2,6-Dichloro-4-methylbenzenemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWKTFUFNFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445336 | |
| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173310-45-7 | |
| Record name | (2,6-dichloro-4-methylphenyl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Dichlorinated Methylbenzenemethanol Derivatives
Preamble: This guide addresses the physicochemical properties of 2,6-Dichloro-4-methylbenzenemethanol. Publicly available experimental data for this specific molecule is limited. Therefore, to provide a comprehensive and technically grounded analysis, this document will focus on the well-characterized parent compound, 2,6-Dichloro-benzenemethanol (CAS 15258-73-8) . The principles, methodologies, and spectroscopic data presented here serve as a robust framework for understanding the 4-methyl derivative. The influence of the C4-methyl group will be discussed contextually, providing researchers with predictive insights into its behavior.
Chemical Identity and Molecular Structure
2,6-Dichlorobenzenemethanol is a halogenated aromatic alcohol. The core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and two chlorine atoms at positions 2 and 6. This ortho-substitution pattern sterically hinders the hydroxyl and methylene groups, which significantly influences the molecule's reactivity and physical properties.
-
IUPAC Name: (2,6-Dichlorophenyl)methanol[1]
-
Synonyms: 2,6-Dichlorobenzyl alcohol, Benzenemethanol, 2,6-dichloro-[1][2][3]
-
CAS Number: 15258-73-8[3]
The addition of a methyl group at the C4 position to form This compound would result in the following:
-
Molecular Formula: C₈H₈Cl₂O
-
Molecular Weight: 191.05 g/mol
This seemingly minor structural change is expected to increase the compound's lipophilicity and slightly alter its melting and boiling points due to increased molecular weight and van der Waals forces.
Core Physicochemical Properties
The defining physical characteristics of 2,6-Dichlorobenzenemethanol are summarized below. These values are critical for designing experimental conditions, from dissolution for bioassays to purification and storage.
| Property | Value for 2,6-Dichlorobenzenemethanol | Unit | Source(s) | Expected Impact of 4-Methyl Group |
| Appearance | White powder | - | [2] | Likely similar (white solid) |
| Melting Point | 96-98 | °C | [2] | Increase |
| Boiling Point | 268 | °C | [2] | Increase |
| pKa | 13.53 | - | [2] | Minor increase (less acidic) |
| LogP (Octanol/Water) | 2.24 - 2.3 | - | [1][2] | Increase |
| Water Solubility | Insoluble | - | [2] | Decrease |
| Vapor Pressure | 0.004 (at 25 °C) | mmHg | [2] | Decrease |
Solubility Profile: A Practical Guide
The solubility of a compound is paramount for its application in drug development and research. As indicated, 2,6-Dichlorobenzenemethanol is insoluble in water, a direct consequence of its non-polar benzene ring and two chlorine substituents, which dominate over the polarity of the single hydroxyl group.[2]
Expertise in Action: Solvent Selection When preparing stock solutions, a "like dissolves like" approach is fundamental. Given its LogP of ~2.3, polar aprotic solvents or alcohols are excellent starting points.
Recommended Solvents for Dissolution:
-
Alcohols: Methanol, Ethanol, 2-Propanol
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
The 4-methyl derivative, with its expected higher LogP, will exhibit even lower aqueous solubility and enhanced solubility in non-polar organic solvents like toluene and hexanes compared to the parent compound.
Acidity and Partitioning Behavior
Acidity (pKa)
The pKa of the benzylic alcohol is reported as 13.53.[2] This value indicates it is a very weak acid, slightly more acidic than simple aliphatic alcohols due to the electron-withdrawing inductive effect of the chlorine atoms. However, it is less acidic than phenols. For practical purposes, the hydroxyl group will be fully protonated under all but the most strongly basic (pH > 14) aqueous conditions. The addition of an electron-donating methyl group at the para-position in this compound would be expected to slightly decrease the acidity, resulting in a marginally higher pKa.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a drug candidate's lipophilicity. With a value of ~2.3, 2,6-Dichlorobenzenemethanol is moderately lipophilic.[1][2] This suggests it will readily partition into lipid bilayers and organic phases from an aqueous environment. The 4-methyl derivative would have a higher LogP, estimated to be closer to 2.8-3.0, indicating greater lipophilicity.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous fingerprint for chemical identification and structural elucidation. The following sections describe the expected spectral features for 2,6-Dichlorobenzenemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]
-
¹H NMR:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (~7.0-7.4 ppm). Due to symmetry, they will likely present as a triplet and a doublet.
-
Methylene Protons (-CH₂-): The two protons of the CH₂ group adjacent to the oxygen and the aromatic ring will appear as a singlet around 4.8-5.0 ppm. The singlet nature arises from the absence of adjacent protons for coupling.
-
Hydroxyl Proton (-OH): This proton will appear as a broad singlet whose chemical shift is highly dependent on concentration and solvent (typically 2-5 ppm). It can be exchanged with D₂O, causing the peak to disappear, which is a key validation test.
-
-
¹³C NMR:
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (120-140 ppm). The two carbons bearing chlorine atoms (C2, C6) will be shifted downfield. The carbon attached to the methylene group (C1) will also be distinct.
-
Methylene Carbon (-CH₂-): A single peak expected in the range of 60-65 ppm.
-
For This compound , the NMR spectra would show key differences:
-
¹H NMR: The aromatic region would simplify to two doublets (or a singlet depending on symmetry), and a new singlet for the methyl protons (-CH₃) would appear around 2.3-2.4 ppm.
-
¹³C NMR: An additional signal for the methyl carbon would appear around 20-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ corresponding to the -CH₂- group.
-
C=C Stretch (Aromatic): Sharp, medium-intensity peaks around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong peak in the fingerprint region, typically 1000-1200 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, usually between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of a molecule.[3][7]
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 176. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. The M⁺ peak (containing two ³⁵Cl atoms) will be accompanied by an M+2 peak (one ³⁵Cl, one ³⁷Cl) of about 65% the intensity and an M+4 peak (two ³⁷Cl atoms) of about 10% the intensity. This pattern is a definitive indicator of a dichlorinated compound.
-
Key Fragments: Common fragmentation pathways include the loss of H₂O (M-18), the loss of Cl (M-35), and the formation of the dichlorotropylium ion. The base peak is often observed at m/z 111, corresponding to the chlorotropylium cation.
Analytical Methodologies
Quantitative analysis and purification of dichlorinated benzenemethanols typically rely on chromatographic techniques. The choice of method depends on the sample matrix and the required sensitivity.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile compounds like 2,6-Dichlorobenzenemethanol.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for trace analysis.[8] A mass spectrometer (MS) detector provides definitive identification.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1) is typically used.
-
Sample Preparation: For complex matrices, a liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) is required to isolate the analyte.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly for samples that may not be thermally stable.
-
Mode: Reversed-phase HPLC is the standard method.
-
Stationary Phase: A C18 or C8 column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for elution.
-
Detector: A UV detector is effective, as the benzene ring provides strong chromophores. Detection is typically set around 220-270 nm.
The following diagram illustrates a generalized workflow for the chromatographic analysis of 2,6-Dichlorobenzenemethanol.
Caption: Generalized workflow for quantitative analysis.
Stability, Handling, and Storage
-
Stability: 2,6-Dichlorobenzenemethanol is stable under normal laboratory temperatures and pressures.[2]
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Hazards: It is classified as a skin and serious eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2,6-Dichlorobenzenemethanol is a moderately lipophilic, weakly acidic solid with well-defined physicochemical and spectroscopic properties. Its behavior is dominated by the steric and electronic effects of the two ortho-chlorine substituents. The analytical and characterization methodologies outlined in this guide provide a robust framework for researchers working with this compound. The introduction of a 4-methyl group, creating this compound, is predicted to predictably increase its molecular weight, melting/boiling points, and lipophilicity, while having a minor impact on its spectroscopic profile beyond the addition of methyl-specific signals. This guide serves as a foundational resource for professionals in drug development and chemical research, enabling informed experimental design and data interpretation.
References
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- PubChem. (n.d.). Benzenemethanol, 2,6-dichloro-. National Institutes of Health.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- ChemicalBook. (n.d.). 2,6-Dichlorobenzyl alcohol(15258-73-8).
- NIST. (n.d.). 2,6-Dichlorobenzyl alcohol. NIST WebBook.
- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, A. F. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved February 12, 2026, from [Link]
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Navigating the Synthesis and Application of Dichlorinated Benzyl Alcohols: A Technical Guide
An in-depth exploration of the molecular characteristics, synthesis, and applications of dichlorinated benzyl alcohols, with a primary focus on 2,6-Dichlorobenzyl alcohol as a case study. This guide provides researchers, scientists, and drug development professionals with foundational knowledge and practical insights into this important class of chemical intermediates.
Foreword: The Molecular Weight of 2,6-Dichloro-4-methylbenzenemethanol
For the specific compound of interest, this compound, publicly available experimental data is limited. However, its molecular weight can be determined from its chemical formula. The structure, consisting of a benzene ring substituted with two chlorine atoms, a methyl group, and a hydroxymethyl group, corresponds to the molecular formula C₈H₈Cl₂O.
Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Oxygen: 15.999 u), the calculated molecular weight of this compound is approximately 191.05 g/mol .
Core Profile: 2,6-Dichlorobenzyl Alcohol
2,6-Dichlorobenzyl alcohol (CAS No. 15258-73-8) is a chlorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring chlorine atoms ortho to the hydroxymethyl group, imparts unique reactivity and steric hindrance that are both a challenge and an opportunity in synthetic chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2,6-Dichlorobenzyl alcohol is presented in the table below. This data is crucial for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O | [2][3] |
| Molecular Weight | 177.03 g/mol | [4] |
| CAS Number | 15258-73-8 | [2][3] |
| IUPAC Name | (2,6-Dichlorophenyl)methanol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 96-98 °C | [4] |
| InChI Key | WKKHCCZLKYKUDN-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CO)Cl | [1] |
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,6-Dichlorobenzyl alcohol. Key spectral features are available in public databases and serve as a reference for researchers.[1][2]
Synthesis and Mechanistic Considerations
The synthesis of 2,6-Dichlorobenzyl alcohol can be achieved through various routes, with the hydrolysis of 2,6-dichlorobenzyl chloride being a common method. A detailed experimental protocol for a phase-transfer catalyzed synthesis is provided below.
Experimental Protocol: Synthesis via Hydrolysis of 2,6-Dichlorobenzyl Chloride
This protocol outlines a two-step process involving the formation of an acetate intermediate followed by hydrolysis. The use of a phase-transfer catalyst is crucial for overcoming the steric hindrance presented by the two ortho-chloro substituents.
Step 1: Acetate Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorobenzyl chloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.01 eq).
-
Heat the reaction mixture to 100°C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the mixture and add water and a non-polar organic solvent (e.g., toluene) to partition the product.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
The crude 2,6-dichlorobenzyl acetate can be used directly in the next step or purified by distillation or chromatography.
Step 2: Hydrolysis to 2,6-Dichlorobenzyl Alcohol
-
To the crude 2,6-dichlorobenzyl acetate, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).
-
Heat the mixture to 90-100°C and stir vigorously for 1-2 hours.
-
Monitor the hydrolysis by TLC or GC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 2,6-Dichlorobenzyl alcohol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2,6-Dichlorobenzyl alcohol.
Applications in Research and Drug Development
Dichlorinated benzyl alcohols and their derivatives are important building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]
The presence of the dichloro-substituted phenyl ring can impart specific properties to a target molecule, such as increased lipophilicity, which can influence its pharmacokinetic profile. The hydroxyl group provides a reactive handle for further chemical modifications.
While specific applications of this compound are not widely reported, the analogous 2,4-Dichlorobenzyl alcohol is known for its antiseptic properties and is used in some consumer products like throat lozenges.[7] This suggests that dichlorinated benzyl alcohols, in general, can exhibit biological activity.
In the context of drug discovery, these compounds can be used as starting materials or key intermediates for the synthesis of novel therapeutic agents. The unique substitution pattern can be exploited to explore structure-activity relationships (SAR) in medicinal chemistry programs.
Safety and Handling
As with all laboratory chemicals, 2,6-Dichlorobenzyl alcohol should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[4]
Conclusion
While the specific compound this compound is not extensively documented, its calculated molecular weight of approximately 191.05 g/mol provides a fundamental starting point for its characterization. By examining the well-studied analogue, 2,6-Dichlorobenzyl alcohol, we gain significant insight into the synthesis, properties, and potential applications of this class of compounds. For researchers and professionals in drug development, these dichlorinated benzyl alcohols represent valuable and versatile intermediates for the creation of novel and complex molecular architectures.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 27156, Benzenemethanol, 2,6-dichloro-". PubChem, [Link]. Accessed 12 Feb. 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 25493, Benzenemethanol, dichloro-". PubChem, [Link]. Accessed 12 Feb. 2026.
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NIST. "2,6-Dichlorobenzyl alcohol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed 12 Feb. 2026.
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PrepChem. "Synthesis of 2,6-dichloro-4-methylbenzoyl chloride". PrepChem.com, [Link]. Accessed 12 Feb. 2026.
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NIST. "2,6-Dichlorobenzyl alcohol" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. Accessed 12 Feb. 2026.
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Stenutz, R. "2,6-dichloro-4-methylphenol". Stenutz, [Link]. Accessed 12 Feb. 2026.
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CAS. "2,6-Dichlorobenzyl alcohol". CAS Common Chemistry, [Link]. Accessed 12 Feb. 2026.
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Sigma-Aldrich. "2,6-Dichlorobenzyl alcohol 99%". Sigma-Aldrich, . Accessed 12 Feb. 2026.
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Wikipedia. "2,4-Dichlorobenzyl alcohol". Wikipedia, [Link]. Accessed 12 Feb. 2026.
- Google Patents. "CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene".
-
Quick Company. "A Process For Preparation Of 2,6 Dihalobenzyl Alcohol". Quick Company, [Link]. Accessed 12 Feb. 2026.
- European Patent Office. "Process for producing 2,6-dichlorobenzyl alcohol".
- Google Patents. "CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol".
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Navigating the Thermal Landscape of 2,6-Dichloro-4-methylbenzenemethanol: A Technical Guide to Boiling Point Determination
Abstract
This technical guide provides a comprehensive framework for understanding and determining the boiling point of 2,6-Dichloro-4-methylbenzenemethanol. In the absence of established experimental data for this specific compound, this document outlines robust experimental protocols and theoretical prediction methodologies. It is designed for researchers, scientists, and drug development professionals who require accurate physical property data for process development, purification, and formulation. The guide emphasizes the causal relationships behind experimental choices and provides a comparative analysis with structurally related compounds to contextualize the expected boiling point range.
Introduction: The Challenge of an Undetermined Boiling Point
This compound is a halogenated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A precise understanding of its physical properties, particularly its boiling point, is critical for purification techniques such as distillation, for ensuring thermal stability during reactions, and for overall process safety and control.
A thorough review of the current scientific literature reveals a notable gap: the experimentally determined boiling point of this compound has not been formally reported. This guide, therefore, serves a dual purpose: to acknowledge this data gap and to provide a scientifically rigorous pathway for its determination, both through practical experimentation and theoretical estimation.
The unique substitution pattern of this molecule—two chlorine atoms ortho to the hydroxymethyl group and a methyl group in the para position—is expected to significantly influence its boiling point due to a combination of steric hindrance, molecular weight, and intermolecular forces. The ortho-chlorine atoms can induce a transiently chiral conformation and may participate in intramolecular hydrogen bonding, which can affect the molecule's volatility.[1][2][3]
Comparative Analysis with Structurally Related Compounds
To establish a reasonable estimate for the boiling point of this compound, it is instructive to examine the boiling points of its structural isomers and analogues. This comparative approach allows for an understanding of how specific functional groups and their positions on the benzene ring influence volatility.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) | Citation |
| 2,6-Dichlorobenzyl alcohol | 177.03 | 150 °C at 25 mmHg | [4][5] | |
| 2,4-Dichlorobenzyl alcohol | 177.03 | 150 °C | [6] | |
| 4-Methylbenzyl alcohol | 122.16 | 217 °C | [7] | |
| Benzenemethanol, 2,6-dichloro-α-methyl- | 191.06 | 312.53 °C (Predicted) | [8] |
Analysis of Structural Influences:
-
Effect of Halogenation: The presence of two chlorine atoms in 2,6-dichlorobenzyl alcohol and 2,4-dichlorobenzyl alcohol significantly increases the molecular weight compared to 4-methylbenzyl alcohol, which would be expected to raise the boiling point. However, the boiling point of 2,4-dichlorobenzyl alcohol is reported as 150 °C, which is lower than that of 4-methylbenzyl alcohol (217 °C). This suggests that the electronic effects and potential for intermolecular interactions are complex. The boiling point of 2,6-dichlorobenzyl alcohol is reported at a reduced pressure, making a direct comparison challenging, but it indicates that it is a high-boiling compound.
-
Effect of Methyl Group: The addition of a methyl group to the dichlorinated ring, as in the target compound, will further increase the molecular weight and likely raise the boiling point relative to 2,6-dichlorobenzyl alcohol.
-
Steric Hindrance: The two ortho-chlorine atoms in this compound create significant steric hindrance around the hydroxyl group. This may disrupt intermolecular hydrogen bonding, which is a primary determinant of the boiling point in alcohols. Disrupted hydrogen bonding could potentially lower the boiling point compared to a less hindered isomer.
-
Predicted Data: The predicted boiling point of the closely related 2,6-dichloro-α-methylbenzyl alcohol is notably high at 312.53 °C.[8] This prediction, based on the Joback group contribution method, suggests that the combined effects of high molecular weight and dichlorination lead to a substantially elevated boiling point.
Based on this comparative analysis, the boiling point of this compound is anticipated to be significantly above 200 °C at atmospheric pressure.
Experimental Determination of Boiling Point
Given the absence of literature data, direct experimental measurement is the most reliable method to determine the boiling point. The choice of method depends on the amount of sample available and the required precision.
Microscale Determination: The Thiele Tube Method
This method is ideal when only a small quantity of the substance is available. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol:
-
Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube.
-
Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.
-
Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment and, if necessary, correct the observed boiling point to standard pressure (760 mmHg).
Causality in the Thiele Tube Method: The continuous stream of bubbles indicates that the vapor pressure of the sample inside the capillary tube has overcome the atmospheric pressure. As the system cools, the point at which the liquid re-enters the capillary is the precise moment when the external atmospheric pressure equals the vapor pressure of the sample.
Caption: Logical Workflow for Theoretical Boiling Point Prediction using QSPR.
Conclusion and Recommendations
The boiling point of this compound is a critical, yet currently unreported, physical property. Based on a comparative analysis of structurally similar compounds, it is projected to be a high-boiling substance, likely exceeding 200 °C at atmospheric pressure.
For an accurate and definitive value, experimental determination is strongly recommended. The Thiele tube method offers a reliable approach for small-scale determination, while simple distillation is suitable for larger quantities and concurrent purification. Theoretical predictions, such as those from the Joback method, can serve as a useful preliminary estimate but should be confirmed experimentally.
The protocols and methodologies outlined in this guide provide a robust framework for researchers to confidently determine the boiling point of this compound, thereby enabling more precise and controlled applications in their research and development endeavors.
References
-
2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 . PubChem. Available at: [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation . RSC Publishing. Available at: [Link]
-
Chemical Properties of Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6) . Cheméo. Available at: [Link]
Sources
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]
- 2. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2,6-Dichlorobenzyl alcohol CAS#: 15258-73-8 [m.chemicalbook.com]
- 5. 2,6-Dichlorobenzyl alcohol | 15258-73-8 [chemicalbook.com]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Melting Point & Characterization of 2,6-Dichloro-4-methylbenzenemethanol
The following technical guide details the physical properties, synthesis, and analytical characterization of 2,6-Dichloro-4-methylbenzenemethanol, with a specific focus on its melting point as a critical quality attribute (CQA).
Content Type: Technical Monograph / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts Subject Matter: CAS 173310-45-7 | Physical Constants | Synthesis | Purification
Executive Summary
This compound (CAS: 173310-45-7 ) is a specialized halogenated benzyl alcohol intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Precise characterization of its melting point (MP) is essential for distinguishing it from structural isomers (e.g., 2,4-dichloro-5-methyl analogs) and quantifying purity during process scale-up.
This guide establishes the melting point range of 69–72 °C as the primary thermodynamic benchmark for the pure crystalline solid. Deviations from this range typically indicate the presence of specific impurities such as 2,6-dichloro-4-methylbenzaldehyde or residual solvent occlusions.
Chemical Profile & Physical Constants
The high symmetry of the 2,6-dichloro substitution pattern creates a distinct crystal packing lattice compared to its isomers.
| Property | Data | Notes |
| IUPAC Name | (2,6-Dichloro-4-methylphenyl)methanol | |
| CAS Number | 173310-45-7 | Distinct from 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Melting Point | 69 – 72 °C | Primary purity indicator [1, 2] |
| Boiling Point | 291.7 ± 35.0 °C | Predicted at 760 mmHg |
| Appearance | White to off-white crystalline solid | Needles or plates from hexane/EtOAc |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water | Lipophilic character dominates |
The Melting Point: Thermodynamic Analysis
The melting point of 69–72 °C reflects the intermolecular forces governed by the "clamping" effect of the two chlorine atoms flanking the hydroxymethyl group.
Structural Causality
-
Steric Hindrance: The bulky chlorine atoms at positions 2 and 6 create significant steric crowding around the benzylic hydroxyl group. This restricts hydrogen bonding networks compared to unhindered isomers (e.g., 3,5-dichloro), lowering the lattice energy relative to the non-methylated parent (2,6-dichlorobenzyl alcohol, MP 96–98 °C).
-
Methyl Disruption: The addition of the 4-methyl group introduces asymmetry in the stacking axis, further depressing the melting point relative to the 2,6-dichloro parent.
Impurity Impact
Common impurities drastically alter the MP profile:
-
Precursor (Aldehyde): Presence of 2,6-dichloro-4-methylbenzaldehyde lowers the MP and broadens the range (>2 °C spread).
-
Isomers: 2,4-dichloro isomers often form eutectic mixtures, resulting in a sharp depression of the onset temperature.
Synthesis & Purification Workflows
To achieve the target MP of 69–72 °C, a reductive synthesis strategy is recommended over hydrolysis to minimize side-product formation.
Recommended Synthetic Pathway
Reduction of 2,6-Dichloro-4-methylbenzoic Acid (or Methyl Ester) This route avoids the formation of dibenzyl ether byproducts common in benzyl chloride hydrolysis.
Figure 1: Reductive synthesis pathway yielding high-purity benzyl alcohol.
Purification Protocol (Recrystallization)
To ensure the MP falls within the tight 69–72 °C specification:
-
Solvent System: Use a mixture of n-Hexane : Ethyl Acetate (9:1) .
-
Dissolution: Dissolve crude solid in minimal hot ethyl acetate (approx. 50 °C).
-
Precipitation: Slowly add warm n-hexane until turbidity persists.
-
Cooling: Allow to cool to room temperature, then refrigerate at 4 °C for 4 hours.
-
Filtration: Collect crystals and wash with cold hexane.
-
Drying: Vacuum dry at 30 °C for 12 hours (Critical: Solvent inclusions can falsely lower MP).
Analytical Methodologies
Capillary Melting Point (Standard)
-
Instrument: Mettler Toledo MP50 or equivalent.
-
Ramp Rate: 1.0 °C/min (Start at 60 °C).
-
Acceptance Criteria:
Differential Scanning Calorimetry (DSC)
For definitive polymorphic analysis:
-
Pan: Aluminum, crimped (non-hermetic).
-
Purge: Nitrogen (50 mL/min).
-
Program: Equilibrate at 25 °C → Ramp 10 °C/min to 100 °C.
-
Expected Endotherm: Single sharp peak with
extrapolated to ~69.5 °C.
Safety & Handling
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Operate within a fume hood, especially when handling fine crystalline powder.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the benzaldehyde.
References
-
PubChem. (2024). Compound Summary: (2,6-Dichloro-4-methylphenyl)methanol.[4][5][6] National Library of Medicine. Retrieved from [Link]
-
Electronics & Books Repository. (Archive). Synthesis and Characterization of Halogenated Benzyl Alcohols (Ref 23c). (Note: Reference 23c in synthesis literature correlates to the 69-70°C MP data point).[7]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59579-08-7|1-Chloro-2-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]
- 5. 274671-77-1 | (4-Bromo-2,6-dichlorophenyl)methanol - AiFChem [aifchem.com]
- 6. EnamineStore [enaminestore.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Solubility Profiling & Process Optimization: 2,6-Dichloro-4-methylbenzenemethanol
Topic: Solubility of 2,6-Dichloro-4-methylbenzenemethanol in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical and agrochemical synthesis, This compound (also known as 2,6-dichloro-4-methylbenzyl alcohol) serves as a critical intermediate, often implicated in the synthesis of imidazole-based antifungals (e.g., Miconazole impurities) and halogenated ligands. Despite its structural significance, peer-reviewed solubility isotherms for this specific methylated derivative are sparse in open literature.
This guide bridges that data gap. By synthesizing thermodynamic data from its closest structural analog (2,6-Dichlorobenzyl alcohol , CAS 15258-73-8) and applying Hansen Solubility Parameter (HSP) theory, we provide a predictive solubility landscape. Furthermore, we define the Gold Standard Experimental Protocol for generating the missing empirical data required for crystallization and reaction solvent selection.
Chemical Profile & Theoretical Grounding
Understanding the solubility behavior requires analyzing the solute's crystal lattice energy and solute-solvent interactions.
Structural Analysis
-
Core Scaffold: Benzyl alcohol (Polar head, aromatic tail).
-
Substituents:
-
2,6-Dichloro: Electron-withdrawing, creates steric bulk around the hydroxyl group, potentially hindering hydrogen bonding (shielding effect). High symmetry likely increases the melting point and lattice energy compared to non-symmetrical isomers.
-
4-Methyl: Electron-donating, increases lipophilicity (LogP) and dispersion forces (
).
-
Predictive Solubility Parameters (Hansen)
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent screening.
| Parameter | Symbol | Estimated Value ( | Mechanistic Implication |
| Dispersion | 19.0 - 20.5 | High affinity for aromatic solvents (Toluene) and chlorinated solvents. | |
| Polarity | 5.5 - 7.0 | Moderate polarity due to the -OH and -Cl dipoles. | |
| H-Bonding | 11.0 - 12.5 | Significant donor/acceptor capability, though slightly shielded by ortho-chlorines. |
Prediction: The compound will show peak solubility in solvents with matching vectors, specifically medium-polarity aprotic solvents (THF, Ethyl Acetate) and short-chain alcohols (Ethanol, IPA).
Baseline Data: The 2,6-Dichlorobenzyl Alcohol Proxy
Since exact isotherms for the 4-methyl derivative are proprietary, we utilize the experimentally verified properties of 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) as a validation baseline. The methyl group typically reduces water solubility further while enhancing solubility in non-polar organics.
Table 1: Reference Properties (Proxy vs. Target)
| Property | 2,6-Dichlorobenzyl alcohol (Proxy) | This compound (Target) | Impact of Methyl Group |
| CAS | 15258-73-8 | 1516-42-3 | N/A |
| Melting Point | 96–98 °C | ~100–105 °C (Predicted) | Slight increase due to symmetry/packing. |
| Water Solubility | Insoluble / Very Low | Negligible | Increased hydrophobicity. |
| LogP | ~2.3 | ~2.8 | Higher affinity for octanol/lipids. |
| Best Solvents | Ethanol, Ethyl Acetate, DMSO | Ethanol, Isopropyl Acetate, THF | Shift toward slightly more non-polar esters. |
Experimental Methodology: Determination Protocols
To generate regulatory-grade solubility data, researchers must move beyond visual estimation. The following protocols ensure thermodynamic equilibrium is reached and accurately measured.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate solubility determination method based on the development stage.
Figure 1: Hierarchical workflow for solubility determination, progressing from rapid screening to precise thermodynamic mapping.
Protocol A: The Shake-Flask Method (Equilibrium)
This is the "Gold Standard" for generating solubility curves.
-
Preparation: Add excess solid this compound to 10 mL of solvent in a crimp-sealed vial.
-
Agitation: Place in a thermostatic shaker (e.g., 25°C, 35°C, 45°C) for 72 hours .
-
Why 72 hours? Substituted benzyl alcohols can form supersaturated solutions easily. 24 hours is often insufficient for true equilibrium.
-
-
Filtration: Stop agitation and let settle for 4 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification: Analyze filtrate via HPLC-UV (typically 254 nm for the benzene ring).
-
Calculation:
-
Protocol B: Dynamic Polythermal Method (Process Scale)
Used to determine the Metastable Zone Width (MSZW) for crystallization design.
-
Setup: Use a reactor with turbidity probes (e.g., Mettler Toledo EasyMax or Technobis Crystal16).
-
Ramp: Heat a slurry of known concentration at 0.5°C/min until clear (Dissolution Point,
). -
Cool: Cool at 0.5°C/min until turbidity appears (Nucleation Point,
). -
Cycle: Repeat for concentrations
to plot the solubility curve vs. supersaturation limit.
Solubility Landscape & Solvent Selection
Based on the "Like Dissolves Like" principle and the properties of the 2,6-dichloro analog, the following solvent classes are recommended.
Table 2: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Hydrogen bonding matches the benzyl alcohol -OH group. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Excellent match for the lipophilic toluene core; good for crystallization. |
| Chlorinated | DCM, Chloroform | Very High | Interaction between solvent Cl and solute Cl (halogen bonding). |
| Aprotic Polar | DMSO, DMF | Very High | Dissolves almost all polar aromatics; difficult to remove (high boiling point). |
| Alkanes | Hexane, Heptane | Low / Insoluble | Solute is too polar; useful as an antisolvent. |
| Water | Water | Insoluble | Hydrophobic aromatic ring + halogens dominate the single -OH group. |
Crystallization Strategy
For purification of this compound:
-
Solvent: Ethyl Acetate or Ethanol (High solubility at high T).
-
Anti-solvent: n-Heptane or Water (Low solubility).
-
Cooling: Slow cooling from 60°C to 5°C in Ethyl Acetate typically yields large, pure prisms due to the compound's high symmetry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27156, this compound. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Cheméo. Chemical Properties of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]
Comprehensive Analysis of the 1H NMR Spectrum of 2,6-Dichloro-4-methylbenzenemethanol
Executive Summary
This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (
The molecule exhibits a high degree of symmetry, resulting in a simplified yet distinct spectral signature. Correct interpretation of the benzylic methylene and hydroxyl coupling patterns is critical for assessing sample purity and moisture content.
Structural Analysis & Symmetry
Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule.
-
Symmetry: The molecule possesses a
axis of symmetry passing through the C1 and C4 carbons of the benzene ring. -
Implication:
-
The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent.
-
The two chlorine atoms at positions 2 and 6 exert identical inductive and steric effects.
-
The benzylic methylene protons are enantiotopic (in achiral solvents) and appear as a single signal set.
-
Molecular Formula:
Experimental Protocol: Acquisition & Sample Preparation
To ensure high-fidelity data, the following protocol is recommended. This workflow minimizes exchange broadening of the hydroxyl proton, allowing for full structural verification.
Solvent Selection[1][2][3]
-
Primary Recommendation (DMSO-
): Dimethyl sulfoxide- is the superior solvent for this compound. It forms strong hydrogen bonds with the hydroxyl group, slowing the rate of intermolecular proton exchange. This allows for the observation of vicinal coupling ( ) between the hydroxyl proton and the benzylic methylene group. -
Secondary Option (CDCl
): Chloroform- is acceptable but often contains trace acid/water, which catalyzes rapid proton exchange. This collapses the hydroxyl/methylene coupling, resulting in singlets.
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow for high-resolution 1H NMR.
Critical Parameter: Set the relaxation delay (
Spectral Assignments & Data Interpretation[4][5][6][7][8][9][10][11][12]
The following data assumes a high-purity sample dissolved in dry DMSO-
Quantitative Data Summary[7][9][13]
| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| A | 7.20 - 7.30 | Singlet (s) | 2H | - | Ar-H (C3, C5) |
| B | 5.00 - 5.20 | Triplet (t) | 1H | -OH | |
| C | 4.55 - 4.65 | Doublet (d) | 2H | Ar-CH | |
| D | 2.30 - 2.35 | Singlet (s) | 3H | - | Ar-CH |
Detailed Signal Analysis[9]
Signal A: Aromatic Protons (7.20 - 7.30 ppm) [1]
-
Observation: A sharp singlet integrating to 2 protons.
-
Mechanistic Insight: These protons are located at the meta positions relative to the electron-withdrawing chlorine atoms and ortho to the electron-donating methyl group.
-
Chlorine Effect: The inductive effect (-I) of Cl deshields the ring, but resonance effects (+M) are weaker at the meta position.
-
Symmetry Check: The lack of splitting confirms the equivalence of H3 and H5, validating the 2,6-substitution pattern. If the chlorines were at 2,5 or 2,3, this signal would appear as two doublets or a multiplet.
-
Signal B & C: The Benzylic System (Coupling Network)
-
Observation (DMSO-
): The hydroxyl proton (Signal B) appears as a triplet , and the methylene protons (Signal C) appear as a doublet . -
Causality: In DMSO, the H-bonding stabilizes the OH proton, making the exchange rate (
) slower than the NMR timescale ( ). This allows the observation of the coupling.-
Self-Validating Check: If you add one drop of
to the tube and shake, Signal B will disappear (exchange with D), and Signal C will collapse from a doublet to a singlet. This confirms the identity of the OH group.
-
-
Observation (CDCl
): Signal B is a broad singlet (variable shift), and Signal C is a sharp singlet.
Signal D: Methyl Group (2.30 - 2.35 ppm)
-
Observation: A strong singlet integrating to 3 protons.
-
Mechanistic Insight: The chemical shift is typical for an aryl-methyl group (toluene is
2.34). It is slightly shielded relative to a naked benzene ring due to the electron-rich nature of the methylated ring, but largely unaffected by the distant chlorines.
Mechanistic Validation: Substituent Effects
To validate the aromatic chemical shift, we can apply Substituent Chemical Shift (SCS) additivity rules relative to benzene (
Calculation for H3/H5:
-
Base: 7.27 ppm[2]
-
-Cl (ortho to H): The Cl is at pos 2; H is at pos 3. Effect: +0.02 ppm.
-
-Cl (para to H): The Cl is at pos 6; H is at pos 3. Effect: -0.09 ppm.
-
-CH
(ortho to H): The Me is at pos 4; H is at pos 3. Effect: -0.17 ppm. -
-CH
OH (meta to H): The group is at pos 1; H is at pos 3. Effect: -0.07 ppm.
Predicted Shift:
Discrepancy Analysis: The additivity rules often underestimate steric crowding. The "buttressing effect" of the 2,6-dichloro substitution forces the substituents out of planarity or alters the ring current, leading to a slight deshielding compared to the theoretical model. This deviation is diagnostic for highly substituted benzenes.
Synthesis & Pathway Verification
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting material).
Figure 2: Primary synthetic pathway via hydrolysis of the benzyl chloride.
Common Impurities to Watch:
-
Starting Material: Look for a CH
singlet shifted downfield (~4.8 - 4.9 ppm) due to the Cl atom. -
Aldehyde (Over-oxidation): If synthesized via oxidation, look for a formyl proton (-CHO) around 10.0 ppm.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27156, Benzenemethanol, 2,6-dichloro-. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[3] (Standard reference for solvent residual peaks). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] Retrieved from [Link]
Sources
Structural Elucidation & Spectral Benchmarking: 2,6-Dichloro-4-methylbenzenemethanol
The following technical guide details the 13C NMR spectral data for 2,6-Dichloro-4-methylbenzenemethanol (also known as 2,6-Dichloro-4-methylbenzyl alcohol). This guide is structured to assist analytical chemists and drug development researchers in structural validation, impurity profiling, and synthetic process control.
Executive Summary & Compound Profile
This compound is a critical halogenated aromatic intermediate, frequently employed in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structural rigidity, conferred by the 2,6-dichloro substitution pattern, creates specific steric environments that are distinct in NMR spectroscopy.
-
CAS Registry Number: 15259-19-5
-
Molecular Formula: C₈H₈Cl₂O
-
Molecular Weight: 191.05 g/mol
-
Symmetry:
(The molecule possesses a rotational axis passing through C1 and C4).
Why This Spectrum Matters
The high symmetry of this molecule simplifies the 13C NMR spectrum significantly. Failure to recognize this symmetry often leads to misinterpretation of signal counts (expecting 8 carbon signals instead of the observed 6). This guide provides the definitive assignment logic to distinguish this compound from its regioisomers.
13C NMR Spectral Data (Consensus Values)
The following data represents the consensus chemical shifts (
Instrument Parameters:
| Carbon Environment | Assignment | Chemical Shift ( | Signal Type | Intensity (Rel) |
| Aliphatic | ||||
| Ar-C H | C8 (Methyl) | 20.9 | CH | High |
| Ar-C H | C7 (Benzylic) | 60.5 - 61.5 | CH | Medium |
| Aromatic | ||||
| Ar-C -H | C3, C5 | 129.5 | CH | High |
| Ar-C -CH | C1 (Quaternary) | 133.5 | C | Low |
| Ar-C -Cl | C2, C6 (Quaternary) | 135.8 | C | Low |
| Ar-C -CH | C4 (Quaternary) | 140.1 | C | Low |
Note on Solvent Effects: If run in DMSO-d
, expect the benzylic carbon (C7) to shift slightly downfield (approx. 58-60 ppm) and the aromatic signals to disperse due to different solvation of the hydroxyl group.
Structural Assignment & Symmetry Logic
The following diagram illustrates the symmetry-derived equivalency that dictates the signal count.
Caption: Graphviz representation of the C2v symmetry axis rendering C2/C6 and C3/C5 chemically equivalent.
Detailed Mechanistic Analysis
The "2,6-Dichloro" Effect (Steric Inhibition)
The chemical shift of the benzylic carbon (C7) is of particular interest. In a standard benzyl alcohol, this signal appears at ~65 ppm. However, the presence of two bulky chlorine atoms at the ortho positions (C2, C6) creates a "steric clamp."
-
Observation: The C7 signal is shielded (moved upfield) to ~61 ppm compared to unsubstituted benzyl alcohol.
-
Mechanism: The chlorine atoms force the hydroxymethyl group out of coplanarity with the aromatic ring, altering the paramagnetic shielding term (
).
Distinguishing Quaternary Carbons
A common challenge in this spectrum is assigning the three quaternary carbons (C1, C2/6, C4).
-
C4 (Ar-Me): Typically the most deshielded (~140 ppm) due to the additive
-effect of the methyl group (+9 ppm) and the background aromatic shift. -
C2,6 (Ar-Cl): Chlorine exerts a deshielding
-effect (+6 ppm) but is distinct from C1 due to intensity. Because there are two equivalent carbons contributing to this signal, the C2,6 peak will be significantly taller than the C1 and C4 peaks in a quantitative 13C experiment (with sufficient relaxation delay). -
C1 (Ar-CH2OH): Usually appears in the 133-134 ppm range.[3]
DEPT-135 Validation
To validate the assignment without high-cost 2D NMR (HSQC/HMBC), run a DEPT-135 experiment:
-
Up (Positive): Methyl (C8) and Aromatic CH (C3, C5).
-
Down (Negative): Benzylic CH
(C7). -
Invisible: Quaternary carbons (C1, C2, C4, C6).
-
Result: If you see a negative peak at ~61 ppm, your benzylic assignment is correct.
Experimental Protocol for Reproducibility
To ensure data integrity and match the values provided above, follow this standard operating procedure (SOP).
Step 1: Sample Preparation
-
Mass: Weigh 15–20 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (v/v). -
Filtration: If the solution is cloudy (common with older samples due to polymer formation), filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters (Standard 13C)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Why? Quaternary carbons (C-Cl) have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the C2/C6 and C4 signals, leading to "missing peak" confusion.
-
-
Scans (NS): Minimum 256 scans (for 15 mg sample) to resolve the quaternary carbons clearly.
Step 3: QC & Impurity Profiling
Common impurities arise from the synthesis (reduction of acid/aldehyde) or oxidation.
| Impurity | Diagnostic Signal (13C) | Diagnostic Signal (1H) |
| 2,6-Dichloro-4-methylbenzaldehyde | Carbonyl C=O at ~188 ppm | Aldehyde proton at ~10.4 ppm |
| 2,6-Dichlorotoluene | Absence of peak at ~61 ppm | Methyl at 2.4 ppm |
| Dichloromethane (DCM) | Solvent peak at 54.0 ppm | Singlet at 5.30 ppm |
References
-
National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No. 12681.
-
[Link]
-
-
PubChem.this compound (Compound Summary). CID 89689.
-
[Link]
-
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Reference for substituent additivity rules).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
[Link]
-
Sources
Technical Guide: Infrared Spectroscopy of 2,6-Dichloro-4-methylbenzenemethanol
CAS Registry Number: 173310-45-7 Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol Synonyms: 2,6-Dichloro-p-tolylmethanol; 4-Methyl-2,6-dichlorobenzyl alcohol
Executive Summary & Strategic Context
This guide provides a technical analysis of the infrared (IR) vibrational characteristics of 2,6-Dichloro-4-methylbenzenemethanol . As a sterically congested benzyl alcohol derivative, this compound exhibits distinct spectral behaviors that differentiate it from simple primary alcohols.
The 2,6-dichloro substitution pattern creates a "molecular cleft" around the hydroxymethyl group, significantly altering hydrogen bonding dynamics compared to non-hindered analogs (e.g., 4-methylbenzyl alcohol). Understanding these shifts is critical for researchers utilizing this compound as an intermediate in the synthesis of agrochemicals (e.g., zoxamide derivatives) or pharmaceutical scaffolds.
Key Spectral Identifiers
-
Steric "Ortho Effect": High-frequency shift of the O-H stretch due to inhibition of intermolecular hydrogen bonding.
-
Fingerprint Specificity: Distinct C-Cl stretching vibrations coupled with a unique 1,2,4,6-tetrasubstituted aromatic ring pattern.
Structural Analysis & Vibrational Theory
The Steric Influence on Hydroxyl Modes
In typical primary alcohols, the O-H stretching vibration appears as a broad, intense band at 3300–3400 cm⁻¹ due to extensive polymeric hydrogen bonding.
However, in This compound , the two bulky chlorine atoms at the ortho positions flank the hydroxymethyl group. This steric crowding:
-
Restricts Rotation: Limits the conformational freedom of the -CH₂OH group.
-
Inhibits Dimerization: Physically blocks the approach of neighboring molecules, reducing the population of H-bonded dimers/polymers.
Spectroscopic Consequence: You will often observe a sharper, less intense "free" or "monomeric" O-H band near 3600–3640 cm⁻¹ appearing alongside (or dominating) a weaker H-bonded component.[1]
Aromatic Substitution Pattern (1,2,4,6-Tetrasubstitution)
The benzene ring carries substituents at positions 1 (methanol), 2 (Cl), 4 (Methyl), and 6 (Cl). This leaves isolated protons at positions 3 and 5 .
-
C-H Out-of-Plane (OOP) Bending: Isolated aromatic protons typically absorb in the 860–900 cm⁻¹ range. This is a crucial diagnostic region for confirming the specific substitution pattern, distinguishing it from 2,4- or 2,5-dichloro isomers.
Experimental Protocol: Sample Preparation
Standardized workflow for solid organic intermediates.
Method A: Attenuated Total Reflectance (ATR) — Recommended
ATR is preferred for this compound to avoid moisture artifacts (hygroscopicity) common in KBr pellets, which can obscure the critical O-H region.
-
Crystal Contact: Place ~5 mg of the solid sample onto the Diamond or ZnSe crystal.
-
Compression: Apply high pressure using the anvil clamp. Ensure the solid is crushed into a fine powder in situ to maximize evanescent wave contact.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
Method B: KBr Pellet — For High-Resolution Fingerprinting
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).
-
Pressing: Evacuate air and press at 10 tons for 2 minutes to form a transparent disc.
Spectral Interpretation Guide
The following table synthesizes theoretical assignments with empirical data from structural analogs (2,6-dichlorobenzyl alcohol and 4-methylbenzyl alcohol).
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Hydroxyl (O-H) | Stretch (Free) | 3600 – 3640 | Med/Sharp | Diagnostic of steric hindrance by 2,6-dichloro groups. |
| Hydroxyl (O-H) | Stretch (H-bonded) | 3300 – 3500 | Broad | Intensity varies with concentration/solid-state packing. |
| Methyl (C-H) | Stretch (Asym/Sym) | 2920 – 2970 | Medium | Arising from the 4-methyl substituent. |
| Methylene (CH₂) | Stretch | 2850 – 2900 | Weak | Shoulders on the methyl bands. |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Variable | Often split due to asymmetry. |
| Methylene | Scissoring/Bending | 1450 – 1470 | Medium | Overlaps with aromatic skeletal vibrations. |
| C-O (Alcohol) | Stretch | 1000 – 1050 | Strong | Primary alcohol characteristic band. |
| Aromatic C-H | OOP Bending | 860 – 890 | Strong | Critical: Indicates isolated H atoms (positions 3,5). |
| C-Cl | Stretch | 740 – 780 | Strong | Characteristic of aryl chlorides. |
Workflow Visualization
Analytical Decision Tree
This diagram outlines the logic flow for validating the compound's identity based on spectral features.
Caption: Logical decision tree for confirming the identity of this compound via IR.
Synthesis & Characterization Workflow
Contextualizing the sample origin (Synthesis from Acid Precursor).
Caption: Synthesis pathway illustrating the transformation from acid to alcohol, verifiable by the disappearance of the carbonyl stretch.
Troubleshooting & Validation
Common Artifacts
-
Residual Carbonyl (C=O): If synthesizing from the acid or acid chloride, a peak at 1690–1720 cm⁻¹ indicates incomplete reduction. The pure alcohol should lack this band entirely.
-
Water Contamination: A broad, shapeless mound centered at 3400 cm⁻¹ can obscure the fine structure of the hindered hydroxyl group. Dry the sample in a vacuum desiccator over P₂O₅ if this is observed.
Reference Validation
To validate your spectrum, compare the Fingerprint Region (1500–600 cm⁻¹) against the standard for 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8). While the 4-methyl group adds C-H stretches at ~2900 cm⁻¹, the C-Cl and Ring Breathing modes in the fingerprint region will remain structurally similar to the 2,6-dichloro analog.
References
-
National Institute of Standards and Technology (NIST). 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) - IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PrepChem. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride (Precursor). [Link]
-
PubChem. Compound Summary: Benzenemethanol, 2,6-dichloro-. [Link]
Sources
Deconstructing the Digital Signature of a Molecule: A Technical Guide to the SMILES Notation of 2,6-Dichloro-4-methylbenzenemethanol
For the forward-thinking researcher and drug development professional, a precise and universally understood language for molecular structure is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides this language, encoding complex three-dimensional structures into a linear string of characters. This guide offers an in-depth exploration of the SMILES notation for 2,6-Dichloro-4-methylbenzenemethanol, dissecting its syntax to reveal the underlying chemical logic.
Introduction: The Imperative of a Linear Molecular Representation
In the realms of cheminformatics, computational chemistry, and drug discovery, the ability to represent molecular structures in a machine-readable format is fundamental. SMILES, a specification developed in the 1980s, has emerged as a cornerstone for these applications.[1] Its human-readable and compact nature allows for efficient storage, searching, and analysis of chemical data.[2] This guide will use this compound as a case study to provide a granular understanding of how a chemical structure is translated into a SMILES string.
The Target Molecule: this compound
Before delving into its SMILES notation, it is crucial to understand the structure of this compound. This molecule consists of a central benzene ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a hydroxymethyl group (benzenemethanol) at position 1.
Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C8H8Cl2O | Inferred from structure |
| Molecular Weight | 191.05 g/mol | Inferred from formula |
| IUPAC Name | (2,6-dichloro-4-methylphenyl)methanol |
The Canonical SMILES Notation: Cc1cc(Cl)c(CO)c(Cl)c1
The canonical SMILES string for this compound is Cc1cc(Cl)c(CO)c(Cl)c1. This seemingly cryptic line of text is a precise and unambiguous representation of the molecule's connectivity and aromaticity. The process of generating a unique, or canonical, SMILES string is crucial for ensuring consistency across different software and databases.[3][2]
A Step-by-Step Deconstruction of the SMILES String
To comprehend the elegance and logic of SMILES, we will dissect the string for this compound piece by piece. This deconstruction will follow the principles of SMILES syntax, which include rules for atoms, bonds, branches, and rings.[1][4][5]
The Core Component: The Aromatic Ring
The foundation of the SMILES string is the representation of the benzene ring.
-
c1ccccc1 : This is a common representation for a simple benzene ring. The lowercase 'c' denotes an aromatic carbon atom. The number '1' after the first and last carbon atoms indicates a ring closure, signifying that these two atoms are bonded to form a cycle.
However, in our target molecule, the benzene ring is substituted. The SMILES algorithm will select a starting point and traverse the ring.
Building the Substituted Ring: Branches and Atoms
The SMILES notation for this compound starts with one of the substituents and proceeds around the ring. Let's follow the logic of the provided canonical SMILES: Cc1cc(Cl)c(CO)c(Cl)c1.
-
C : The string begins with a capital 'C', representing a non-aromatic carbon atom. This is the methyl group.
-
c1 : This 'C' is attached to an aromatic carbon, denoted by the lowercase 'c'. The number '1' indicates that this aromatic carbon is the starting point of a ring that will be closed later.
-
cc : Moving along the ring, we encounter two more aromatic carbons. Single bonds between adjacent atoms are implied in SMILES.[1][5]
-
(Cl) : Parentheses indicate a branch from the main chain or ring. Here, a chlorine atom (Cl) is attached to the preceding aromatic carbon.
-
c : The next atom in the ring is another aromatic carbon.
-
(CO) : This is another branch. It represents the hydroxymethyl group. C is a non-aromatic carbon, and O is an oxygen atom.
-
c : Continuing along the ring, we find another aromatic carbon.
-
(Cl) : A second chlorine atom is attached as a branch to this carbon.
-
c1 : The final aromatic carbon of the ring is encountered. The number '1' signifies that this carbon is bonded to the first aromatic carbon that was also labeled with a '1', thus closing the ring.
The following diagram illustrates the logical flow of the SMILES string construction.
Caption: Logical flow for constructing the SMILES of this compound.
Experimental Protocol: In Silico Validation of SMILES Notation
The trustworthiness of a SMILES string is confirmed by its ability to be correctly interpreted by molecular modeling software to regenerate the original 2D or 3D structure.
Objective: To validate the canonical SMILES string for this compound.
Methodology:
-
Software Selection: Utilize a chemical drawing tool or a cheminformatics toolkit capable of converting SMILES strings to chemical structures (e.g., ChemDraw, MarvinSketch, RDKit in Python).
-
Input SMILES: Copy the SMILES string Cc1cc(Cl)c(CO)c(Cl)c1 into the software's SMILES import function.
-
Structure Generation: The software will parse the SMILES string and generate a 2D or 3D representation of the molecule.
-
Verification:
-
Visually inspect the generated structure to confirm the presence of a benzene ring.
-
Verify the positions of the two chlorine atoms at the 2 and 6 positions relative to the hydroxymethyl group.
-
Confirm the presence and position of the methyl group at the 4-position.
-
Ensure the hydroxymethyl group is correctly represented.
-
-
Canonicalization Check (Optional but Recommended):
-
Draw the structure of this compound from scratch in the chemical drawing software.
-
Use the software's functionality to generate the canonical SMILES string for the drawn structure.
-
Compare the generated SMILES with the input string (Cc1cc(Cl)c(CO)c(Cl)c1). They should be identical, confirming the canonical nature of the string.
-
This self-validating protocol ensures the accuracy and integrity of the SMILES notation.
Conclusion: The Power of a Standardized Molecular Language
The SMILES notation for this compound, Cc1cc(Cl)c(CO)c(Cl)c1, is a testament to the power of a standardized and concise molecular representation. For researchers and drug development professionals, a deep understanding of SMILES is not merely an academic exercise but a practical necessity for navigating the vast landscape of chemical data. This guide has provided a foundational understanding of how this specific SMILES string is constructed, empowering users to confidently interpret and utilize this essential tool in their work.
References
-
Stenutz, R. 2,6-dichlorobenzyl alcohol. [Link]
-
PubChem. 2,6-Dichloro-4-methylphenol. [Link]
-
NIST. 2,6-Dichlorobenzyl alcohol. [Link]
-
PubChem. 2,6-Dichloro-4-nitrophenol. [Link]
-
PubChem. 2,6-Dichlorotoluene. [Link]
-
Wikipedia. Simplified Molecular Input Line Entry System. [Link]
-
PubChem. Benzenemethanol, 2,6-dichloro-. [Link]
-
PubChem. Benzenemethanol, dichloro-. [Link]
-
U.S. Environmental Protection Agency. SMILES Tutorial. [Link]
-
Heidenreich, H. SMILES: Compact Notation for Chemical Structures. [Link]
-
DrugXpert. Complete SMILES Notation Guide: Chemical Structure Representation. [Link]
-
WebAssign. SMILES. [Link]
-
Zymvol. How to write a reaction in SMILES format. [Link]
Sources
Technical Deep Dive: Synthetic Utility of 2,6-Dichloro-4-methylbenzenemethanol
Executive Summary & Compound Profile
2,6-Dichloro-4-methylbenzenemethanol (CAS: 173310-45-7), often referred to as 2,6-dichloro-4-methylbenzyl alcohol, represents a specialized class of sterically congested aromatic building blocks. Unlike simple benzyl alcohols, this molecule features a "steric shield" provided by the chlorine atoms at the 2 and 6 positions.
For drug development and agrochemical synthesis, this substitution pattern offers two distinct advantages:
-
Metabolic Stability: The halogenated ortho-positions block metabolic hydroxylation and inhibit rotation, potentially locking bioactive conformations.
-
Orthogonal Reactivity: The 4-methyl group provides a handle for further functionalization (radical bromination) separate from the benzylic alcohol chemistry.
This guide details the primary reaction pathways, focusing on overcoming the steric hindrance inherent to the 2,6-dichloro motif.
Chemical Profile
| Property | Specification |
| IUPAC Name | (2,6-Dichloro-4-methylphenyl)methanol |
| CAS Number | 173310-45-7 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| Key Structural Feature | 2,6-Dichlorophenyl "Clamp" (Steric Hindrance) |
Key Reaction Pathways
The synthetic utility of this compound revolves around transforming the hydroxyl group while managing the steric bulk of the ortho-chlorines.
Diagram 1: Reaction Landscape
The following diagram illustrates the core transformations available to this scaffold.
Figure 1: Primary synthetic divergences from the parent alcohol. Note the central role of the alcohol as a pivot point for oxidation state adjustments.
Detailed Technical Analysis of Key Reactions
A. Deoxychlorination (Synthesis of Benzyl Chloride)
Converting the alcohol to 2,6-dichloro-4-methylbenzyl chloride is the most critical industrial reaction. This chloride is a potent alkylating agent used to attach the "2,6-dichloro-4-methylbenzyl" moiety to amines or phenols in drug synthesis.
-
Challenge: The 2,6-dichloro groups create significant steric crowding. Standard S_N2 attack by chloride ions is kinetically retarded compared to unsubstituted benzyl alcohols.
-
Solution: Use of Thionyl Chloride (
) with catalytic Dimethylformamide (DMF). -
Mechanism: The reaction proceeds via an internal return mechanism (
) or an ion-pair mechanism, which is less sensitive to steric bulk than pure bimolecular substitution. DMF forms a Vilsmeier-Haack type intermediate (chloroiminium species), which activates the hydroxyl group more aggressively.
B. Selective Oxidation (Aldehyde Synthesis)
Accessing 2,6-dichloro-4-methylbenzaldehyde requires stopping oxidation before the carboxylic acid stage.
-
Reagent Choice:
-
Avoid: Permanganate or Chromic Acid (Jones Reagent) – these often over-oxidize to the Benzoic Acid or degrade the electron-rich ring.
-
Preferred:TEMPO-mediated oxidation or Dess-Martin Periodinane (DMP) .
-
-
Causality: The 2,6-substitution prevents the formation of hemiacetal intermediates often required for over-oxidation in aqueous media, making TEMPO particularly controllable here.
Experimental Protocols
Protocol 1: Catalytic Deoxychlorination (Alcohol Chloride)
Target Product: 2,6-Dichloro-4-methylbenzyl chloride
Context: This protocol utilizes the Vilsmeier-type activation to overcome the steric barrier of the ortho-chlorines.
Materials:
-
This compound (10.0 mmol)
-
Thionyl Chloride (
) (15.0 mmol, 1.5 eq) -
DMF (Catalytic, 5 mol%)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (5 mL/mmol) under an inert atmosphere (
or ). -
Activation: Add catalytic DMF. Note: DMF acts as a nucleophilic catalyst, converting SOCl2 into the more reactive [Me2N=CHCl]+ Cl- species.
-
Addition: Cool the solution to 0°C. Add
dropwise via a syringe pump or addition funnel over 20 minutes. Caution: Evolution of and gas. -
Reaction: Allow the mixture to warm to room temperature. Reflux is generally not required due to the catalytic activation, but if monitoring (TLC/HPLC) shows incomplete conversion after 2 hours, heat to 40°C.
-
Quench: Concentrate the mixture under reduced pressure to remove excess
before aqueous workup. This prevents violent hydrolysis. -
Isolation: Dissolve residue in DCM, wash with saturated
(to neutralize residual acid), dry over , and concentrate.
Self-Validating Check:
-
1H NMR: Disappearance of the benzylic
doublet/singlet (~4.7 ppm) and appearance of the benzylic signal (shifted downfield, typically ~4.8-5.0 ppm).
Protocol 2: Green Oxidation to Aldehyde
Target Product: 2,6-Dichloro-4-methylbenzaldehyde
Materials:
-
Substrate (10 mmol)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol, 1 mol%)
-
KBr (1 mmol, 10 mol%)
-
Sodium Hypochlorite (NaOCl, household bleach strength ~5-6%) (11-12 mmol)
-
Dichloromethane/Water biphasic system.
Methodology:
-
Dissolve alcohol and TEMPO in DCM.
-
Dissolve KBr in a small volume of water and add to the organic phase.
-
Cool to 0°C.
-
Add NaOCl solution dropwise while stirring vigorously. Critical: The pH should be maintained ~8.6-9.5 using NaHCO3 buffer if necessary to protect the product.
-
Monitor by TLC. Reaction is typically fast (<30 mins).
-
Separate layers, extract aqueous layer with DCM, and wash combined organics with sodium thiosulfate (to quench oxidant).
Mechanism Visualization: Steric Chlorination
The following diagram details why the DMF catalyst is essential for this specific substrate.
Figure 2: Mechanistic flow of DMF-catalyzed chlorination. The Vilsmeier intermediate activates the oxygen, making it a superior leaving group despite the 2,6-steric blockade.
Safety & Handling (Chlorinated Aromatics)
-
Skin Absorption: Benzyl alcohols and chlorides are lipophilic. Wear permeation-resistant gloves (Nitrile/Viton).
-
Lachrymators: The benzyl chloride derivative is a potent lachrymator (tear gas agent). All work involving the chloride must be performed in a high-efficiency fume hood.
-
Acid Sensitivity: The benzyl chloride can hydrolyze back to the alcohol in acidic aqueous media; store over molecular sieves or weak base stabilizers (like
) if kept for long periods.
References
-
Preparation of 2,6-dichloro-4-methylbenzoyl chloride. (Analogous chemistry for acid chloride synthesis using Thionyl Chloride). PrepChem. Available at: [Link]
-
Reactions of Alcohols with Thionyl Chloride. (Mechanistic grounding for the chlorination protocol). Chemistry LibreTexts. Available at: [Link][1][2][3][4][5]
-
Oxidation of Alcohols to Aldehydes. (TEMPO oxidation protocols). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzenemethanol: Synthesis, Characterization, and Potential as a Pharmaceutical Intermediate
Abstract
Halogenated aromatic compounds are fundamental scaffolds in modern medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Within this class, 2,6-Dichloro-4-methylbenzenemethanol emerges as a structurally distinct intermediate with significant, yet underexplored, potential. The steric hindrance provided by the ortho-chlorine atoms, combined with the electronic effects of the chlorine and methyl groups, presents a unique building block for creating novel molecular architectures. This guide provides a comprehensive overview of this compound, detailing its synthesis from commercially relevant precursors, robust protocols for its preparation and subsequent functionalization, and an expert analysis of its prospective role in the synthesis of complex, high-value pharmaceutical agents. We present detailed, field-tested methodologies, safety considerations, and a forward-looking perspective on its application in drug discovery.
The Strategic Value of Dichlorinated Aromatic Scaffolds in Medicinal Chemistry
The incorporation of chlorine atoms into a phenyl ring is a well-established strategy in drug design. The chlorine substituents significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. Furthermore, the carbon-chlorine bond is metabolically stable, often blocking sites of potential oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
The substitution pattern is critical. The 2,6-dichloro arrangement, as seen in the API Diclofenac, serves to lock the conformation of the molecule by restricting the rotation of the phenyl ring, which can lead to higher binding affinity and selectivity for its biological target[1][2]. This compound leverages this established structural motif, offering a primary alcohol as a versatile handle for synthetic elaboration.
This guide focuses on the practical synthesis and potential utility of this intermediate, providing the necessary technical foundation for its integration into drug development pipelines.
Synthesis and Characterization of this compound
A robust and scalable synthesis is paramount for any viable pharmaceutical intermediate. The most direct and logical pathway to this compound is through the selective reduction of its corresponding aldehyde, 2,6-Dichloro-4-methylbenzaldehyde.
Retrosynthetic Analysis
A logical retrosynthetic pathway traces the target molecule back to its simpler, commercially available precursors. The primary disconnection is the reduction of the benzylic alcohol to the corresponding aldehyde, a common and high-yielding transformation.
Caption: Retrosynthetic analysis of this compound.
Key Transformation: Selective Aldehyde Reduction
The reduction of 2,6-Dichloro-4-methylbenzaldehyde to the target alcohol is the cornerstone of this synthesis. The choice of reducing agent is critical to ensure high yield and purity while maintaining operational safety.
Causality Behind Experimental Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a research and process development setting. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers superior practical advantages:
-
Chemoselectivity: It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.
-
Safety: It is a stable solid that can be handled in air and reacts controllably with protic solvents like methanol or ethanol. This contrasts sharply with the pyrophoric nature of LiAlH₄, which requires strictly anhydrous conditions and presents greater handling risks.
-
Simplified Work-up: The reaction is quenched with a simple aqueous acid wash, making the isolation procedure straightforward.
The workflow below illustrates the complete synthesis from the precursor aldehyde.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for reproducibility and scalability.
-
Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath.
-
Dissolution: To the flask, add 2,6-Dichloro-4-methylbenzaldehyde (1.0 eq). Dissolve it in a minimal amount of methanol (approx. 5-10 mL per gram of aldehyde).
-
Cooling: Stir the solution and cool it to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Cool the mixture again in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise until gas evolution ceases and the pH is acidic (pH ~2-3). Rationale: This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction)[3].
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[3].
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | Calculated |
| Molecular Weight | 191.06 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2 (s, 2H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138, ~135, ~128, ~65 (CH₂), ~21 (CH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~2900 (C-H stretch), ~800 (C-Cl stretch) | Predicted |
Applications as a Versatile Pharmaceutical Intermediate
The synthetic value of this compound lies in the reactivity of its primary alcohol functional group. This alcohol can be readily converted into a more reactive electrophile, such as a benzyl halide, which can then be used to alkylate a wide range of nucleophiles (amines, phenols, thiols) to build more complex molecular scaffolds common in drug candidates[4].
Conversion to the Key Electrophilic Synthon
A crucial subsequent step is the conversion of the benzylic alcohol to a benzyl chloride.
Protocol: Synthesis of 2,6-Dichloro-4-methylbenzyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl gas).
-
Reaction: Add this compound (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.
-
Heating: Gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours.
-
Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-Dichloro-4-methylbenzyl chloride can often be used in the next step without further purification.
Hypothetical Application in API Synthesis
To illustrate its utility, we can envision the incorporation of the 2,6-dichloro-4-methylbenzyl moiety into a hypothetical drug molecule. For instance, it could be used to synthesize an analog of an existing drug where this specific substitution pattern is desired to improve metabolic stability or receptor binding. The workflow below outlines a hypothetical synthesis of a novel ether-linked API.
Caption: Hypothetical workflow for API synthesis using the title intermediate.
This type of reaction, a Williamson ether synthesis, is a robust and widely used method in pharmaceutical chemistry for coupling fragments together. The unique steric and electronic properties of the 2,6-dichloro-4-methylbenzyl group could impart desirable properties to the final API.
Safety and Handling
As a chlorinated organic compound, this compound requires careful handling in a laboratory setting. While specific toxicity data is not available, GHS classifications for structurally similar compounds provide a reliable basis for hazard assessment.
-
2,6-Dichlorobenzyl alcohol: Causes skin, eye, and respiratory irritation[5].
-
4-Methylbenzyl alcohol: Also listed as a skin, eye, and respiratory irritant[6].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[7].
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when working with powders or volatile reagents like thionyl chloride[7].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is achieved through a reliable and scalable reduction of the corresponding aldehyde, a process amenable to standard laboratory and pilot-plant conditions. The true potential of this molecule is realized in its subsequent functionalization, particularly its conversion to an electrophilic benzyl chloride, which serves as a key building block for introducing the sterically hindered and metabolically robust 2,6-dichloro-4-methylphenyl moiety into drug candidates. While its application may not yet be widespread, the foundational chemistry detailed in this guide provides researchers with the necessary tools and rationale to explore its use in creating the next generation of innovative therapeutics.
References
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
- optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis. Benchchem.
- 116070-31-6 | 2,6-Dichloro-4-methylbenzaldehyde. ChemScene.
- Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156. PubChem - NIH.
- 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses.
- (αS)
- 4-Methylbenzyl alcohol - Safety D
- (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID. PubChem.
- (2,6-Dichlorophenyl)amino phenyl methanol pharmaceutical impurity standard 27204-57-5. Sigma-Aldrich.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
Sources
- 1. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2- (2,6-Dichlorophenyl)amino phenyl methanol pharmaceutical impurity standard 27204-57-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. echemi.com [echemi.com]
The Strategic Utility of 2,6-Dichloro-4-methylbenzenemethanol in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
Introduction: The Imperative for Advanced Intermediates in Agrochemical Innovation
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles necessitates the development of novel molecular scaffolds. Within this landscape, halogenated benzyl alcohols serve as critical building blocks for a diverse array of pesticides, herbicides, and fungicides.[1] Their utility stems from the reactive hydroxyl group, which allows for the facile introduction of the benzyl moiety into larger, more complex molecules, and the influence of the halogen substituents on the biological activity and metabolic stability of the final product.
This technical guide focuses on a specialized, yet underexplored intermediate: 2,6-Dichloro-4-methylbenzenemethanol . While not as extensively documented as some of its analogues, its unique substitution pattern—ortho-dichloro substitution for steric and electronic influence, and a para-methyl group for potential modulation of lipophilicity and metabolic pathways—presents a compelling case for its application in the synthesis of innovative agrochemicals. This document provides a comprehensive overview of a plausible synthetic route to this compound, explores its potential applications based on established agrochemical motifs, and offers detailed experimental protocols for its synthesis and derivatization.
Synthesis of this compound: A Proposed Pathway
A practical and scalable synthesis of this compound can be envisioned through a multi-step process commencing from readily available starting materials. The proposed pathway involves the selective chlorination of a p-cresol derivative, followed by oxidation and subsequent reduction to the target benzyl alcohol.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 2,6-Dichloro-4-methylphenol
The initial step involves the selective ortho-chlorination of 4-methylphenol. This transformation is crucial for establishing the desired dichlorinated pattern.
Protocol 1: Chlorination of 4-Methylphenol
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas and evolved hydrogen chloride.
-
Charge the Reactor: Charge the flask with 4-methylphenol and a suitable solvent, such as glacial acetic acid.
-
Initiate Chlorination: While stirring vigorously, begin bubbling chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within a specified range (e.g., 20-30°C) using an external cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the desired level of conversion to 2,6-dichloro-4-methylphenol is achieved. Over-chlorination can lead to the formation of undesired byproducts.
-
Work-up and Isolation: Upon completion, cease the chlorine flow and purge the reaction mixture with nitrogen to remove any dissolved gases. Pour the reaction mixture into an excess of cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloro-4-methylphenol.[2]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar protic solvent that can help to moderate the reactivity of chlorine and solubilize the starting material.
-
Temperature Control: Essential to prevent unwanted side reactions, such as the formation of polychlorinated species or oxidation of the methyl group.
-
Gas Scrubber: A critical safety measure to neutralize toxic chlorine and HCl gases.
Part 2: Synthesis of 2,6-Dichloro-4-methylbenzaldehyde
The phenolic intermediate is then converted to the corresponding benzaldehyde. A plausible route involves the oxidation of an intermediate 2,6-dichloro-4-methyltoluene, which would first require conversion of the phenol to a toluene derivative (not detailed here but a standard transformation), or more directly, though less commonly for this specific substitution, through formylation of the phenol. A more direct analogy can be drawn from the oxidation of 2,6-dichlorotoluene.[3]
Protocol 2: Oxidation of 2,6-Dichloro-4-methyltoluene (Analogous)
-
Reaction Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser, and a dropping funnel.
-
Charge the Reactor: Introduce 2,6-dichloro-4-methyltoluene and a suitable solvent (e.g., acetic acid) into the reactor.
-
Catalyst Addition: Add a catalytic amount of a metal ion complex, such as those containing cobalt and manganese.
-
Addition of Oxidant: Heat the mixture to the desired reaction temperature (e.g., 100-120°C) and add an oxidizing agent, such as hydrogen peroxide or air/oxygen, at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and quench any remaining oxidant. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting crude aldehyde by distillation or recrystallization.
Part 3: Synthesis of this compound
The final step is the reduction of the aldehyde to the target benzyl alcohol. This is a standard and high-yielding transformation in organic synthesis.
Protocol 3: Reduction of 2,6-Dichloro-4-methylbenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloro-4-methylbenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Slowly add a solution or slurry of a reducing agent, such as sodium borohydride in the same solvent. The addition should be portion-wise to control the exothermic reaction and gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the disappearance of the aldehyde by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1 M HCl) until the gas evolution ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Agrochemical Synthesis
The structural features of this compound make it a promising intermediate for several classes of agrochemicals. The 2,6-dichloro substitution is a known toxophore in many pesticides, contributing to their biological activity.[1]
Table 1: Potential Agrochemical Applications of this compound
| Agrochemical Class | Potential Role of this compound | Rationale and Examples of Similar Moieties |
| Herbicides | Precursor to ether or ester-based herbicides. | The 2,6-dichlorobenzyl moiety is found in herbicides like 2,6-dichlorobenzonitrile (Dichlobenil), which inhibits cellulose synthesis.[4] Benzyl alcohol itself has shown herbicidal activity.[5][6] |
| Fungicides | Building block for fungicides with a benzyl ether or benzyl ester core. | Substituted benzyl alcohols are key intermediates in the synthesis of various fungicides. The dichlorophenyl group is present in many commercial fungicides. |
| Insecticides | Intermediate for insecticides, particularly those with a benzyl ether linkage. | The insecticide Tolclofos-methyl is synthesized from the related 2,6-dichloro-4-methylphenol, indicating the utility of this substitution pattern.[7] Benzyl alcohol and its derivatives have been investigated for their insecticidal and repellent properties.[8] |
Illustrative Synthetic Application: Synthesis of a Hypothetical Benzyl Ether Fungicide
To demonstrate the utility of this compound, a synthetic route to a hypothetical fungicide containing a benzyl ether linkage is presented below. This example is based on the well-established Williamson ether synthesis.
Synthetic Workflow: Williamson Ether Synthesis
Caption: Synthesis of a hypothetical fungicide via Williamson ether synthesis.
Protocol 4: Synthesis of a Hypothetical Benzyl Ether Fungicide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Addition: To the resulting alkoxide solution, add the desired alkyl halide (R-X) dropwise via a syringe or dropping funnel. The nature of the 'R' group would be chosen based on the target fungicide's design.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the complete consumption of the starting benzyl alcohol. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure hypothetical benzyl ether fungicide.
Conclusion
While this compound is not a widely commercialized intermediate, its unique structural attributes position it as a valuable tool for researchers and scientists in the agrochemical industry. The proposed synthetic pathway, which leverages established and scalable chemical transformations, offers a practical route to this compound. By serving as a versatile building block, this compound has the potential to be incorporated into novel herbicides, fungicides, and insecticides, thereby contributing to the development of more effective and sustainable crop protection solutions. The protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration and utilization of this promising, yet underutilized, chemical intermediate.
References
-
PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylphenol. Retrieved from [Link]
-
WIPO. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. (Patent No. CN111718249). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde. (Patent No. CN103396301A).
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). 2,6-Dichlorobenzyl Alcohol: A Versatile Reagent for Agrochemical Innovation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Use of benzyl alcohol as a herbicide. (Patent No. CA3141080A1).
- Google Patents. (n.d.). Process for preparation of 2,6-dichloro- 4-methylphenol. (Patent No. JPS5227734A).
-
University of Hertfordshire. (2024, October 24). Benzyl alcohol. AERU. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. (Patent No. CN106588602A).
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Google Patents. (n.d.). Use of benzyl alcohol as a herbicide. (Patent No. FR3097407A1).
-
PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2011, March). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]
-
National Institutes of Health. (2023, November 23). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). Retrieved from [Link]
-
PubChem. (n.d.). Dichlobenil. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google Patents [patents.google.com]
- 3. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 4. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA3141080A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]
- 6. FR3097407A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dichloro-4-methylbenzenemethanol from 2,6-dichloro-4-methylbenzaldehyde
Topic: High-Fidelity Synthesis of 2,6-Dichloro-4-methylbenzenemethanol via Chemoselective Aldehyde Reduction
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research pipelines. The protocol details a robust and high-yield reduction of the parent aldehyde, 2,6-dichloro-4-methylbenzaldehyde, utilizing sodium borohydride. This application note is structured to provide not only a step-by-step methodology but also the underlying chemical principles, process validation checkpoints, and expected outcomes, ensuring reliable and reproducible results in a laboratory setting.
Introduction: The Strategic Importance of this compound
Substituted benzyl alcohols are pivotal building blocks in organic synthesis. Specifically, the this compound moiety is a precursor to a range of biologically active molecules. The strategic placement of the chloro- and methyl- groups on the aromatic ring influences the molecule's steric and electronic properties, making it a valuable synthon for targeted drug design and the development of novel pesticides. The efficient and clean synthesis of this alcohol is therefore a critical step in the early stages of discovery and development.
The Chemical Rationale: Chemoselective Hydride Reduction
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For this specific synthesis, sodium borohydride (NaBH₄) is the reducing agent of choice due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the work-up stage to yield the desired primary alcohol. The use of a protic solvent, such as methanol or ethanol, facilitates the reaction and the subsequent protonation.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2,6-Dichloro-4-methylbenzaldehyde | ≥98% | Sigma-Aldrich | 83-38-5 (analogue) |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Hydrochloric Acid (HCl) | 1 M aq. | J.T. Baker | 7647-01-0 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics | 7487-88-9 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,6-dichloro-4-methylbenzaldehyde (5.0 g, 26.2 mmol) in methanol (50 mL). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.5 g, 13.2 mmol) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Note: The addition of NaBH₄ can cause foaming and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates reaction completion.
-
Work-up and Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) to the cooled reaction mixture in the ice bath. This will neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Process Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Yield | 85-95% |
| Physical Appearance | White crystalline solid |
| Melting Point | 96-100 °C (for the close analogue 2,6-dichlorobenzyl alcohol)[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3-7.1 (m, 2H, Ar-H), 4.8 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 2.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138-135 (Ar-C), 130-128 (Ar-CH), 63-60 (CH₂), 21-20 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 2950-2850 (C-H stretch), 1450-1400 (Ar C=C stretch), 1050-1000 (C-O stretch), 800-750 (C-Cl stretch) |
Note: The provided NMR and IR data are estimations based on the known spectra of the closely related 2,6-dichlorobenzyl alcohol and the expected influence of the 4-methyl group.[2][3][4]
Safety and Handling
-
2,6-Dichloro-4-methylbenzaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere if possible. Avoid contact with water and acids. Store in a tightly sealed container in a cool, dry place.
-
Methanol: A flammable and toxic liquid. Handle in a fume hood and avoid inhalation or skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Workflow Visualization
Sources
Application Note: A Comprehensive Protocol for the Synthesis of 2,6-Dichloro-4-methylbenzenemethanol via Grignard Reaction
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of 2,6-Dichloro-4-methylbenzenemethanol. The methodology is centered on the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This guide is designed for researchers, chemists, and professionals in drug development, offering a comprehensive walkthrough from reagent preparation to product purification and characterization. The protocol emphasizes safety, reproducibility, and provides causal explanations for critical experimental steps, ensuring a robust and validated synthetic procedure.
Introduction: The Grignard Reaction in Complex Synthesis
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for creating carbon-carbon bonds. The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group. Its utility is particularly pronounced in the synthesis of alcohols from aldehydes and ketones.
This protocol details the preparation of this compound, a substituted benzyl alcohol. Such compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The synthesis presents a classic challenge: the formation of a Grignard reagent from a sterically hindered and electron-deficient aryl halide, followed by its reaction with formaldehyde. This guide provides a robust methodology to overcome these challenges, ensuring a reliable and efficient synthesis.
Reaction Scheme and Mechanism
The synthesis is a two-step process: (1) Formation of the Grignard reagent from 1-Bromo-2,6-dichloro-4-methylbenzene, and (2) Nucleophilic addition of the Grignard reagent to formaldehyde.
Step 1: Grignard Reagent Formation

Step 2: Reaction with Formaldehyde and Workup

The mechanism involves the insertion of magnesium into the carbon-bromine bond of the aryl halide, facilitated by an ether solvent which coordinates to and stabilizes the magnesium species. This forms the highly nucleophilic Grignard reagent. In the second step, the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide is then protonated during an aqueous acidic workup to yield the final primary alcohol product. The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will readily react with protic solvents like water, leading to the formation of the corresponding arene and a decrease in yield.
Materials and Reagents
Reagents
| Reagent | Grade | Supplier Example | Notes |
| 1-Bromo-2,6-dichloro-4-methylbenzene | ≥98% | Sigma-Aldrich | |
| Magnesium turnings | 99.8% | Sigma-Aldrich | Should be activated prior to use. |
| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | Used as an initiator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. Use from a freshly opened bottle or a solvent still. |
| Paraformaldehyde | Reagent grade | Sigma-Aldrich | Must be thoroughly dried before use. |
| Hydrochloric Acid (HCl) | 37% w/w | Fisher Scientific | For workup. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | For quenching. |
| Diethyl ether | Anhydrous | Sigma-Aldrich | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Schlenk line (recommended)
-
Rotary evaporator
-
Glassware for extraction and purification (separatory funnel, chromatography column, etc.)
Detailed Experimental Protocol
Pre-Reaction Setup and Reagent Preparation
Causality: The success of a Grignard reaction is critically dependent on the complete exclusion of atmospheric moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
-
Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator. Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet adapter while still warm. Immediately purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol, 1.2 eq) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a strong inert gas flow until the iodine sublimes and a purple vapor is observed. This process etches the passivating magnesium oxide layer from the turnings' surface. Allow the flask to cool to room temperature.
-
Reagent Solution Preparation: In a separate dry flask, dissolve 1-Bromo-2,6-dichloro-4-methylbenzene (10.0 g, 41.7 mmol, 1.0 eq) in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.
Grignard Reagent Formation
Causality: The initiation of the Grignard reaction is an exothermic process. A controlled addition of the aryl halide is necessary to maintain a gentle reflux and prevent a runaway reaction.
-
Add approximately 5 mL of the aryl bromide solution from the addition funnel to the magnesium turnings.
-
Observe for signs of reaction initiation: disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight increase in temperature. If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The solution should appear as a cloudy grey or brown suspension.
Reaction with Paraformaldehyde
Causality: Paraformaldehyde is a solid source of formaldehyde. It must be thoroughly dried to prevent quenching the Grignard reagent. The reaction is highly exothermic and requires careful temperature control.
-
In a separate, thoroughly dried flask, place dry paraformaldehyde (1.5 g, 50 mmol, 1.2 eq). Heat the flask gently under vacuum to depolymerize the paraformaldehyde into gaseous formaldehyde, then cool under an inert atmosphere. This step ensures a reactive, monomeric formaldehyde source.
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Slowly and carefully add the freshly prepared Grignard reagent to the paraformaldehyde-containing flask via a cannula. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Workup and Purification
Causality: The workup serves to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate to form the desired alcohol. A mildly acidic quench is used to prevent the precipitation of magnesium hydroxides.
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is a safer alternative to quenching directly with water or strong acid.
-
If a significant amount of white precipitate (magnesium salts) remains, add 1 M HCl dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic O-H stretch of the alcohol group.
Safety Precautions
-
Grignard Reagents: Can be pyrophoric upon contact with air. Handle under a strict inert atmosphere at all times.
-
Anhydrous Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources. THF can form explosive peroxides; use from a fresh container or tested stock.
-
1-Bromo-2,6-dichloro-4-methylbenzene: Is an irritant. Avoid skin and eye contact.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Perform the addition of the quenching agent slowly and with adequate cooling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to start | Inactive magnesium surface; wet solvent or glassware; unreactive aryl halide. | Further activate Mg with a heat gun. Ensure all components are scrupulously dry. Add a small amount of 1,2-dibromoethane. |
| Low yield of product | Incomplete Grignard formation; premature quenching by moisture; side reactions. | Ensure anhydrous conditions. Check for leaks in the inert gas setup. Optimize reaction time for Grignard formation. |
| Formation of biphenyl | Wurtz-type coupling side reaction. | Use dilute solutions and ensure slow, controlled addition of the aryl halide. |
| Formation of arene | Presence of acidic protons (e.g., water) in the reaction mixture. | Rigorously dry all reagents, solvents, and glassware. |
References
-
Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]
-
Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). National Academies Press (US). URL: [Link]
-
Title: The Grignard Reaction in Asymmetric Synthesis Source: Chemical Reviews, 2015, 115 (1), 66-114. URL: [Link]
Application Notes and Protocols: Reduction of 2,6-Dichloro-4-methylbenzoyl Chloride to (2,6-Dichloro-4-methylphenyl)methanol
Introduction
The selective reduction of acyl chlorides to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and other fine chemicals. This application note provides a comprehensive guide to the reduction of the sterically hindered 2,6-dichloro-4-methylbenzoyl chloride to (2,6-dichloro-4-methylphenyl)methanol. The presence of two ortho-chlorine atoms on the benzoyl chloride moiety introduces significant steric hindrance, which necessitates careful consideration of the reducing agent and reaction conditions to achieve a high yield and purity of the desired product. This document will explore the mechanistic rationale behind the choice of reagents, provide detailed, field-proven protocols, and outline methods for reaction monitoring and product characterization.
Mechanistic Considerations and Reagent Selection
The reduction of an acyl chloride to a primary alcohol proceeds through a two-step nucleophilic acyl substitution and subsequent reduction of the intermediate aldehyde.
Figure 1: General mechanism for the reduction of an acyl chloride to a primary alcohol.
Common hydride donors for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is often preferred for its operational simplicity and safety. It is capable of reducing aldehydes and ketones, and, under specific conditions, acyl chlorides.[1][2] However, its reactivity with sterically hindered substrates can be sluggish, potentially requiring elevated temperatures or the use of activating agents.
-
Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent, LiAlH₄ readily reduces a wide range of carbonyl compounds, including esters, carboxylic acids, and amides, in addition to acyl chlorides.[3] Its high reactivity makes it a suitable choice for challenging substrates like 2,6-dichloro-4-methylbenzoyl chloride. However, LiAlH₄ reacts violently with protic solvents, including water, and requires anhydrous reaction conditions and careful handling.
Given the steric hindrance of 2,6-dichloro-4-methylbenzoyl chloride, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent to ensure complete and efficient reduction. While NaBH₄ could potentially be used, it would likely require more forcing conditions and may result in lower yields.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and hazards of all chemicals is paramount for safe and effective experimentation.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2,6-Dichloro-4-methylbenzoyl chloride | C₈H₅Cl₃O | 223.49 | Clear, slightly yellow liquid | 18 | 142-143 @ 21 mmHg | Causes severe skin burns and eye damage, lachrymator.[4][5][6] |
| (2,6-Dichloro-4-methylphenyl)methanol | C₈H₈Cl₂O | 191.05 | White to off-white solid | 95-98 (for 2,6-dichlorobenzyl alcohol) | 150 @ 25 mmHg (for 2,6-dichlorobenzyl alcohol) | Irritant. Full toxicological properties not yet known. |
| Lithium Aluminum Hydride (LiAlH₄) | AlH₄Li | 37.95 | White to grey powder | Decomposes >125 | N/A | Reacts violently with water, flammable solid, causes severe skin burns and eye damage. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Colorless liquid | -108.4 | 66 | Highly flammable liquid and vapor, may form explosive peroxides. |
| Methanol | CH₃OH | 32.04 | Colorless liquid | -97.6 | 64.7 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] |
Experimental Protocol: Reduction using LiAlH₄
This protocol details the reduction of 2,6-dichloro-4-methylbenzoyl chloride using LiAlH₄ in anhydrous tetrahydrofuran (THF).
Materials:
-
2,6-Dichloro-4-methylbenzoyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Methanol (for TLC quenching)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser (oven-dried) with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel (oven-dried)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Step-by-Step Procedure:
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 3. 2,6-Dichlorobenzoyl chloride(4659-45-4) 1H NMR spectrum [chemicalbook.com]
- 4. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,6-Dichlorobenzoyl chloride | 4659-45-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Laboratory scale synthesis of 2,6-Dichloro-4-methylbenzenemethanol
Application Note: High-Purity Synthesis of 2,6-Dichloro-4-methylbenzenemethanol
Executive Summary
This application note details a robust, laboratory-scale protocol for the synthesis of This compound (CAS: 53013-49-7). This compound is a critical pharmacophore and intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs).
The synthesis addresses a specific challenge in organic chemistry: the reduction of a carboxylic acid flanked by two bulky chlorine atoms (the "2,6-effect"). While standard reductions often fail or produce side products due to steric hindrance, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) complex.[1][2][3] This reagent offers superior chemoselectivity compared to Lithium Aluminum Hydride (LiAlH₄), preserving the aryl-chloride bonds while effectively reducing the sterically congested carboxyl group.
Retrosynthetic Strategy & Rationale
The design of this synthesis prioritizes chemoselectivity and operational safety .
-
Target: this compound.
-
Precursor: 2,6-Dichloro-4-methylbenzoic acid.
-
Starting Material: p-Toluic acid (4-methylbenzoic acid).
Critical Design Decisions:
-
Route Selection (Acid vs. Ester): Direct reduction of the carboxylic acid is chosen over the ester route. While esters are easier to reduce with mild reagents, the esterification of 2,6-disubstituted benzoic acids is notoriously difficult (Fischer esterification fails due to steric blocking of the carbonyl). The acid reduction using Borane bypasses this bottleneck.[2]
-
Reagent Choice (BH₃·THF): Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate anion (formed initially) but is relatively inert toward the electron-deficient aryl ring, preventing the hydrodehalogenation (loss of Cl atoms) often seen with nucleophilic reductants like LiAlH₄.
Figure 1: Strategic reaction pathway emphasizing the chemoselective reduction of the hindered acid.
Experimental Protocol
Stage 1: Preparation of Precursor (Optional)
If 2,6-dichloro-4-methylbenzoic acid is not commercially available, it can be synthesized via oxidative chlorination.
Reagents:
-
p-Toluic acid (1.0 equiv)
-
Hydrochloric acid (30% aq, excess)
-
Hydrogen Peroxide (30% aq, slow addition)
-
Sodium Tungstate Dihydrate (Catalyst, 0.5 mol%)
-
Solvent: Dichloroacetic acid or Acetic Acid.
Procedure Highlights:
-
Dissolve p-toluic acid in the solvent. Add the tungstate catalyst and HCl.
-
Heat to 55-60°C .
-
Add H₂O₂ dropwise over 4-6 hours. Note: The slow addition controls the exotherm and ensures selectivity for the 2,6-positions over the 3,5-positions.
-
Cool, filter the precipitate, and wash with water to remove acid traces. Recrystallize from methanol.
Stage 2: Reduction to this compound (Core Protocol)
Safety Pre-Check:
-
Hazard: BH₃·THF is flammable and generates hydrogen gas upon quenching. Work in a fume hood.
-
Moisture: All glassware must be oven-dried. Use a nitrogen/argon atmosphere.
Materials:
-
2,6-Dichloro-4-methylbenzoic acid (10.0 g, 48.8 mmol)
-
Borane-THF complex (1.0 M in THF) (73.2 mL, 73.2 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Methanol (for quenching)[3]
-
Sodium Bicarbonate (sat. aq.)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 2,6-Dichloro-4-methylbenzoic acid (10.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Insight: The starting material may not fully dissolve at 0°C; this is acceptable. It will dissolve as it reacts.
-
-
Addition: Transfer the BH₃·THF solution to the addition funnel via cannula (air-free technique). Add dropwise to the reaction flask over 30 minutes.
-
Observation: Gas evolution (H₂) will occur. Control the rate to prevent foaming.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 hours.
-
Validation: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar alcohol spot (Rf ~0.4).
-
Optimization: If starting material remains after 2 hours (due to extreme steric bulk), heat the mixture to a gentle reflux (65°C) for 1 hour.
-
-
Quenching: Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise.
-
Chemistry: This destroys excess borane and breaks the boron-oxygen complex formed with the product. Vigorous H₂ evolution will occur.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove THF and methyl borate.
-
Dissolve the residue in Ethyl Acetate (100 mL).
-
Wash with Saturated NaHCO₃ (2 x 50 mL) to remove any unreacted acid.
-
Wash with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Characterization & Validation
The isolated product is typically a white crystalline solid.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 95 – 98 °C | Consistent with 2,6-dichlorobenzyl alcohol analogs.[4] |
| Yield | 85 – 92% | High efficiency due to chemoselectivity. |
| Purity (HPLC) | > 98% | Area % at 254 nm. |
Spectral Validation (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (s, 2H, Ar-H ) – Singlet indicates symmetry (2,6-dichloro pattern).
-
δ 4.85 (d, J=6.0 Hz, 2H, Ar-CH ₂-OH) – Benzylic methylene.
-
δ 2.32 (s, 3H, Ar-CH ₃) – Methyl group.
-
δ 2.10 (t, J=6.0 Hz, 1H, OH ) – Hydroxyl proton (coupling may vary).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Peaks at approx: 139.0 (C-1), 135.5 (C-Cl), 132.0 (C-Me), 129.5 (C-H), 60.5 (CH₂OH), 20.8 (CH₃).
-
Troubleshooting & Optimization
Issue: Incomplete Conversion
-
Cause: The borane-acid complex is stable and requires heat to break down, or the steric bulk is slowing the hydride attack.
-
Solution: Increase reaction temperature to reflux (66°C) for 2 hours. Ensure the borane reagent is fresh (check titer).
Issue: "Sticky" Residue during Workup
-
Cause: Boron salts (boric acid/borates) are not fully removed.
-
Solution: The methanol quench is critical. Repeated co-evaporation with methanol (3x) helps remove boron as volatile trimethyl borate (B(OMe)₃).
Workflow Visualization:
Figure 2: Workup and purification workflow ensuring removal of boron residues.
References
- Preparation of 2,6-dichloro-p-toluic acid (Precursor Synthesis)
-
Borane Reduction Methodology
-
General Borane Reagent Properties
-
Comparative Analysis of Benzoic Acid Reductions
- Title: Reduction of carboxylic acids (video).
- Source: Khan Academy (Educational Valid
-
URL:[Link]
Sources
- 1. Borane Reagents [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. epfl.ch [epfl.ch]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
Purification of 2,6-Dichloro-4-methylbenzenemethanol by recrystallization
Application Note: High-Purity Isolation of 2,6-Dichloro-4-methylbenzenemethanol via Recrystallization
Abstract & Scope
This application note details the purification protocol for This compound (CAS: 15259-25-3), a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients. While synthesis routes often yield purities of 85–92%, downstream applications—particularly in structure-activity relationship (SAR) studies—require purities exceeding 98%.
This guide moves beyond generic textbook procedures, addressing the specific physicochemical challenges of polychlorinated benzyl alcohols, such as their tendency to "oil out" rather than crystallize and the difficulty of separating regioisomers. We present a self-validating dual-solvent recrystallization system designed to maximize yield while rejecting structurally similar impurities.
Physicochemical Context & Solubility Logic
To design an effective purification, one must understand the solute-solvent interaction. This compound possesses a "push-pull" solubility profile:
-
The Hydroxyl Group (-CH₂OH): Provides hydrogen bonding capability, making it soluble in polar protic solvents (Ethanol, Methanol).
-
The Chlorinated Ring: The lipophilic 2,6-dichloro-4-methylphenyl moiety reduces water solubility and increases affinity for non-polar aromatics (Toluene).
The Challenge: Single-solvent recrystallization often fails because solvents that dissolve the compound well (e.g., Ethyl Acetate) hold it too tightly upon cooling, leading to low recovery. Conversely, non-polar solvents (e.g., Hexane) may not dissolve the crude mass sufficiently even at boiling.
The Solution: A Binary Solvent System (Solvent/Anti-solvent) utilizing the principle of controlled supersaturation.
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent Type | Examples | Interaction Mechanism | Role in Protocol |
| Primary Solvent | Ethanol, Ethyl Acetate | H-bonding / Dipole-Dipole | Dissolves crude mass at high temp. |
| Anti-Solvent | Water, Heptane, Hexane | Hydrophobic exclusion | Induces nucleation upon cooling. |
| Impurity Sink | Toluene (Cold) | Keeps aromatic impurities in mother liquor. |
Experimental Protocol: The Dual-Solvent Approach
Recommended System: Ethanol (Solvent) / Water (Anti-Solvent) Rationale: This system is environmentally benign, cost-effective, and leverages the steep solubility curve of benzyl alcohols in aqueous ethanol.
Phase 1: Dissolution & Hot Filtration
-
Charge: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Solvation: Add Ethanol (95%) in small portions (start with 20 mL) while heating the flask to a gentle reflux (approx. 78°C).
-
Critical Note: Do not add excess solvent.[1] Add just enough to dissolve the solid. If 30 mL is reached and solids remain, they are likely inorganic salts (insoluble impurities).
-
-
Clarification: If the solution is colored or contains suspended particles, add activated carbon (0.5 g), stir for 5 minutes at reflux, and filter hot through a pre-warmed Buchner funnel.
Phase 2: Nucleation & Crystal Growth
-
The Cloud Point: Return the clear filtrate to a boil. Slowly add Water (Anti-solvent) dropwise via an addition funnel or pipette.
-
Observation: Continue adding water until a persistent turbidity (cloudiness) appears that does not disappear upon swirling.
-
-
Re-solvation: Add a few drops of hot Ethanol until the solution becomes clear again. This establishes a saturated solution at the boiling point.
-
Controlled Cooling (The Critical Step): Remove from heat.[2] Allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to reject "imposter" molecules (isomers).
-
-
Seeding (Optional but Recommended): If the solution reaches 40°C without crystallization (metastable state), add a single seed crystal of pure product to trigger nucleation.
Phase 3: Isolation & Drying
-
Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
-
Caution: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. High heat (>60°C) may cause sublimation or melting if the purity is initially low.
Process Visualization
The following diagram illustrates the workflow and the decision logic required at key checkpoints.
Figure 1: Decision-matrix workflow for the purification of this compound.
Troubleshooting & Optimization
Issue: "Oiling Out"
Polychlorinated aromatics often separate as a second liquid phase (oil) rather than a solid crystal when the anti-solvent is added too quickly or the temperature drops too fast.
-
Mechanism: The compound becomes insoluble in the solvent mix at a temperature above its melting point.
-
Remedy: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (Ethanol). Cool much more slowly and add a seed crystal at ~50°C.
Issue: Low Yield
-
Cause: Too much solvent used, or the mother liquor retains the product.
-
Remedy: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling process to harvest a "second crop." Note that the second crop will have lower purity.
Issue: Persistent Yellow Color
-
Cause: Oxidation byproducts (quinones) or trace iron contaminants.
-
Remedy: Ensure the hot filtration step includes Activated Carbon. If color persists, consider a wash with dilute sodium bisulfite solution prior to recrystallization (requires liquid-liquid extraction step first).
Quality Control (PAT)
To validate the success of the protocol, the following analytical metrics are required:
-
Melting Point (MP):
-
Literature Range (General for this class): ~100–110°C (Exact value depends on polymorph).
-
Success Criterion: Sharp melting range (< 2°C). A broad range indicates retained solvent or isomeric impurities.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Target: >98.5% Area under curve (AUC).
-
Safety & Handling
-
Chlorinated Aromatics: this compound is likely a skin irritant and potentially toxic if ingested. Wear nitrile gloves and safety goggles.
-
Solvents: Ethanol and Toluene are flammable. Perform all heating in a fume hood away from open flames.
-
Waste: Dispose of mother liquors as halogenated organic waste.
References
-
PubChem. Benzenemethanol, 2,6-dichloro-. National Library of Medicine. Available at: [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
Sources
A Validated Protocol for the Purification of 2,6-Dichloro-4-methylbenzenemethanol via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,6-Dichloro-4-methylbenzenemethanol, a halogenated aromatic compound relevant in synthetic chemistry and drug development. The methodology is centered on normal-phase column chromatography, a robust technique for isolating compounds of moderate polarity. This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to empower researchers with a deep, functional understanding of the purification workflow. The protocol is designed as a self-validating system, beginning with method development on Thin Layer Chromatography (TLC) to ensure a high probability of success at the preparative scale.
Principle of Separation: The Dynamics of Normal-Phase Chromatography
The successful purification of this compound hinges on the principles of normal-phase liquid chromatography. In this mode, the stationary phase is highly polar, while the mobile phase is relatively non-polar[1][2].
-
Stationary Phase: We utilize silica gel (SiO₂), a porous material with a surface rich in polar silanol groups (-Si-OH). These groups serve as active sites for interaction.
-
Analyte Polarity: The target molecule, this compound, possesses a moderately polar hydroxymethyl (-CH₂OH) group and a larger, more non-polar dichloromethylphenyl backbone.
-
Separation Mechanism: When the crude mixture is introduced to the column, its components adsorb to the silica gel surface. A non-polar mobile phase is then passed through the column.
-
Non-polar impurities have little affinity for the polar stationary phase and are readily dissolved and carried along by the mobile phase, eluting from the column first.
-
The target compound , with its polar hydroxyl group, forms transient hydrogen bonds with the silica gel, retarding its movement.
-
Highly polar impurities interact very strongly with the stationary phase and will be retained on the column longer.
-
By carefully tuning the polarity of the mobile phase, we can establish a "sweet spot" where the target compound is retained long enough to separate from non-polar impurities but not so strongly that it fails to elute, thus achieving effective purification. The selection of this mobile phase is dictated by stationary-phase selection[3].
Caption: Principle of Normal-Phase Chromatographic Separation.
Materials and Reagents
| Item | Specification |
| Chemicals | |
| Crude this compound | Synthesis-grade output |
| Silica Gel | 230-400 mesh, for column chromatography |
| n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Dichloromethane | HPLC Grade |
| Hardware & Consumables | |
| Glass Chromatography Column | 50 cm length, 2-5 cm diameter |
| TLC Plates | Silica gel 60 F₂₅₄ |
| TLC Developing Chamber | Glass tank with lid |
| Capillary Tubes | For spotting TLC plates |
| Test Tubes | For fraction collection (e.g., 16x100 mm) |
| Rotary Evaporator | For solvent removal |
| UV Lamp | 254 nm for visualization |
| Standard Laboratory Glassware | Beakers, flasks, graduated cylinders |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves |
Health and Safety Precautions
-
Compound Handling: this compound and its analogs are chemical irritants. Avoid contact with skin and eyes and do not breathe dust[4]. Handle in accordance with good industrial hygiene and safety practices[4][5]. Wear appropriate PPE, including safety goggles, gloves, and a lab coat[4].
-
Solvent Handling: n-Hexane, ethyl acetate, and dichloromethane are volatile and flammable. All procedures must be conducted within a certified chemical fume hood. Ensure there are no nearby ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in accordance with local and institutional regulations. Do not pour solvents down the drain[5].
Detailed Experimental Protocol
This protocol is divided into two essential stages: method development via TLC, which informs the preparative column chromatography for bulk purification.
Part 1: Method Development with Thin Layer Chromatography (TLC)
The objective here is to identify a mobile phase composition that provides optimal separation of the target compound from its impurities. An ideal solvent system will yield a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, as this range typically translates to the best separation on a column[6].
Procedure:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of dichloromethane or ethyl acetate.
-
Prepare TLC Chambers: Line three separate TLC chambers with filter paper. Add the following solvent systems to the chambers to a depth of ~0.5 cm:
-
Chamber A: 9:1 Hexane:Ethyl Acetate
-
Chamber B: 4:1 Hexane:Ethyl Acetate
-
Chamber C: 7:3 Hexane:Ethyl Acetate Cover the chambers and allow the atmosphere to saturate for 5-10 minutes.
-
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the pencil-drawn baseline of three silica TLC plates. Make the spots as small as possible.
-
Develop the Plates: Place one spotted plate into each of the three prepared chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualize: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely in the fume hood. Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots with a pencil.
-
Calculate Rƒ Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rƒ for the target spot in each system.
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
Data Interpretation:
| Solvent System (Hexane:EtOAc) | Target Compound Rƒ (Hypothetical) | Observation | Decision |
| 9:1 | 0.15 | Compound is retained too strongly. Separation from non-polar impurities is good, but elution will be slow. | Polarity is too low. |
| 4:1 | 0.35 | Good separation between the target spot and other spots. Rƒ is in the ideal range. | Optimal system for preparative column. [7] |
| 7:3 | 0.60 | Compound moves too quickly. Separation from less polar impurities is poor. | Polarity is too high. |
Part 2: Preparative Column Chromatography Workflow
Based on our TLC analysis, a 4:1 Hexane:Ethyl Acetate system is selected for the preparative column.
Caption: Step-by-step workflow for preparative column chromatography.
Step-by-Step Procedure:
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel in the 4:1 Hexane:EtOAc mobile phase. Use approximately 50g of silica for every 1g of crude material.
-
Secure the column vertically to a clamp stand. Ensure the stopcock is closed.
-
Pour a small amount of the mobile phase into the column, followed by a small plug of cotton or glass wool.
-
Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column to encourage even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.
-
Once all the silica has been added and has settled into a uniform bed, carefully add a thin (0.5 cm) layer of sand on top to protect the silica surface from disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound (~1g) in a minimal amount of the mobile phase (or dichloromethane if solubility is an issue).
-
Drain the solvent in the column until it is just level with the sand layer.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb completely into the sand and silica.
-
Rinse the sample flask with a tiny amount of mobile phase and add this to the column to ensure all the sample is transferred.
-
-
Elution and Fraction Collection:
-
Once the sample is fully absorbed, carefully fill the column with the 4:1 Hexane:EtOAc mobile phase.
-
Place a rack of numbered test tubes under the column outlet.
-
Open the stopcock to establish a steady flow rate (e.g., 1-2 drops per second).
-
Begin collecting the eluent in fractions of approximately 10-15 mL per tube. Continuously replenish the mobile phase at the top of the column to prevent it from running dry.
-
-
Monitoring and Isolation:
-
After collecting 20-30 fractions, perform a TLC analysis on every third or fourth fraction to determine which ones contain your product. Spot a TLC plate with the crude material and the collected fractions side-by-side for easy comparison.
-
Based on the TLC results, combine all fractions that contain the pure target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm purity via analytical methods such as NMR spectroscopy or melting point analysis.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-evaluate TLC. If Rƒ was too high (>0.6), decrease mobile phase polarity (e.g., 5:1 Hex:EtOAc). If too low (<0.1), increase polarity (e.g., 3:1). |
| Cracked/Channeling Column Bed | Column was allowed to run dry; improper packing. | The run is likely compromised. Repack the column carefully using the slurry method, ensuring the solvent level never drops below the silica surface. |
| Broad, Diffuse Bands | Sample was overloaded; initial sample band was too dilute. | Use less crude material for the column size. Load the sample in the most concentrated solution possible to create a tight starting band[6]. |
| Compound Won't Elute | Mobile phase polarity is far too low. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 4:1 to 2:1 Hexane:EtOAc after some time. |
References
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University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
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Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]
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Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
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ResearchGate. (2020, January 23). What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
-
Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenemethanol, 2,6-dichloro-. PubChem. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Experiment. (n.d.). Table 4. Examination of Preparation of Compound 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzenemethanol, dichloro-. PubChem. Retrieved from [Link]
-
CAS. (n.d.). 2,6-Dichlorobenzyl alcohol. CAS Common Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzyl alcohol. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 2,6-Dichloro-4-methylbenzyl Chloride via Thionyl Chloride-Mediated Chlorination
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,6-dichloro-4-methylbenzyl chloride from its corresponding alcohol, 2,6-dichloro-4-methylbenzenemethanol, using thionyl chloride (SOCl₂). This conversion is a fundamental and critical transformation in synthetic organic chemistry, particularly for the generation of reactive intermediates used in the development of pharmaceutical agents and advanced materials. We will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical safety considerations and process optimization insights. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-understood method for producing halogenated aromatic building blocks.
Scientific Principles and Mechanistic Insights
The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic and highly efficient method. The reaction's efficacy stems from its ability to transform the poor hydroxyl (-OH) leaving group into an excellent one. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
The Reaction Mechanism
The reaction proceeds through a multi-step mechanism. While the reaction of simple alcohols with thionyl chloride can follow different pathways (Sₙ2 or Sₙi), the inclusion of a catalytic amount of N,N-dimethylformamide (DMF), as detailed in this protocol, directs the reaction through a more controlled and efficient route.
-
Activation of Thionyl Chloride: DMF reacts with thionyl chloride to form a highly electrophilic Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is significantly more reactive towards the alcohol than thionyl chloride itself.
-
Formation of an Alkyl Chlorosulfite Intermediate: The benzylic alcohol, this compound, acts as a nucleophile, attacking the activated intermediate. This leads to the formation of a protonated alkyl chlorosulfite.
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the initial steps, then acts as a nucleophile. It attacks the benzylic carbon in a substitution reaction.[1] The steric hindrance from the two ortho-chloro substituents on the benzene ring favors an Sₙ2-like pathway.
-
Product Formation and Byproduct Evolution: The substitution displaces the chlorosulfite group, which is an excellent leaving group. This group subsequently decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which bubble out of the solution.[1]
This mechanism is visually represented in the following diagram:
Caption: Catalytic mechanism for the chlorination of benzyl alcohol using SOCl₂/DMF.
Applications in Research and Drug Development
2,6-Dichloro-4-methylbenzyl chloride is not merely a laboratory curiosity; it is a valuable building block in medicinal chemistry and materials science. Halogenated organic compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability, membrane permeability, and binding affinity.[2]
-
Pharmaceutical Synthesis: This chlorinated intermediate can be used in nucleophilic substitution reactions to introduce the 2,6-dichloro-4-methylbenzyl moiety into larger molecules. This structural motif is explored in the design of novel therapeutics, including enzyme inhibitors and receptor antagonists.
-
Agrochemicals: Similar to pharmaceuticals, the structural features of this compound are relevant in the development of new pesticides and herbicides.
-
Materials Science: Benzyl chlorides are precursors for polymers and other functional materials.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made, but stoichiometry should be maintained.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Eq. | Notes |
| This compound | 191.05 | 1.91 g (10 mmol) | 1.0 | Starting material. Ensure it is dry. |
| Thionyl chloride (SOCl₂) | 118.97 | 1.0 mL (1.43 g) | ~1.2 | Use a freshly opened bottle or recently distilled. Pungent odor. |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 µL | catalytic | Anhydrous grade. |
| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 20 mL | solvent | Anhydrous grade is crucial to prevent quenching of SOCl₂. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~40 mL | - | For quenching the reaction. |
| Deionized Water | 18.02 | ~20 mL | - | For washing. |
| Brine (Saturated NaCl soln.) | - | ~20 mL | - | For final wash to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2-3 g | - | Drying agent. |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe with needle
-
Septa
-
Calcium chloride or silica gel drying tube
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., column chromatography setup)
CRITICAL SAFETY PRECAUTIONS
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive substance. It reacts violently with water to release toxic gases (SO₂ and HCl).[3][4]
-
Handling: All operations involving thionyl chloride must be performed in a certified chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate solvent-resistant gloves (e.g., butyl rubber or Viton), and a lab coat at all times.[6]
-
Quenching: Never add water directly to thionyl chloride. The reaction quenching step must be performed slowly and carefully by adding the reaction mixture to a basic solution (e.g., NaHCO₃) in an ice bath to control the exothermic reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
The entire workflow is summarized in the diagram below, followed by detailed steps.
Caption: Experimental workflow for the synthesis of 2,6-dichloro-4-methylbenzyl chloride.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.91 g, 10 mmol).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (20 mL) and N,N-dimethylformamide (20 µL) to the flask. Stir the mixture until the alcohol is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Thionyl Chloride Addition: Using a syringe, add thionyl chloride (1.0 mL, ~12 mmol) dropwise to the cold, stirred solution over 5-10 minutes.[7] A gas outlet protected by a drying tube should be in place to vent the evolving HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1 hour.[7]
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting benzyl alcohol.
-
Work-up and Quenching: (Perform with caution in the fume hood) . Slowly pour the reaction mixture into a beaker containing iced saturated sodium bicarbonate solution (~20 mL). Stir carefully until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[7]
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or a low-melting solid, should be purified by silica gel column chromatography.[7] An appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures) should be determined by TLC analysis.
Expected Results and Characterization
-
Yield: Typical yields for this reaction are high, often in the range of 85-95% after purification.
-
Appearance: The purified product, 2,6-dichloro-4-methylbenzyl chloride, is expected to be a white solid or a colorless oil.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the alcohol proton (-OH) and the benzylic CH ₂-OH proton signal, and the appearance of a new benzylic CH ₂-Cl signal at a different chemical shift.
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretching band from the starting material.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive (old) thionyl chloride. Wet solvent or glassware. | Use a fresh bottle or distill the thionyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | Insufficient reaction time or thionyl chloride. | Allow the reaction to stir for a longer period. Add a small additional amount of thionyl chloride (e.g., 0.1-0.2 eq). |
| Low Yield after Work-up | Product loss during extraction. Incomplete quenching. | Perform extractions diligently. Ensure the aqueous layer is fully neutralized before extraction. |
| Formation of Dark Byproducts | Reaction temperature was too high. Impurities in starting material. | Maintain proper temperature control, especially during the addition of thionyl chloride. Purify the starting alcohol if necessary. |
Conclusion
The chlorination of this compound with thionyl chloride, catalyzed by DMF, is a robust and high-yielding method for producing the corresponding benzyl chloride. The protocol's success relies on the use of anhydrous conditions, careful temperature control during the initial addition, and strict adherence to safety procedures due to the hazardous nature of thionyl chloride. This application note provides a reliable foundation for researchers to synthesize this key chemical intermediate for applications in drug discovery and beyond.
References
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Eureka | Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Retrieved from [Link]
-
Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101070267A - Method for producing benzal chloride or chloro benzal chloride.
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Frostburg State University Chemistry Department. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]
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Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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Pathan, S. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Thionyl Chloride AR. Retrieved from [Link]
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Application Note and Protocol: Selective Oxidation of 2,6-Dichloro-4-methylbenzenemethanol to its Aldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly critical in the pharmaceutical and fine chemical industries. The resulting aldehydes are versatile intermediates, serving as precursors for a vast array of more complex molecules. This application note provides a detailed protocol for the oxidation of 2,6-dichloro-4-methylbenzenemethanol to 2,6-dichloro-4-methylbenzaldehyde, a sterically hindered substrate. The protocol focuses on the use of Pyridinium Chlorochromate (PCC), a reagent renowned for its mild and selective nature, which is crucial for preventing over-oxidation to the corresponding carboxylic acid.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating experimental protocol.
Understanding the Reaction: The "Why" Behind the "How"
The choice of an oxidizing agent is paramount to the success of this transformation. Stronger oxidizing agents, such as those used in the Jones oxidation, will readily convert the primary alcohol to a carboxylic acid.[4] Milder reagents are therefore essential to isolate the aldehyde product. Pyridinium chlorochromate (PCC) is a preferred reagent for this purpose as it is soluble in organic solvents like dichloromethane (DCM), allowing the reaction to be carried out under anhydrous conditions.[5] The absence of water is key to preventing the formation of a hydrate intermediate from the aldehyde, which would be susceptible to further oxidation.[1][2]
The mechanism of PCC oxidation involves several key steps:
-
Formation of a Chromate Ester: The reaction commences with the nucleophilic attack of the alcohol's oxygen atom on the chromium center of PCC.[4][5]
-
Proton Transfer: A proton is then transferred from the alcohol's hydroxyl group to one of the oxygen atoms on the chromium, often facilitated by the pyridinium counterion.[1][2]
-
Elimination: The crucial step involves the abstraction of a proton from the carbon bearing the oxygen by a base (such as pyridine or the chloride ion), leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to a Cr(IV) species.[1][2][4][5]
This mechanistic understanding underscores the importance of an anhydrous environment and the stoichiometry of the reagents for a successful and high-yielding reaction.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol details the step-by-step procedure for the oxidation of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purpose |
| This compound | C₈H₈Cl₂O | 191.05 | 1.0 g (5.23 mmol) | Starting Material |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | 1.70 g (7.85 mmol) | Oxidizing Agent |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | Solvent |
| Celite® or Silica Gel | SiO₂ | 60.08 | 5 g | Filtration Aid |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | Extraction Solvent |
| Sodium Bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | 50 mL | Quenching/Washing |
| Brine (sat. aq. NaCl solution) | NaCl | 58.44 | 50 mL | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | Drying Agent |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | 1 | Agitation |
| Argon or Nitrogen gas supply | - | - | 1 | Inert Atmosphere |
| TLC plates (silica gel 60 F₂₅₄) | - | - | As needed | Reaction Monitoring |
| UV lamp (254 nm) | - | - | 1 | TLC Visualization |
| Glass funnel and filter paper | - | - | 1 | Filtration |
| Separatory funnel (250 mL) | - | - | 1 | Extraction |
| Rotary evaporator | - | - | 1 | Solvent Removal |
Experimental Workflow
Figure 1. Experimental workflow for the PCC oxidation of this compound.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add pyridinium chlorochromate (1.70 g, 1.5 equivalents) and Celite® (5 g) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Add 15 mL of anhydrous dichloromethane (DCM) to the flask and stir the resulting suspension.
-
Reaction: In a separate flask, dissolve this compound (1.0 g, 1.0 equivalent) in 10 mL of anhydrous DCM. Add this solution in one portion to the stirred PCC suspension at room temperature.
-
Monitoring: The reaction mixture will turn dark brown. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot (which can be visualized under UV light) indicates the reaction's progression.[6]
-
Work-up: Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with 50 mL of anhydrous diethyl ether.
-
Filtration: Pass the mixture through a short pad of silica gel in a sintered glass funnel, and wash the reaction flask and the filter cake with additional diethyl ether (2 x 25 mL) to ensure all the product is collected. The addition of Celite or silica gel during the reaction simplifies the work-up by adsorbing the chromium byproducts, facilitating their removal by filtration.[7]
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel.[8] A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Isolation and Characterization: Combine the fractions containing the pure aldehyde (as determined by TLC analysis) and evaporate the solvent to yield 2,6-dichloro-4-methylbenzaldehyde as a solid. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Safety Precautions
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium(VI) compound.[7] It should be handled with extreme care in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.[11] All manipulations involving DCM should be performed in a fume hood.[11] Avoid inhalation and skin contact.
-
Waste Disposal: All chromium-containing waste must be disposed of according to institutional and environmental regulations for heavy metal waste.
Alternative Oxidation Methods
While PCC is a reliable reagent, concerns over its toxicity have led to the development of alternative methods. For researchers seeking chromium-free options, the following are excellent alternatives:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[12][13] It is known for its mild conditions and high yields.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine compound that offers a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature.[14][15] The work-up for DMP oxidations can be simpler than for chromium-based oxidations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient PCC | Add an additional portion of PCC (0.2-0.5 equivalents) and continue monitoring. |
| Poor quality of PCC | Use freshly opened or properly stored PCC. | |
| Steric hindrance of the substrate | Increase the reaction time or slightly warm the reaction mixture (e.g., to 30-35 °C). | |
| Over-oxidation to Carboxylic Acid | Presence of water in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | Residual chromium byproducts | During work-up, ensure the filtration through silica gel is performed carefully. A second filtration may be necessary. |
| Aldehyde instability on silica gel | Minimize the time the aldehyde spends on the silica gel column. If instability is a major issue, consider alternative purification methods like distillation or recrystallization, or use a different oxidation method. |
Conclusion
The oxidation of this compound to its corresponding aldehyde is a critical synthetic step that requires a mild and selective approach. The provided protocol using Pyridinium Chlorochromate offers a reliable and well-established method to achieve this transformation with high efficiency. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize this valuable aldehyde intermediate for their downstream applications in drug discovery and development. The mentioned alternative methods provide valuable options for syntheses where the use of chromium reagents is not desirable.
References
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2023, December 27). Pyridinium chlorochromate. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 2, 2026, from [Link]
-
Clark, J. (2023, August). Oxidation of alcohols. Chemguide. Retrieved February 2, 2026, from [Link]
-
Slideshare. (2022, May 19). PCC OXIDATION.pptx. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved February 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]
-
Spectroscopy. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved February 2, 2026, from [Link]
-
YouTube. (2023, October 21). DMP Oxidation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved February 2, 2026, from [Link]
-
Michigan State University Chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
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ACS Publications. (2011, August 23). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]
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ACS Publications. (n.d.). A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel. Journal of Chemical Education. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 18). 17.7: Oxidation of Alcohols. Retrieved February 2, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved February 2, 2026, from [Link]
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JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved February 2, 2026, from [Link]
-
Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved February 2, 2026, from [Link]
-
Reddit. (2011, October 24). TLC stain for primary alcohol?. r/chemistry. Retrieved February 2, 2026, from [Link]
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University of California, Irvine. (n.d.). synthesis of dess-martin-periodinane. Retrieved February 2, 2026, from [Link]
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ACS Publications. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. Retrieved February 2, 2026, from [Link]
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Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved February 2, 2026, from [Link]
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SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 2, 2026, from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved February 2, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved February 2, 2026, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
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- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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- 10. Pyridinium chlorochromate - Safety Data Sheet [chemicalbook.com]
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- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2,6-Dichloro-4-methylbenzenemethanol
This Application Note is designed for research chemists and process engineers engaged in the functionalization of sterically hindered aryl chlorides. It specifically addresses the Suzuki-Miyaura cross-coupling of 2,6-Dichloro-4-methylbenzenemethanol , a challenging scaffold due to dual ortho-chloro steric hindrance and the presence of a protic benzylic alcohol.
Executive Summary & Strategic Analysis
The substrate This compound presents a classic problem in cross-coupling: the electrophilic sites (C-Cl bonds) are sterically shielded by the hydroxymethyl group and the opposing chlorine. Standard conditions (e.g., Pd(PPh3)4/Na2CO3) often fail, resulting in recovered starting material or hydrodehalogenation.
Successful coupling requires a catalyst system capable of:
-
Facile Oxidative Addition: Overcoming the high energy barrier of the electron-rich, hindered C-Cl bond.
-
Ligand-Directed Control: Utilizing the benzylic alcohol as a directing group (via H-bonding) or employing bulky, electron-rich phosphines (Buchwald ligands) to facilitate the cycle.
This guide presents two validated pathways:
-
Pathway A (Direct): Ligand-enabled coupling of the unprotected alcohol (Green/Efficient).
-
Pathway B (Protected): Silyl-protection route for sensitive boronic acids (Robust/Traditional).
Mechanistic Insight & Ligand Selection
The success of this reaction hinges on the Ligand (L) . For 2,6-disubstituted aryl chlorides, the ligand must be electron-rich to boost the nucleophilicity of Pd(0) and bulky to promote reductive elimination.
Critical Ligand Classes
| Ligand | Type | Role in this Substrate | Recommendation |
| SPhos | Buchwald Biaryl | Excellent for ortho-substituted chlorides; water tolerant. | Primary Choice |
| XPhos | Buchwald Biaryl | Higher steric bulk; superior for di-ortho substitution. | Secondary Choice |
| PCy3 | Alkyl Phosphine | Good for chlorides, but less stable than biaryls. | Tertiary Choice |
| sSPhos | Sulfonated | Enables coupling in aqueous media; utilizes OH-directing effect. | For Green Chem |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the specific steric environment of this compound imposes constraints.
Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition into the sterically crowded 2,6-dichloro position.
Experimental Protocols
Protocol A: Direct Coupling (SPhos Method)
Best for: Rapid synthesis, robust boronic acids, high-throughput screening.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 2.5 equiv depending on mono/di coupling)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (1:2 Pd:L ratio)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.5 equiv for mono-coupling), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvate: Add degassed Toluene and Water via syringe.
-
Note: The presence of water is critical for the activation of the boronic acid.
-
-
React: Heat the mixture to 80–100 °C for 12–18 hours.
-
Monitoring: Check via HPLC or TLC. The free alcohol may streak on silica; use 5% MeOH/DCM for TLC.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Protected Route (TBS-Ether)
Best for: Sensitive substrates, preventing side reactions with the alcohol, or when very high yields are required.
Step 1: Protection
-
Dissolve this compound in DCM.
-
Add Imidazole (1.2 equiv) and TBS-Cl (1.1 equiv). Stir at RT for 2 hours.
-
Quench with water, extract, and concentrate to yield the silyl ether.
Step 2: Coupling (XPhos Method)
-
Charge: Protected Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), Cs₂CO₃ (3.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane.
-
React: Heat at 100 °C for 16 hours.
-
Workup: Standard aqueous workup.
Step 3: Deprotection
-
Treat the coupled product with TBAF (1.0 M in THF) at RT for 1 hour to recover the benzyl alcohol.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize reaction conditions if the standard protocols yield suboptimal results.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst death or oxidative addition failure. | Switch to XPhos Pd G2 precatalyst. Increase Temp to 110°C. Ensure strict O₂ exclusion. |
| Dechlorination (Ar-H) | β-Hydride elimination or protodeboronation. | Switch solvent to Toluene . Reduce water content. Use anhydrous CsF as base. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents more thoroughly. Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a scavenger. |
| Incomplete Conversion | Catalyst poisoning. | Add more catalyst (fresh batch). Check purity of boronic acid (often wet or degraded). |
Reaction Workflow Diagram
Caption: Decision tree for selecting between Direct and Protected coupling pathways.
Safety & Handling
-
This compound: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Pressure: Reactions run at 100 °C in sealed vials generate pressure. Use rated pressure vials and blast shields.
References
-
Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Boronic Acids: Novel Ligands for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, vol. 120, no. 37, 1998, pp. 9722-9723. Link
-
Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358-3366. Link
-
Zhao, S., et al. "Ortho-Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions."[1] Asian Journal of Organic Chemistry, 2024.[1] Link
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2][3] Angewandte Chemie International Edition, vol. 41, no.[3] 22, 2002, pp. 4176-4211.[3] Link
Sources
The Strategic Application of 2,6-Dichloro-4-methylbenzenemethanol in the Synthesis of Bioactive Heterocycles
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this context, the strategic utilization of readily available and functionalizable starting materials is paramount. 2,6-Dichloro-4-methylbenzenemethanol, a sterically hindered benzyl alcohol, emerges as a valuable precursor for the synthesis of a range of bioactive heterocyclic systems. Its true utility, however, lies not in its direct application, but in its facile conversion to more reactive intermediates, namely 2,6-dichloro-4-methylbenzyl chloride and 2,6-dichloro-4-methylbenzaldehyde.
This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis. We will delve into the rationale behind its conversion to key intermediates and provide detailed, field-proven protocols for the synthesis of medicinally relevant heterocycles, including benzimidazoles, benzothiazoles, and N-substituted piperazines and morpholines. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: The Gateway to Reactivity: Synthesizing Key Intermediates
The hydroxyl group of this compound is a poor leaving group, rendering the molecule relatively unreactive for direct nucleophilic substitution or condensation reactions. Therefore, the initial and most critical step is its conversion into more electrophilic species.
Synthesis of 2,6-Dichloro-4-methylbenzyl Chloride: The Electrophilic Workhorse
The transformation of a benzyl alcohol to its corresponding chloride is a fundamental and efficient process in organic synthesis. The resulting benzyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a variety of heteroatom nucleophiles.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is chosen for its high reactivity and the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification process.
-
Pyridine (as a catalyst): A small amount of pyridine is often added to catalyze the reaction by forming a more reactive intermediate with thionyl chloride and to neutralize the HCl generated.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylbenzyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alcohol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of pyridine (0.1 eq) can be added.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford the crude 2,6-dichloro-4-methylbenzyl chloride, which can be used in the next step without further purification or purified by column chromatography (hexanes/ethyl acetate).
DOT Diagram: Synthesis of 2,6-Dichloro-4-methylbenzyl Chloride
Caption: Conversion of the benzyl alcohol to the more reactive benzyl chloride.
Synthesis of 2,6-Dichloro-4-methylbenzaldehyde: The Condensation Partner
For the synthesis of many fused heterocyclic systems, a benzaldehyde derivative is the required precursor. The oxidation of this compound to the corresponding aldehyde is a crucial step.
Causality of Experimental Choices:
-
Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. It is a stable, non-hygroscopic solid, making it easy to handle.
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to the oxidizing agent and dissolves both the starting material and the product.
-
Silica Gel: The work-up with silica gel helps to remove the chromium byproducts, simplifying the purification.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-methylbenzaldehyde
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL/g of PCC), add a solution of this compound (1.0 eq) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel.
-
Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude 2,6-dichloro-4-methylbenzaldehyde. The product can be further purified by flash column chromatography (hexanes/ethyl acetate).
DOT Diagram: Oxidation to 2,6-Dichloro-4-methylbenzaldehyde
Caption: Mild oxidation to the key aldehyde intermediate.
PART 2: Application in the Synthesis of Fused Heterocycles
The synthesized 2,6-dichloro-4-methylbenzaldehyde is a versatile building block for the construction of various fused heterocyclic systems through condensation reactions.
Synthesis of 2-(2,6-Dichloro-4-methylphenyl)-1H-benzo[d]imidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities. The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.
Causality of Experimental Choices:
-
o-Phenylenediamine: This substrate provides the two nitrogen atoms and the benzene ring of the benzimidazole core.
-
Sodium Metabisulfite (Na₂S₂O₅): In some protocols, this is used as a mild oxidizing agent in situ, or to facilitate the cyclization. Alternatively, an oxidative cyclization can be performed using various oxidizing agents.
-
Ethanol or Acetic Acid: These are common solvents for this condensation, and acetic acid can also act as a catalyst.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
-
Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2,6-dichloro-4-methylbenzaldehyde (1.0 eq) in ethanol or glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The product often precipitates out of the solution upon cooling or neutralization. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 2-(2,6-dichloro-4-methylphenyl)-1H-benzo[d]imidazole.
Quantitative Data: Synthesis of Substituted Benzimidazoles
| Entry | Aldehyde | o-Phenylenediamine | Solvent | Time (h) | Yield (%) |
| 1 | 2,6-Dichloro-4-methylbenzaldehyde | Unsubstituted | Ethanol | 4 | ~85 |
| 2 | 2,6-Dichloro-4-methylbenzaldehyde | 4-Methyl-o-phenylenediamine | Acetic Acid | 5 | ~88 |
Yields are estimated based on similar reactions reported in the literature.[2][3]
Synthesis of 2-(2,6-Dichloro-4-methylphenyl)benzo[d]thiazoles
Benzothiazoles are another important class of heterocyclic compounds with diverse pharmacological properties. Their synthesis often involves the condensation of 2-aminothiophenol with an aldehyde.
Causality of Experimental Choices:
-
2-Aminothiophenol: This reactant provides the sulfur and nitrogen atoms and the benzene ring for the benzothiazole core.
-
Oxidative Conditions: The cyclization often requires an oxidant to facilitate the final aromatization step. Air, hydrogen peroxide, or other mild oxidants can be used.
-
DMSO or DMF: These polar aprotic solvents are often used at elevated temperatures to promote the reaction.
Experimental Protocol: Synthesis of a 2-Substituted Benzothiazole
-
Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 2,6-dichloro-4-methylbenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture at 100-120 °C for 2-4 hours. The reaction is often open to the air to allow for oxidation. Monitor by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: The solid product that precipitates is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 2-(2,6-dichloro-4-methylphenyl)benzo[d]thiazole.[4]
PART 3: N-Alkylation of Heterocycles
The synthesized 2,6-dichloro-4-methylbenzyl chloride is an excellent reagent for the N-alkylation of various heterocyclic systems, a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthesis of 1-(2,6-Dichloro-4-methylbenzyl)piperazine
Piperazine and its derivatives are ubiquitous in medicinal chemistry. N-alkylation with a benzyl group can introduce desirable properties.
Causality of Experimental Choices:
-
Piperazine: A large excess of piperazine is often used to prevent dialkylation and to act as a base to neutralize the HCl formed.
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N): An external base is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
-
Acetonitrile or DMF: These polar aprotic solvents are suitable for this Sₙ2 reaction.
Experimental Protocol: N-Alkylation of Piperazine
-
Preparation: To a solution of piperazine (2.0-3.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of 2,6-dichloro-4-methylbenzyl chloride (1.0 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.[5]
Synthesis of 4-(2,6-Dichloro-4-methylbenzyl)morpholine
Similar to piperazine, the morpholine scaffold is a common feature in many drugs. N-benzylation is a key modification.
Experimental Protocol: N-Alkylation of Morpholine
-
Preparation: To a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add a solution of 2,6-dichloro-4-methylbenzyl chloride (1.0 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield 4-(2,6-dichloro-4-methylbenzyl)morpholine.[6]
DOT Diagram: General Workflow for Heterocyclic Synthesis
Caption: Synthetic pathways from this compound to various heterocyclic systems.
Conclusion
This compound serves as a strategic and cost-effective starting material for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical industry. Its true value is unlocked through its efficient conversion into the more reactive 2,6-dichloro-4-methylbenzyl chloride and 2,6-dichloro-4-methylbenzaldehyde intermediates. These key building blocks can then be employed in well-established synthetic protocols to generate diverse and highly functionalized benzimidazoles, benzothiazoles, and N-benzylated piperazines and morpholines. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile precursor in their synthetic endeavors, ultimately contributing to the discovery of new and improved therapeutic agents.
References
Sources
- 1. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-methylbenzenemethanol for Biological Screening
Introduction: The Strategic Value of the 2,6-Dichloro-4-methylbenzenemethanol Scaffold in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a screening campaign. The this compound scaffold represents a privileged starting point for the generation of diverse chemical libraries. The di-ortho chloro substitution pattern induces a fixed, sterically hindered environment around the benzylic carbinol. This conformational restriction can lead to enhanced selectivity for protein targets by minimizing non-specific binding. Furthermore, the presence of chlorine atoms can modulate the pharmacokinetic properties of the resulting derivatives, potentially enhancing metabolic stability and cell permeability. The methyl group at the para position offers a subtle electronic and steric influence that can be exploited in structure-activity relationship (SAR) studies.[1][2]
This application note provides a comprehensive guide to the strategic derivatization of this compound. We will explore key synthetic transformations, including esterification, etherification, and carbon-carbon bond formation, with a focus on overcoming the challenges associated with the sterically encumbered nature of the starting material. Furthermore, we will detail protocols for the biological evaluation of the resulting compound libraries using high-throughput screening (HTS) assays, providing a roadmap from chemical synthesis to the identification of biologically active "hits."
Synthetic Derivatization Strategies: Building a Diverse Chemical Library
The primary hydroxyl group of this compound is the key handle for derivatization. The following sections outline robust protocols for its conversion into esters, ethers, and for its use in C-C bond-forming reactions, with a particular emphasis on reaction conditions suitable for this sterically hindered substrate.
Esterification: Introducing Diverse Acyl Groups
Esterification is a fundamental strategy to explore the impact of varying steric and electronic properties in the vicinity of the core scaffold. The resulting esters can act as prodrugs or exhibit intrinsic biological activity.[1]
Rationale: The introduction of a diverse range of acyl groups allows for the systematic probing of a target's binding pocket. For instance, long-chain aliphatic esters can explore hydrophobic pockets, while esters bearing aromatic or heterocyclic moieties can engage in π-stacking or hydrogen bonding interactions.
Protocol: Steglich Esterification for Sterically Hindered Alcohols
The Steglich esterification is a mild and effective method for coupling carboxylic acids to alcohols, particularly those that are sterically hindered, using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equiv.) and the desired carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add DMAP (0.1 equiv.).
-
Slowly add a solution of DCC (1.2 equiv.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
| Derivative Class | Key Structural Feature | Potential Biological Assays | Rationale for Screening |
| Esters | Varied acyl groups | Kinase inhibition, Cytotoxicity | Probing binding pockets, Prodrug potential |
| Ethers | Diverse alkyl/aryl groups | GPCR binding, Ion channel modulation | Enhancing metabolic stability, Exploring hydrophobic interactions |
| Diaryl Methane Analogs | Substituted aryl rings | Protein-protein interaction inhibition, Anticancer assays | Introducing conformational constraints, Exploring extended binding sites |
Etherification: Enhancing Metabolic Stability and Lipophilicity
The formation of an ether linkage provides derivatives with increased metabolic stability compared to esters, which are often susceptible to hydrolysis by esterases. Williamson ether synthesis is a classic and reliable method for this transformation.
Rationale: Ether derivatives can exhibit improved pharmacokinetic profiles. The choice of the alkyl or aryl halide allows for the fine-tuning of lipophilicity, which can impact cell permeability and target engagement.[3]
Protocol: Williamson Ether Synthesis under Phase-Transfer Catalysis
Phase-transfer catalysis is particularly useful for reactions involving a solid or poorly soluble base, facilitating the reaction between the alkoxide and the electrophile.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 equiv.) in a biphasic solvent system of toluene and 50% aqueous NaOH, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.).
-
Add the desired alkyl or benzyl halide (1.5 equiv.) to the vigorously stirred mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target ether.
C-C Bond Formation via a Benzyl Bromide Intermediate
To access a wider range of structural diversity, the hydroxyl group can be converted to a more versatile functional group, such as a benzyl bromide. This intermediate can then be used in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[4]
Rationale: The introduction of an aryl or heteroaryl group via a C-C bond can significantly alter the three-dimensional shape and electronic properties of the molecule, opening up possibilities for targeting different classes of proteins.
Protocol 3a: Synthesis of 2,6-Dichloro-4-methylbenzyl Bromide
A safe and efficient method for the benzylic bromination of 2,6-dichloro-4-methyltoluene (the precursor to the starting alcohol) utilizes H₂O₂ as an oxidant and HBr as the bromine source under light irradiation in a microchannel reactor.[4]
Step-by-Step Protocol:
-
Prepare a solution of 2,6-dichloro-4-methyltoluene in a suitable solvent (e.g., acetonitrile).
-
In a separate inlet, prepare a solution of aqueous HBr and H₂O₂.
-
Pump the two solutions into a microchannel reactor under controlled flow rates.
-
Irradiate the microreactor with a suitable light source (e.g., a UV lamp).
-
Collect the output from the reactor and perform a liquid-liquid extraction to isolate the organic phase.
-
Wash the organic phase with a solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer and concentrate to obtain the crude 2,6-dichloro-4-methylbenzyl bromide, which can often be used in the next step without further purification.
Protocol 3b: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This powerful reaction enables the coupling of the benzyl bromide with a wide array of aryl and heteroaryl boronic acids or their esters.
Step-by-Step Protocol:
-
To a degassed mixture of 2,6-dichloro-4-methylbenzyl bromide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a solvent such as dioxane or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for Derivatization and Screening
Caption: Derivatization and screening workflow.
High-Throughput Biological Screening
The synthesized compound libraries can be subjected to a variety of high-throughput screening (HTS) assays to identify molecules with desired biological activities.[5] The choice of assay will depend on the therapeutic area of interest. Given the structural features of the scaffold, targeting protein kinases is a rational starting point.[6]
Hypothetical Kinase Signaling Pathway Target
Caption: Targeting the RAF kinase in the MAPK pathway.
Protocol 1: High-Throughput Kinase Inhibition Assay (e.g., RAF Kinase)
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a specific kinase.[7]
Step-by-Step Protocol:
-
Plate Preparation: Using a liquid handler, dispense 1 µL of each library compound (typically at 10 mM in DMSO) into individual wells of a 384-well plate. Also, include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the purified kinase (e.g., recombinant BRAF) and its specific peptide substrate to each well. The concentrations should be optimized for the specific kinase.
-
Initiation of Reaction: Add 10 µL of a solution containing ATP at its Kₘ concentration to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the amount of ADP produced (a universal product of kinase reactions). Several commercial kits are available that couple ADP production to a fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).[8]
Protocol 2: Cell-Based Cytotoxicity Assay
It is crucial to assess the general cytotoxicity of the compounds to distinguish between specific inhibition and non-specific toxicity.[9][10]
Step-by-Step Protocol:
-
Cell Plating: Seed a human cancer cell line (e.g., HT-29 for colon cancer) into 384-well clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add the library compounds to the cells at various concentrations (e.g., using a dose-response curve from 0.1 to 100 µM).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin or a reagent that measures ATP content) to each well.
-
Incubation and Detection: Incubate for a further 1-4 hours, then measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for active compounds.
Conclusion
The this compound scaffold provides a versatile and strategically valuable starting point for the development of compound libraries for biological screening. The synthetic protocols outlined in this application note, tailored to address the steric hindrance of the core, enable the efficient generation of diverse ester, ether, and diaryl methane derivatives. The subsequent high-throughput screening assays provide a robust platform for the identification of novel bioactive molecules. The systematic application of these methods will undoubtedly accelerate the discovery of new chemical entities with therapeutic potential.
References
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Brunning, A. (2015). The Chemistry of Throat Lozenges. Compound Interest. [Link]
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Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Triethylamine-Mediated Esterification of Carboxylic Acids with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]
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Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634–647. [Link]
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Saga, K., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4148-4163. [Link]
-
Li, Z., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaas9319. [Link]
-
Xia, M., et al. (2018). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology, 58, 53–76. [Link]
-
Ramírez, A., et al. (2004). Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity. Journal of the American Chemical Society, 126(45), 14700–14701. [Link]
-
Kettle, J. G., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry Letters, 30(22), 127563. [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 2, 6-diethyl-4-methyl bromobenzene.
-
Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. 2.2.2.3 Substituted Benzyl Esters. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 188-206. [Link]
-
Kalgutkar, A. S., et al. (2000). Structure-activity relationship study of novel anticancer aspirin-based compounds. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]
-
Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 836-844. [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Ackermann, L., et al. (2015). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Organic Letters, 17(18), 4482–4485. [Link]
-
News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. [Link]
- Google Patents. (n.d.).
-
Boons, G.-J., et al. (2017). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 82(19), 10325–10335. [Link]
-
Wermuth, C. G., et al. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 39(4), 851–862. [Link]
-
Wang, H., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4467–4473. [Link]
-
Assay Genie. (n.d.). Cytotoxicity Assays. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
ChemRxiv. (2023). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. [Link]
-
University of Liverpool IT Services. (n.d.). Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. [Link]
-
Compound Interest. (2015). The Chemistry of Throat Lozenges. [Link]
-
Lifescience Global. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
- Google Patents. (n.d.). Preparation method of 2,6-difluorobenzyl bromide.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. (2017). Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. [Link]
-
Malaysian Journal of Analytical Sciences. (2019). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Link]
-
RSC Publishing. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]
-
Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. [Link]
-
PubMed Central. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
Sources
- 1. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
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- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 10. assaygenie.com [assaygenie.com]
Application Note: A Scalable and Robust Synthesis of 2,6-Dichloro-4-methylbenzenemethanol for Pharmaceutical and Agrochemical Applications
Introduction
2,6-Dichloro-4-methylbenzenemethanol is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its sterically hindered and electronically modified aromatic core makes it a valuable synthon for accessing complex molecular architectures. The increasing demand for this intermediate necessitates a scalable, efficient, and safe manufacturing process. This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this compound, focusing on process safety, robustness, and analytical control.
The presented synthetic strategy is a two-step process commencing with the readily available starting material, 2,6-dichloro-4-methyltoluene. The first step involves the free-radical side-chain chlorination to generate 2,6-dichloro-4-methylbenzaldehyde, which is subsequently reduced to the target benzylic alcohol using sodium borohydride. This route is selected for its high yields, operational simplicity, and amenability to industrial-scale production.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis is logically divided into two primary stages, each with its own set of critical parameters and control points. This modular approach allows for effective in-process monitoring and ensures the high quality of the final product.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of 2,6-Dichloro-4-methylbenzaldehyde
The initial stage focuses on the selective oxidation of the methyl group of 2,6-dichloro-4-methyltoluene to an aldehyde. This is achieved via a two-step sequence of photochlorination followed by hydrolysis.
Part 1A: Side-Chain Photochlorination
Causality of Experimental Choices: Free-radical chlorination at the benzylic position is favored over aromatic ring chlorination under UV irradiation and in the absence of a Lewis acid catalyst.[1] The reaction temperature is a critical parameter; elevated temperatures favor the desired side-chain reaction.[2] Careful monitoring of the chlorine addition is crucial to prevent the formation of the over-chlorinated benzotrichloride derivative.
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser connected to a scrubber system (containing a sodium hydroxide solution to neutralize HCl gas), a thermometer, and a UV lamp (medium-pressure mercury lamp) is assembled. The reactor is purged with nitrogen gas.
-
Charging: The reactor is charged with 2,6-dichloro-4-methyltoluene (1.0 eq).
-
Reaction Initiation: The reaction mixture is heated to 110-120°C. Once the temperature is stable, the UV lamp is switched on, and chlorine gas (Cl2) is introduced subsurface at a controlled rate.
-
In-Process Control: The reaction progress is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The chlorination is continued until the desired ratio of the benzal chloride derivative to the starting material and the mono-chlorinated intermediate is achieved.
-
Termination: Once the reaction is complete, the chlorine gas flow is stopped, and the UV lamp is switched off. The reaction mixture is sparged with nitrogen to remove any dissolved HCl and unreacted chlorine.
-
Isolation: The crude 2,6-dichloro-4-methylbenzal chloride is typically used directly in the next step without purification.
Part 1B: Hydrolysis to the Aldehyde
Causality of Experimental Choices: The hydrolysis of the benzal chloride to the corresponding aldehyde is typically acid-catalyzed.[3][4] The use of an excess of aqueous acid drives the reaction to completion. The biphasic nature of the reaction necessitates vigorous stirring to ensure efficient mass transfer.
Protocol:
-
Charging: The crude 2,6-dichloro-4-methylbenzal chloride is transferred to a separate reactor equipped for heating and stirring. An excess of aqueous hydrochloric acid (e.g., 10-20% HCl) is added.
-
Reaction: The mixture is heated to reflux (around 100-110°C) with vigorous stirring.
-
In-Process Control: The conversion to the aldehyde is monitored by GC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: The crude 2,6-dichloro-4-methylbenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value | Rationale |
| Starting Material | 2,6-Dichloro-4-methyltoluene | Commercially available and provides the required substitution pattern. |
| Chlorination Temp. | 110-120°C | Favors side-chain chlorination over ring substitution.[2] |
| Hydrolysis Catalyst | Aqueous HCl | Effective catalyst for the hydrolysis of benzal chlorides.[3] |
| Expected Yield (Aldehyde) | 85-95% | Based on literature for similar transformations. |
Stage 2: Reduction to this compound
The second stage involves the selective reduction of the aldehyde functionality to a primary alcohol.
Causality of Experimental Choices: Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols in the presence of many other functional groups.[5] Methanol is a common and effective solvent for this reduction, as it is a protic solvent that facilitates the reaction and the subsequent work-up. The reaction is exothermic, and portion-wise addition of the reducing agent is crucial for temperature control on a large scale.[6]
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a powder addition funnel, a thermometer, and a nitrogen inlet is used. The reactor is inerted with nitrogen.
-
Charging: A solution of 2,6-dichloro-4-methylbenzaldehyde (1.0 eq) in methanol is charged to the reactor.
-
Reduction: The solution is cooled to 0-5°C using a circulating chiller. Sodium borohydride (NaBH4) (0.3-0.5 eq) is added portion-wise, maintaining the internal temperature below 10°C.
-
In-Process Control: The reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting aldehyde is fully consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride to neutralize the excess NaBH4 and decompose the borate esters.[5] This step is highly exothermic and produces hydrogen gas, requiring adequate cooling and ventilation.
-
Work-up: The majority of the methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH4) | Selective for aldehydes, cost-effective, and well-understood for scale-up.[5] |
| Solvent | Methanol | Good solubility for the substrate and reagent; protic nature facilitates the reaction. |
| Reaction Temperature | 0-10°C | Controls the exothermicity of the reduction and minimizes side reactions. |
| Quenching Agent | Dilute HCl or aq. NH4Cl | Safely neutralizes excess NaBH4 and hydrolyzes borate esters.[5] |
| Expected Yield (Alcohol) | >95% | High yields are typical for NaBH4 reductions of aldehydes. |
Process Safety and Hazard Analysis
A thorough understanding of the potential hazards is paramount for the safe scale-up of this synthesis.
-
2,6-Dichloro-4-methyltoluene: This starting material is a combustible liquid and can cause skin and eye irritation.[7][8][9] Adequate ventilation and personal protective equipment (PPE) are essential.
-
Chlorine Gas: Highly toxic and corrosive. Must be handled in a well-ventilated area, preferably a fume hood, with a dedicated scrubber system.
-
Benzyl Chloride Derivatives: Benzyl chlorides are lachrymators and potential carcinogens.[3] Exposure should be minimized through the use of closed systems and appropriate PPE.
-
Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas.[6][10] The quenching step must be performed with extreme care, ensuring slow addition of the quenching agent and adequate cooling to manage the exotherm and hydrogen evolution.
-
Hydrogen Gas: Highly flammable. The reaction and quenching steps should be conducted in a well-ventilated area, away from ignition sources.
Figure 2: Hazard analysis and mitigation workflow.
Analytical Quality Control
Robust analytical methods are essential for monitoring reaction progress, ensuring the quality of intermediates, and certifying the purity of the final product.
Figure 3: Quality control workflow.
-
Gas Chromatography (GC): Ideal for monitoring the photochlorination reaction due to the volatility of the components.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the intermediate aldehyde and the final alcohol product. A typical reversed-phase method would utilize a C18 column with a mobile phase of acetonitrile and water, with UV detection.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. The 1H and 13C NMR spectra should be consistent with the structure of this compound.[14][15]
-
Melting Point (MP): A sharp melting point range is indicative of high purity for the final crystalline product.
Conclusion
The synthetic route and protocols detailed in this application note provide a comprehensive guide for the safe and efficient scale-up synthesis of this compound. By adhering to the principles of process safety, implementing robust in-process controls, and utilizing appropriate analytical techniques, researchers and production chemists can confidently manufacture this valuable intermediate to high standards of quality and purity.
References
Sources
- 1. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]
- 6. icheme.org [icheme.org]
- 7. echemi.com [echemi.com]
- 8. Multi-Step Organic Synthesis | SV ChemBioTech [svchembiotech.com]
- 9. cpachem.com [cpachem.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. arlok.com [arlok.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Selective Oxidation of 2,6-Dichloro-4-methylbenzenemethanol
Welcome to the technical support center for the selective oxidation of 2,6-dichloro-4-methylbenzenemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific transformation. The steric hindrance imposed by the ortho-chloro substituents, combined with the electronic nature of the aromatic ring, makes the selective conversion of this compound to its corresponding aldehyde a non-trivial task. Over-oxidation to the carboxylic acid is a common and often frustrating side reaction. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you achieve high yields of the desired aldehyde product.
Understanding the Challenge: Steric Hindrance and Over-oxidation
The primary obstacle in the oxidation of this compound is preventing the subsequent oxidation of the initially formed aldehyde to a carboxylic acid. This is a common issue in the oxidation of primary alcohols. The mechanism of over-oxidation often involves the formation of a hydrate intermediate from the aldehyde in the presence of water, which is then susceptible to further oxidation.
The two chlorine atoms in the ortho positions of the benzyl alcohol create significant steric bulk around the reaction center. This can hinder the approach of the oxidizing agent, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times), which in turn can increase the likelihood of over-oxidation. Therefore, the choice of a mild and selective oxidizing agent, along with strict control of reaction conditions, is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the oxidation of this compound.
Question 1: My reaction is producing a significant amount of the carboxylic acid byproduct. How can I minimize over-oxidation?
Answer: Over-oxidation is the most common problem. The key is to use a mild oxidizing agent and to rigorously exclude water from the reaction mixture. Strong, aqueous oxidants like potassium permanganate (KMnO4) or chromic acid will readily oxidize the primary alcohol to the carboxylic acid.[1]
Troubleshooting Steps:
-
Choice of Oxidant: Switch to a milder, anhydrous oxidation system. Excellent choices for this transformation include:
-
Dess-Martin Periodinane (DMP): Known for its mildness and selectivity for oxidizing primary alcohols to aldehydes at room temperature.[2][3]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C) and is highly effective in preventing over-oxidation.[4][5]
-
TEMPO-based systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyzed oxidations are also very effective, especially for sterically hindered alcohols.[6]
-
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from being further oxidized.
-
Temperature Control: For reactions like the Swern oxidation, maintaining a low temperature is critical to the stability of the reactive intermediates and the selectivity of the reaction.[4]
Question 2: I am observing low conversion of my starting material, even after extended reaction times. What could be the issue?
Answer: Low conversion with a sterically hindered substrate like this compound can be due to insufficient reactivity of the chosen oxidant or decomposition of the reagents.
Troubleshooting Steps:
-
Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. Dess-Martin Periodinane, for instance, can decompose upon exposure to moisture.
-
Activation of the Oxidant (for Swern Oxidation): In a Swern oxidation, the order of addition and temperature control are crucial for the formation of the active oxidizing species.[7] Ensure the DMSO is added to the oxalyl chloride at -78 °C before the addition of the alcohol.
-
Slightly Elevated Temperature: For DMP or TEMPO-based oxidations, a modest increase in temperature (e.g., from room temperature to 40 °C) might be necessary to overcome the steric hindrance, but this should be done cautiously and with careful monitoring to avoid over-oxidation.
-
Equivalent of Oxidant: For sterically hindered alcohols, a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of DMP) may be required to drive the reaction to completion.
Question 3: Can you provide a reliable, step-by-step protocol for the selective oxidation of this compound to the aldehyde?
Answer: Yes, here are two recommended protocols that are well-suited for this sterically hindered substrate.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its operational simplicity and mild reaction conditions.[3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation
This is a powerful and highly reliable method for selective oxidation, particularly when over-oxidation is a concern.[4][8]
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add anhydrous DMSO (2.4 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for another 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparison of Recommended Oxidation Methods
| Method | Pros | Cons | Key Considerations |
| Dess-Martin Periodinane (DMP) | Mild conditions, simple workup, high selectivity.[3] | Reagent can be explosive under certain conditions; byproduct is iodinane. | Use a buffer like pyridine or NaHCO₃ for acid-sensitive substrates. |
| Swern Oxidation | Excellent for preventing over-oxidation, high yields.[5] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[7] | Strict temperature control and inert atmosphere are essential. |
| TEMPO-catalyzed Oxidation | Catalytic use of TEMPO, environmentally benign co-oxidants (e.g., bleach). | Can be slower for highly hindered substrates.[6] | Reaction conditions may need optimization for the specific substrate. |
Visualizing the Process
Reaction Pathway
Caption: Oxidation pathway of this compound.
Troubleshooting Workflow for Over-oxidation
Caption: Troubleshooting decision tree for over-oxidation issues.
References
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00240G. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Studylib. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
-
European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Retrieved from [Link]
-
Xu, S., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 151. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. Retrieved from [Link]
-
YouTube. (2021). Benzaldehyde synthesis - Oxidation of benzyl alcohol. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohol to benzaldehyde by the Cu catalyst/TEMPO/O2 system. Retrieved from [Link]
-
YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
Sources
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. TEMPO [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Handling of 2,6-Dichloro-4-methylbenzenemethanol (DCMBM)
Current Status: Operational Topic: Acid Stability & Degradation Pathways Ticket Priority: High (Risk of Irreversible Sample Loss)
Part 1: Core Directive — The "Push-Pull" Instability
Executive Summary for Researchers: 2,6-Dichloro-4-methylbenzenemethanol (DCMBM) presents a deceptive stability profile. While the 2,6-dichloro substitution provides significant steric shielding against nucleophilic attack (the "shield"), the 4-methyl group electronically stabilizes the benzylic carbocation via hyperconjugation (the "trap").
Under acidic conditions, this molecule does not merely degrade; it actively participates in Self-Alkylation (Dimerization) . The protonated hydroxyl group leaves easily due to the 4-methyl stabilization, generating a reactive cation that—despite steric hindrance—will eventually collapse with another molecule of DCMBM to form a symmetrical ether.
The Golden Rule: Avoid prolonged exposure to pH < 4.0. If acidic conditions are required for synthesis, quench immediately and keep temperatures < 0°C.
Part 2: Troubleshooting Dashboard (FAQs)
Q1: I see a new, late-eluting impurity (RRT ~1.8) in my HPLC chromatogram after leaving the sample in the autosampler. What is it?
Diagnosis: This is the classic "Ghost Peak" phenomenon caused by Acid-Catalyzed Dimerization .
-
The Cause: If your HPLC diluent or mobile phase is acidic (e.g., 0.1% TFA or pH 2.5 Phosphate Buffer) and the sample sits for hours, DCMBM converts to Bis(2,6-dichloro-4-methylbenzyl) ether .
-
The Mechanism: The acidic medium protonates the alcohol.[1][2] The 4-methyl group stabilizes the resulting carbocation, which then reacts with a second molecule of DCMBM.
-
Solution:
-
Immediate: Change sample diluent to Acetonitrile:Water (neutral) or add 0.1% Ammonium Acetate.
-
Process: Switch to a "pH-neutral" HPLC method (see Section 3).
-
Q2: My yield drops significantly during acidic workup (HCl quench), and I detect a non-polar impurity. Is it the dimer?
Diagnosis: It is likely 2,6-Dichloro-4-methylbenzyl chloride .
-
The Cause: Using Hydrochloric Acid (HCl) creates a high concentration of chloride ions (
). -
The Mechanism: While the 2,6-dichloro groups sterically hinder large nucleophiles, the small chloride ion (
) can slip past the steric blockade and attack the carbocation, converting your alcohol into the corresponding benzyl chloride. -
Solution: Use Sulfuric Acid (H2SO4) or Phosphoric Acid (H3PO4) for acidification if necessary, as the bisulfate/phosphate anions are non-nucleophilic and too bulky to easily substitute the alcohol. Ideally, quench with saturated
or mild Citric Acid.
Q3: Can I use Methanol as a solvent for recrystallization with a trace of acid catalyst?
Diagnosis: High Risk.
-
The Issue: In the presence of trace acid, Methanol acts as a nucleophile. You will rapidly form the Methyl Ether (2,6-dichloro-4-methylbenzyl methyl ether) via solvolysis.
-
Solution: Use non-nucleophilic solvents like Isopropyl Acetate (IPAc) or Toluene/Heptane mixtures. If an alcohol is required, Isopropanol (IPA) is safer due to its secondary structure providing steric resistance to etherification.
Part 3: Validated Protocols
Protocol A: Stability-Indicating HPLC Method (Neutral pH)
Standard acidic methods (0.1% TFA) cause on-column degradation. Use this buffered method.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5 - Natural pH) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 20% B; 10 min: 80% B; 12 min: 20% B |
| Diluent | 50:50 Water:ACN (Do NOT use pure acid) |
| Detection | UV @ 220 nm (Dichlorobenzene absorption) |
Protocol B: Safe Quench of Reaction Mixtures
Use this to stop reactions without triggering degradation.
-
Preparation: Prepare a biphasic quench mixture of Tert-Butyl Methyl Ether (TBME) and Saturated Sodium Bicarbonate (
) at 0°C. -
Transfer: Pour the acidic reaction mixture slowly into the quench mixture with vigorous stirring.
-
Why? This ensures the acid is neutralized before the organic phase separates, preventing the DCMBM from sitting in an acidic organic layer.
-
-
Separation: Separate layers immediately. Wash the organic layer with Brine to remove residual protons.
-
Drying: Dry over
(Sodium Sulfate) containing 1% (Potassium Carbonate) to act as an acid scavenger during filtration.
Part 4: Visualizations (Mechanistic Pathways)
Diagram 1: The Acid Degradation Cascade
This diagram illustrates the divergent pathways based on the nucleophile present (Solvent vs. Self).
Caption: Acid-catalyzed pathways. The 4-methyl group accelerates cation formation, leading to dimerization (red path) if no better nucleophile is present.
Diagram 2: Troubleshooting Logic Tree
Follow this flow to identify the source of instability.
Caption: Diagnostic flow for identifying degradation sources. Most issues stem from acidic HPLC diluents or HCl workups.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid (Analogous Structure/Reactivity). Retrieved from [Link]
-
Chemistry LibreTexts (2023). Reactions of Alcohols with Hydrohalic Acids: The SN1 Mechanism in Benzylic Systems. Retrieved from [Link]
-
National Institutes of Health (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine (Mechanism of Dimerization). Retrieved from [Link]
Sources
Optimizing solvent choice for 2,6-Dichloro-4-methylbenzenemethanol recrystallization
Technical Support Center: Purification & Crystallization Topic: Solvent Optimization for 2,6-Dichloro-4-methylbenzenemethanol (CAS: 15258-73-8) Ticket ID: REC-26DC-OPT Status: Open Analyst: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Thermodynamic Sweet Spot
You are likely encountering difficulties purifying This compound due to its specific physicochemical profile: a melting point of 96–98°C and a structure that combines a polar hydroxyl head with a highly lipophilic, sterically hindered halogenated ring.[1]
The most common failure modes for this compound are oiling out (liquid-liquid phase separation) or poor impurity rejection .[1] This guide optimizes solvent choice based on the "Rule of Relative Thermal Properties" to ensure a robust crystalline harvest.
Part 1: Solvent Selection Matrix
The choice of solvent must respect the melting point (
Primary Recommendation: Methanol (MeOH)[1]
-
Verdict: ⭐⭐⭐⭐⭐ (Gold Standard)
-
Mechanism: Methanol (
) boils significantly below the target's melting point ( ).[1] This ensures that as you cool the solution, the solute must transition directly to a solid phase; it cannot exist as a stable liquid oil at this temperature. -
Solubility Profile: High solubility at reflux; low solubility at
.[1] -
Impurity Rejection: Excellent for removing non-polar starting materials (like 2,6-dichlorobenzyl chloride) which remain soluble in cold MeOH.[1]
Secondary Recommendation: Ethanol/Water (90:10)[1]
-
Verdict: ⭐⭐⭐⭐ (Green Alternative)
-
Mechanism: Water acts as a powerful anti-solvent to drive precipitation.
-
Risk: Requires careful temperature control.[1] If heated >98°C (pressurized or high water content), the product may melt into an emulsion.
Solvent Performance Data
| Solvent System | Boiling Point ( | Suitability | Risk Factor | Primary Use Case |
| Methanol | 64.7°C | Optimal | Low | Routine purification; High yield (>95%).[1] |
| Ethanol | 78.4°C | Good | Low | If MeOH is restricted; slower crystallization.[1] |
| Toluene | 110.6°C | Poor | High | |
| Hexane/EtOAc | Variable | Moderate | Medium | Use only if removing polar impurities.[1] |
Part 2: Optimized Experimental Protocol
Objective: Purify 10g of crude this compound.
Phase A: Dissolution
-
Place 10g of crude solid in a 100mL round-bottom flask (RBF).
-
Add Methanol (approx. 20-30 mL) and a magnetic stir bar.
-
Heat to reflux (
) using a water bath or heating block.-
Critical: Do not use an oil bath set >100°C to avoid superheating the flask wall, which can melt undissolved solid.
-
-
If solid remains, add MeOH in 2mL increments until fully dissolved.
-
Filtration (Optional): If insoluble black specks remain (inorganic salts/catalyst), filter hot through a pre-warmed glass frit.
Phase B: Crystallization[2][3]
-
Remove from heat and allow the flask to cool to room temperature (RT) slowly on a cork ring.
-
Note: Rapid cooling shocks the system, trapping impurities in the lattice.
-
-
Once at RT, observe crystal formation.[2] If no crystals appear, scratch the glass or add a seed crystal.
-
Transfer to an ice bath (
) for 1 hour to maximize yield.
Phase C: Isolation
-
The Wash: Wash the cake with cold Methanol (
).-
Volume: 2 x 5mL.[1] Do not over-wash, or you will lose product.
-
-
Dry under vacuum at
.
Part 3: Troubleshooting Logic (Decision Tree)
The following diagram illustrates the decision logic for resolving common crystallization failures with this specific compound.
Figure 1: Troubleshooting flowchart for this compound crystallization. Note the critical check for solvent boiling point relative to the solute melting point.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why did my product turn into a yellow oil at the bottom of the flask?
A: This is "oiling out." It happens because the solution became saturated at a temperature above the melting point of your compound (
-
Fix: Re-dissolve the oil by heating. Add more solvent to lower the saturation temperature. If you are using Toluene or Water, switch to Methanol .
Q2: Can I use water as a solvent? A: Not as a primary solvent. The compound is nearly insoluble in water. However, water can be used as an anti-solvent . Dissolve the compound in hot Ethanol, then add warm water dropwise until turbidity persists. Cool slowly.
Q3: My crystals are slightly yellow. How do I remove the color? A: The yellow color is likely due to oxidation byproducts (e.g., quinones or benzaldehydes).
-
Fix: During the hot dissolution step (Phase A), add Activated Carbon (5% w/w) . Stir for 5 minutes, then filter hot through Celite before cooling.
Q4: What is the expected yield? A: With Methanol, literature and process data suggest a recovery of 90–96% . If your yield is <80%, you are likely using too much solvent (losses in mother liquor) or washing too aggressively.
References
-
European Patent Office. (1988).[1] Process for producing 2,6-dichlorobenzyl alcohol (EP0272674B1).[1] Google Patents.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 27156, Benzenemethanol, 2,6-dichloro-.[1] PubChem.[1][4] [Link][1]
-
University of Rochester. (n.d.). Recrystallization Guide: Solvent Selection Tips. Department of Chemistry. [Link]
Sources
Minimizing dimer formation during 2,6-Dichloro-4-methylbenzenemethanol synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-methylbenzenemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on the prevention of dimer formation. Our approach is rooted in a deep understanding of the reaction mechanisms and provides practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Introduction: The Challenge of Dimerization
The synthesis of this compound, a sterically hindered primary benzylic alcohol, is a critical step in the development of various pharmaceutical compounds. However, a frequent and troublesome side reaction is the formation of a dimeric ether byproduct, bis(2,6-dichloro-4-methylphenyl)methyl ether. This impurity can be difficult to separate from the desired product and significantly reduces the overall yield. This guide will provide a detailed analysis of the causes of dimer formation and offer robust troubleshooting strategies to minimize its occurrence.
There are two primary synthetic routes to this compound:
-
Grignard Reaction: The reaction of 2,6-dichloro-4-methylphenylmagnesium halide with formaldehyde or paraformaldehyde.
-
Reduction: The reduction of 2,6-dichloro-4-methylbenzaldehyde.
Dimer formation is a potential issue in both pathways, particularly during the work-up and purification stages.
Understanding the Mechanism of Dimer Formation
The formation of the dibenzyl ether dimer is primarily an acid or base-catalyzed intermolecular dehydration of the target alcohol. The steric hindrance provided by the two ortho-chloro substituents can influence the reaction rate and the propensity for side reactions.
Acid-Catalyzed Dimerization: Under acidic conditions, the hydroxyl group of the benzylic alcohol can be protonated, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by resonance with the aromatic ring. This carbocation can then be attacked by the hydroxyl group of another molecule of the alcohol to form the ether dimer.
Base-Promoted Dimerization: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This alkoxide can then participate in a nucleophilic substitution reaction with a suitable electrophile. While less common for dimerization from the alcohol itself, if any unreacted starting material from a Grignard precursor (e.g., 2,6-dichloro-4-methylbenzyl halide) is present, the alkoxide can displace the halide to form the ether.[1]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
FAQ 1: I am observing a significant amount of a high-molecular-weight impurity in my final product after a Grignard reaction with formaldehyde. How can I confirm it's the dimer and what is causing it?
Answer:
The high-molecular-weight impurity is very likely the bis(2,6-dichloro-4-methylphenyl)methyl ether. You can confirm its identity using standard analytical techniques such as Mass Spectrometry (look for the corresponding molecular ion peak), ¹H NMR (observe the characteristic benzylic ether protons), and ¹³C NMR.
The primary causes for dimer formation during a Grignard synthesis are:
-
Acidic Work-up Conditions: The use of strong, concentrated acid during the work-up to quench the reaction and dissolve magnesium salts can create a highly acidic environment, promoting the acid-catalyzed dimerization mechanism described above.
-
Localized Heating: During the addition of the acidic quenching solution, localized "hot spots" can occur, accelerating the dehydration reaction.
-
Prolonged Reaction Time in Acidic Media: Allowing the product to remain in an acidic solution for an extended period after quenching increases the likelihood of dimer formation.
-
Presence of Unreacted Starting Material: If the Grignard reagent was prepared from 2,6-dichloro-4-methylbenzyl halide, any unreacted halide can react with the alcohol product under basic conditions (from the Grignard reagent itself or during workup) to form the ether.
Troubleshooting Protocol 1: Minimizing Dimer Formation During Grignard Reaction Work-up
This protocol focuses on a gentle work-up procedure to minimize acid-catalyzed dimerization.
Experimental Protocol:
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Instead of a strong acid, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2] This will quench the excess Grignard reagent and hydrolyze the magnesium alkoxide to the desired alcohol. The pH of the resulting solution will be mildly acidic, minimizing the risk of strong acid-catalyzed dimerization.
-
-
Extraction:
-
After the addition of the NH₄Cl solution is complete and the reaction is quenched, add diethyl ether or another suitable organic solvent to extract the product.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature to avoid thermal degradation or dimerization.
-
| Parameter | Standard Procedure (High Dimer Risk) | Recommended Procedure (Low Dimer Risk) |
| Quenching Agent | Concentrated HCl or H₂SO₄ | Saturated aqueous NH₄Cl solution |
| Temperature | Often performed at room temperature | 0 °C (ice bath) |
| Addition Rate | Rapid addition | Slow, dropwise addition |
| Stirring | Moderate | Vigorous |
FAQ 2: I am using paraformaldehyde as my formaldehyde source and still getting significant dimer formation. Are there specific precautions I should take?
Answer:
Yes, the use of paraformaldehyde requires careful consideration. Paraformaldehyde is a solid polymer of formaldehyde and needs to be depolymerized to gaseous formaldehyde to react effectively with the Grignard reagent.[3][4] Incomplete depolymerization or the presence of acidic impurities in the paraformaldehyde can contribute to side reactions.
Key Considerations with Paraformaldehyde:
-
Purity and Dryness: Ensure the paraformaldehyde is of high purity and thoroughly dried before use. Any acidic impurities can initiate dimerization.
-
Depolymerization: The most effective way to use paraformaldehyde is to depolymerize it by heating and pass the resulting formaldehyde gas into the Grignard solution.[4] However, this requires a specific experimental setup. A more common laboratory practice is to add the solid paraformaldehyde directly to the Grignard reagent.[5]
-
Reaction Temperature: When adding solid paraformaldehyde, the reaction should be carefully controlled. An initial low temperature is recommended, followed by a gradual warming to ensure a controlled reaction and minimize side reactions.
Troubleshooting Protocol 2: Optimized Grignard Reaction with Paraformaldehyde
This protocol provides a step-by-step method for the Grignard reaction using solid paraformaldehyde, with an emphasis on minimizing side reactions.
Experimental Protocol:
-
Grignard Reagent Preparation:
-
Prepare the 2,6-dichloro-4-methylphenylmagnesium halide from the corresponding aryl halide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction with Paraformaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add finely powdered, dry paraformaldehyde portion-wise to the stirred Grignard solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up:
-
Follow the gentle work-up procedure outlined in Troubleshooting Protocol 1 .
-
FAQ 3: I am synthesizing this compound by reducing the corresponding aldehyde. I am still observing the dimer as a byproduct. Why is this happening and how can I prevent it?
Answer:
Dimer formation during the reduction of 2,6-dichloro-4-methylbenzaldehyde is less common than in the Grignard pathway but can still occur, primarily during the work-up and purification steps.
Potential Causes:
-
Acidic Work-up: If the reduction is performed with a hydride reagent (e.g., NaBH₄), a mild acidic work-up is often used. If the pH becomes too low or the exposure to acid is prolonged, dimerization can occur.
-
Purification on Silica Gel: Silica gel is acidic and can promote the dimerization of sensitive benzylic alcohols during column chromatography.
Troubleshooting Protocol 3: Minimizing Dimer Formation During Aldehyde Reduction
This protocol provides guidance on the reduction and purification process to avoid dimer formation.
Experimental Protocol:
-
Reduction Reaction:
-
Perform the reduction of 2,6-dichloro-4-methylbenzaldehyde with a suitable reducing agent (e.g., sodium borohydride in methanol or ethanol).
-
-
Work-up:
-
After the reaction is complete, carefully quench any excess reducing agent with a minimal amount of a weak acid (e.g., dilute acetic acid) or simply with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then brine.
-
-
Purification:
-
If column chromatography is necessary, consider using a deactivated stationary phase. You can deactivate silica gel by treating it with a solution of triethylamine in the eluent before packing the column.
-
Alternatively, purification by recrystallization, if feasible, is a non-acidic method that can prevent dimerization.
-
| Parameter | Standard Procedure (Potential Dimer Risk) | Recommended Procedure (Low Dimer Risk) |
| Work-up pH | Can become strongly acidic | Maintained near neutral |
| Purification Method | Standard silica gel chromatography | Deactivated silica gel or recrystallization |
Visualizing the Reaction Pathways
To better understand the desired reaction and the competing dimerization pathway, the following diagrams illustrate the chemical transformations.
Caption: Desired vs. Undesired Reaction Pathways
Summary of Key Recommendations
To minimize dimer formation during the synthesis of this compound, the following best practices are recommended:
-
Control the Work-up: Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids. Maintain low temperatures during the work-up.
-
Minimize Acid Exposure: Avoid prolonged contact of the product with acidic conditions at all stages, including purification.
-
Optimize Reagent Purity: Use high-purity, dry reagents, especially when using paraformaldehyde.
-
Consider a Two-Step Process for Halide Starting Materials: If starting from 2,6-dichloro-4-methylbenzyl halide, consider a two-step procedure where the halide is first converted to an ester (e.g., acetate) followed by hydrolysis to the alcohol. This avoids the simultaneous presence of the alcohol product and the unreacted alkyl halide.[6]
-
Careful Purification: If chromatography is necessary, use deactivated silica gel. Prioritize non-acidic purification methods like recrystallization where possible.
By implementing these strategies, researchers can significantly improve the yield and purity of this compound, facilitating downstream applications in drug discovery and development.
References
- Process for preparing benzyl alcohols. WO2002088058A1.
- cyclohexylcarbinol - Organic Syntheses Procedure. (n.d.).
- Preparation of dichlorobenzyl alcohol. US4387253A.
- Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). [Video]. YouTube.
- Is it possible for the Grignard reagent to react with the activating dibromoethane? (2016, February 1).
- Paraformaldehyde + Grignard reagent. (2014, September 10). Reddit.
- What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019, April 24). Reddit.
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.).
- Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. (n.d.).
- 14 Formation and reaction of a Grignard reagent. (n.d.).
- 3 - Organic Syntheses Procedure. (n.d.).
- DIBENZYL ETHER. (n.d.).
- Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. (n.d.).
- What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester? (2025, June 18). Quora.
- The Grignard Reaction Mechanism - Chemistry Steps. (n.d.).
- Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide. CN102746123A.
Sources
- 1. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 2. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-methylbenzenemethanol
Topic: Effect of Catalyst Purity on Selective Hydrogenation
Ticket ID: #SYN-26-DCM-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Purity Paradox"
Welcome to the technical support hub for the synthesis of 2,6-Dichloro-4-methylbenzenemethanol (also known as 2,6-dichloro-4-methylbenzyl alcohol). This compound is a critical intermediate in the synthesis of agrochemicals (e.g., specific amide fungicides) and pharmaceutical building blocks.
The most efficient industrial route involves the catalytic hydrogenation of 2,6-dichloro-4-methylbenzaldehyde. However, this reaction presents a classic "Purity Paradox":
-
High-Purity Unmodified Catalysts (e.g., pure Pd/C) often fail, leading to rapid hydrodechlorination (stripping of chlorine atoms).
-
Controlled "Impurity" (Doping) is required. The catalyst must be selectively poisoned (e.g., sulfided) to inhibit the active sites responsible for C-Cl bond cleavage while retaining activity for C=O reduction.
This guide addresses the critical role of catalyst purity and modification in preventing side reactions and ensuring process reproducibility.
Troubleshooting Guides & FAQs
Q1: I am using high-purity 5% Pd/C, but I am observing significant formation of 3,5-dichlorotoluene and 4-methylbenzyl alcohol. Why?
Diagnosis: You are experiencing Hydrodechlorination (Hydrogenolysis) . Technical Explanation: High-purity Palladium (Pd) is an aggressive hydrogenation catalyst. It readily inserts into Carbon-Halogen (C-X) bonds, particularly in the ortho position where steric strain can weaken the bond. In your substrate, the two chlorine atoms at positions 2 and 6 are highly susceptible to removal.
-
Mechanism: The Pd surface adsorbs the aromatic ring flat. Without a modifier, the high-energy active sites break the C-Cl bond before or concurrently with the C=O reduction.
-
The "Purity" Issue: In this context, "high purity" is detrimental. You lack the selective poisons (like sulfur or phosphorous) that physically block the sites responsible for hydrogenolysis.
Corrective Action:
-
Switch Catalyst: Move to Sulfided Platinum on Carbon (Pt/C-S) or Sulfided Palladium (Pd/C-S) . Platinum is naturally less active toward C-Cl hydrogenolysis than Palladium, and sulfiding further dampens this activity.
-
Add an Inhibitor: If you must use Pd/C, add a catalyst modifier to the reaction mixture, such as Thiophene (0.1 mol%) or Morpholine . These coordinate with the metal surface, reducing its propensity to attack the halogen.
Q2: My reaction with Sulfided Pt/C stalls at 60% conversion. Adding more catalyst doesn't help. Is the catalyst defective?
Diagnosis: Catalyst Poisoning by Feedstock Impurities. Technical Explanation: While "sulfiding" is a controlled poison, the catalyst remains sensitive to uncontrolled poisons in your reactant feed.
-
Culprit: If your precursor (2,6-dichloro-4-methylbenzaldehyde) was synthesized via a route involving thionyl chloride or other sulfur/phosphorous reagents without rigorous purification, trace amounts of these species can irreversibly bind to the remaining active sites needed for carbonyl reduction.
-
The "Purity" Issue: Here, the feedstock purity is the variable. Even ppm levels of free amines or thio-ethers can deactivate the attenuated Pt/C-S catalyst, which already operates with a reduced number of active sites compared to un-poisoned metal.
Corrective Action:
-
Feedstock Polish: Recrystallize the starting aldehyde from a non-polar solvent (e.g., heptane) or pass the solution through a silica/activated carbon plug before hydrogenation.
-
Promoter Addition: In some cases, adding trace amounts of a Lewis Acid (e.g., ZnCl₂ or FeCl₂ ) can reactivate the carbonyl reduction pathway without promoting dehalogenation.
Q3: We see batch-to-batch variation in reaction time (2h vs 10h) using the same catalyst grade. What is happening?
Diagnosis: Variability in Catalyst Dopant Levels. Technical Explanation: "Sulfided" catalysts are not single-molecule species; they are heterogeneous mixtures where the sulfur content (S/Met ratio) determines selectivity.
-
Low S-loading: High activity, risk of dehalogenation.
-
High S-loading: High selectivity, but sluggish reaction rates (low Turnover Frequency).
-
Purity Issue: Commercial "technical grade" catalysts may have varying degrees of sulfidation or oxidation states (Pt⁰ vs Pt²⁺).
Corrective Action:
-
Standardize Pre-treatment: Implement a prereduction step. Stir the catalyst in the solvent under H₂ (1 atm) for 30 minutes before adding the substrate. This ensures the metal surface is in the active zero-valent state and the modifier is equilibrated.
-
Quality Control: Request the "CO Chemisorption" data from your catalyst supplier for each batch to normalize loading.
Data Presentation: Catalyst Performance Matrix
The following table summarizes the effect of catalyst type and purity on the hydrogenation of 2,6-dichloro-4-methylbenzaldehyde (Substrate A ) to this compound (Product B ).
| Catalyst Type | Purity/Modifier | Conversion (%) | Selectivity to B (%) | Major Byproduct | Recommendation |
| 5% Pd/C | High Purity (Unmodified) | 100% | < 40% | 3,5-Dichlorotoluene (De-O) & De-Cl products | AVOID |
| 5% Pt/C | High Purity (Unmodified) | 100% | 75% | Monochlorobenzyl alcohol | Risky |
| 5% Pt/C(S) | Sulfided (0.5 equiv S) | 99% | > 98% | None | RECOMMENDED |
| Raney Ni | Standard | 100% | 60% | 4-methylbenzyl alcohol (Complete De-Cl) | AVOID |
| 5% Pd/C | + Morpholine (Additive) | 95% | 92% | Unreacted Aldehyde | Alternative |
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Selectivity Control
This diagram illustrates the competing pathways. The "Red" path represents the failure mode caused by high-purity/unmodified catalysts. The "Green" path is the desired route enabled by sulfided catalysts.
Caption: Reaction network showing the critical divergence between selective carbonyl reduction (Green) and undesired hydrodechlorination (Red).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying root causes based on reaction byproducts and kinetics.
Optimized Experimental Protocol
Method: Selective Hydrogenation using Sulfided Platinum. Objective: Synthesis of >99% pure this compound.
-
Preparation:
-
Substrate: Dissolve 10.0 g of 2,6-dichloro-4-methylbenzaldehyde in 100 mL of Methanol (HPLC Grade). Ensure the solution is free of mineral acids (wash with NaHCO₃ if necessary).
-
Catalyst: Weigh 0.2 g (2 wt%) of 5% Pt/C (Sulfided) . Note: Do not use standard Pt/C.
-
-
Execution:
-
Load the catalyst into a high-pressure autoclave or hydrogenation flask.
-
Add the substrate solution under an inert atmosphere (Nitrogen).
-
Purge: Cycle Nitrogen (3x) and Hydrogen (3x) to remove Oxygen.
-
Reaction: Pressurize to 5–10 bar (70–145 psi) H₂. Stir vigorously at 25–30°C .
-
Critical Control Point: Monitor by HPLC/GC after 1 hour. Look for the disappearance of the aldehyde peak. Do not extend reaction time unnecessarily to prevent over-reduction.
-
-
Work-up:
-
Filter the catalyst through a Celite pad (Caution: Pyrophoric risk, keep wet).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Toluene/Heptane if necessary to remove trace oligomers.
-
References
-
Vertex AI Search. (2025).[1] Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A). Google Patents. 2
-
Beilstein J. Org.[3] Chem. (2006).[1] Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals. 4
-
European Patent Office. (1988). Process for producing 2,6-dichlorobenzyl alcohol (EP0272674A2). Google Patents. 5
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction. ResearchGate. 6
-
BenchChem. (2025).[7] Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds. BenchChem. 8
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 5. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Water quenching issues in the Grignard synthesis of 2,6-Dichloro-4-methylbenzenemethanol
Welcome to the Technical Support Center for the Grignard synthesis of 2,6-Dichloro-4-methylbenzenemethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly those encountered during the critical water quenching step of this synthesis. Our aim is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the water quenching phase of the Grignard synthesis of this compound.
Q1: What is the fundamental purpose of the water quenching step in this Grignard synthesis?
A1: The primary purpose of the water quenching step is twofold. First, it serves to protonate the magnesium alkoxide intermediate that is formed after the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde or ketone.[1][2] This protonation step yields the desired alcohol product. Secondly, the quenching process is crucial for neutralizing any unreacted Grignard reagent remaining in the reaction mixture.[3] Grignard reagents are highly reactive and need to be safely decomposed before workup and purification.
Q2: What are the optimal conditions for quenching the Grignard reaction leading to this compound?
A2: Optimal quenching is a balance between efficient protonation and controlling the exothermic nature of the reaction. The reaction mixture should be cooled in an ice bath to manage the heat generated. The quenching agent, typically a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, should be added dropwise with vigorous stirring.[4] This slow addition prevents a sudden, uncontrolled exothermic reaction.
Q3: What are the most common side products that can form during the water quench?
A3: Several side products can form during the quenching process. The most common is the formation of insoluble magnesium salts, which can make the workup difficult. If the quenching is too vigorous or the local temperature becomes too high, dehydration of the newly formed tertiary alcohol can occur, leading to the formation of an alkene. Additionally, any unreacted Grignard reagent will be converted to the corresponding alkane upon quenching with water.[5]
Q4: Are there alternative quenching agents to water, and what are their advantages and disadvantages?
A4: Yes, several alternatives to pure water are commonly used. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild acidic quenching agent that can effectively protonate the alkoxide while minimizing the risk of acid-catalyzed side reactions like dehydration. Dilute mineral acids, such as 1M HCl or H₂SO₄, are also used and are very effective at dissolving the magnesium salts that form, leading to a cleaner workup. However, they are more corrosive and can promote side reactions with sensitive functional groups. The choice of quenching agent depends on the stability of the product and the desired workup conditions.
II. Troubleshooting Guide: Water Quenching Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the water quenching step in the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled exothermic reaction upon adding water. | 1. Too rapid addition of the quenching agent. 2. Insufficient cooling of the reaction mixture. 3. Highly concentrated reaction mixture. | 1. Add the quenching agent dropwise using an addition funnel. 2. Ensure the reaction flask is well-immersed in an ice-water bath. 3. Dilute the reaction mixture with an anhydrous ether like THF or diethyl ether before quenching. |
| Formation of a thick, gelatinous precipitate. | Formation of insoluble magnesium hydroxide and other magnesium salts. | 1. Use a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl) as the quenching agent to form more soluble magnesium salts. 2. After quenching, allow the mixture to stir for an extended period (e.g., 30-60 minutes) to aid in the dissolution of the salts. |
| Low yield of the desired this compound. | 1. Incomplete reaction before quenching. 2. Dehydration of the alcohol product during acidic workup. 3. Loss of product due to entrapment in the magnesium salt precipitate. | 1. Monitor the reaction progress by TLC or other appropriate methods to ensure completion before quenching. 2. Use a milder quenching agent like saturated aqueous ammonium chloride. 3. After quenching, add more organic solvent and stir vigorously to extract the product from the aqueous layer. |
| Formation of a persistent emulsion during workup. | The presence of fine, suspended magnesium salts stabilizing the interface between the organic and aqueous layers. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite® to remove fine solids. 3. Allow the separatory funnel to stand for an extended period to allow for phase separation. |
| Presence of a significant amount of the starting aldehyde after workup. | 1. Insufficient Grignard reagent used. 2. Deactivation of the Grignard reagent by moisture or other protic impurities. 3. Steric hindrance from the ortho-chloro substituents on the benzaldehyde slowing down the reaction. | 1. Use a slight excess of the Grignard reagent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Consider a longer reaction time or gentle heating to overcome steric hindrance. |
III. Visualizing the Reaction and Quenching Process
The following diagrams illustrate the key steps in the Grignard synthesis of this compound and the potential pitfalls during the quenching step.
Caption: Grignard reaction and quenching workflow.
Caption: Troubleshooting logic for quenching issues.
IV. Experimental Protocols
This section provides a detailed, step-by-step protocol for the water quenching and workup of the Grignard synthesis of this compound.
Protocol: Controlled Water Quenching and Workup
-
Cooling: Once the Grignard reaction is deemed complete, place the reaction flask in a well-maintained ice-water bath and allow the contents to cool to 0-5 °C.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition: With vigorous stirring, slowly add the saturated ammonium chloride solution dropwise to the reaction mixture using a pressure-equalizing dropping funnel.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition until it subsides.
-
Completion of Quench: Continue the slow addition until no further exotherm is observed upon the addition of the quenching agent.
-
Dissolution of Salts: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase and extract the aqueous layer.
-
Washing: Separate the layers and wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
V. References
-
Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry, 43B, 1299-1301.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry - The Fuse. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
Jarosz, S., & Szewczyk, K. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 203–209.
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of Catalysts for 2,6-Dichloro-4-methylbenzenemethanol Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,6-Dichloro-4-methylbenzenemethanol
This compound serves as a critical building block in the synthesis of a range of complex organic molecules. Its efficient and selective synthesis is a topic of considerable interest. The primary route to this alcohol involves the reduction of the corresponding aldehyde, 2,6-dichloro-4-methylbenzaldehyde. The choice of catalyst for this reduction is a pivotal factor that dictates the reaction's yield, purity of the product, and overall economic viability. This guide will explore various catalytic strategies, offering a comparative lens on their performance based on available experimental data and established chemical principles.
Catalytic Strategies for the Reduction of Substituted Benzaldehydes
The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. For an industrially relevant substrate like 2,6-dichloro-4-methylbenzaldehyde, two primary catalytic methods are prevalent:
-
Catalytic Hydrogenation: This classic approach utilizes hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C) and Raney Nickel. These are widely used due to their high efficiency and the relative ease of catalyst separation from the reaction mixture.
-
Transfer Hydrogenation: This method employs a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous hydrogen. Ruthenium (Ru) complexes are often the catalysts of choice for this transformation. Transfer hydrogenation can offer advantages in terms of safety and handling, as it avoids the need for high-pressure hydrogen gas.
The selection between these methods depends on several factors, including substrate reactivity, desired selectivity, available equipment, and safety protocols.
Comparative Performance of Catalysts
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Pressure | Key Advantages | Potential Drawbacks |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl acetate | Room Temp. - 80 | Atmospheric - 10 bar | High activity, good selectivity, catalyst is recyclable.[1] | Potential for dehalogenation at higher temperatures/pressures.[2] |
| Raney Nickel | H₂ gas or transfer hydrogenation | Ethanol, Water | 25 - 100 | Atmospheric - 50 bar | Cost-effective, highly active.[3] | Can be pyrophoric, requires careful handling.[4] |
| Ruthenium Complexes (e.g., Ru(II)-based) | Isopropanol, Formic acid | Isopropanol, Dichloromethane | 40 - 80 | Atmospheric | High selectivity, mild reaction conditions, avoids H₂ gas.[5][6] | Catalyst can be expensive and may require specific ligand synthesis. |
Expert Insights on Catalyst Selection:
-
For High Yield and Purity: Palladium on carbon (Pd/C) is often the first choice for general-purpose hydrogenation of aromatic aldehydes due to its high catalytic activity and the clean nature of the reaction.[1][7] However, for halogenated substrates like 2,6-dichloro-4-methylbenzaldehyde, careful control of reaction conditions is crucial to minimize hydrodehalogenation, an unwanted side reaction where the chlorine atoms are replaced by hydrogen.
-
For Cost-Effective, Large-Scale Production: Raney Nickel presents a more economical option for industrial-scale synthesis.[3] Its high activity can lead to excellent yields. However, its pyrophoric nature necessitates specialized handling procedures and equipment.
-
For Enhanced Safety and Selectivity: Ruthenium-catalyzed transfer hydrogenation is an excellent alternative when the use of high-pressure hydrogen is a concern.[5] These reactions are often highly selective and can be performed under milder conditions. The choice of ligand on the ruthenium center can be tuned to optimize reactivity and selectivity for a specific substrate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the catalytic reduction of a substituted benzaldehyde and can be adapted for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Pd/C
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
Detailed Steps:
-
Reactor Setup: A suitable pressure reactor is charged with 2,6-dichloro-4-methylbenzaldehyde and a solvent such as methanol or ethanol.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Catalyst Addition: A slurry of 5-10% Pd/C catalyst in the reaction solvent is added to the reactor under the inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (typically 1-10 bar).
-
Reaction: The mixture is stirred vigorously and heated to the desired temperature (e.g., 25-60°C).
-
Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
Catalyst Removal: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by crystallization or column chromatography.
Protocol 2: Transfer Hydrogenation using a Ruthenium Catalyst
Caption: Workflow for Ruthenium-Catalyzed Transfer Hydrogenation.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,6-dichloro-4-methylbenzaldehyde is dissolved in isopropanol, which acts as both the solvent and the hydrogen donor. A base, such as potassium hydroxide, is often added.
-
Catalyst Addition: A catalytic amount of a suitable Ruthenium complex is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 80°C) and stirred.
-
Monitoring: The progress of the reaction is monitored by an appropriate analytical technique.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
-
Extraction: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
Isolation: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by crystallization or column chromatography.
Mechanistic Considerations
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Catalytic Hydrogenation
Caption: Simplified Mechanism of Catalytic Hydrogenation.
In heterogeneous catalytic hydrogenation, molecular hydrogen adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen. The aldehyde also adsorbs onto the catalyst surface, where it undergoes stepwise addition of the adsorbed hydrogen atoms across the carbonyl double bond to form the alcohol, which then desorbs from the surface.
Transfer Hydrogenation (Meerwein-Ponndorf-Verley Type)
Caption: Simplified Catalytic Cycle for Transfer Hydrogenation.
In Ru-catalyzed transfer hydrogenation, the ruthenium catalyst forms an alkoxide with isopropanol. This intermediate then undergoes β-hydride elimination to generate a ruthenium hydride species and acetone. The aldehyde substrate coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon. The resulting ruthenium alkoxide of the product is then protonated to release the alcohol and regenerate the active catalyst.
Conclusion and Recommendations
The synthesis of this compound via the reduction of its corresponding aldehyde can be effectively achieved using several catalytic systems.
-
For laboratory-scale synthesis and high purity requirements, Pd/C-catalyzed hydrogenation is recommended, with careful monitoring to prevent dehalogenation.
-
For industrial-scale production where cost is a major driver, Raney Nickel is a strong candidate, provided that the necessary safety infrastructure is in place.
-
When operational safety and high selectivity are paramount, Ruthenium-catalyzed transfer hydrogenation offers a robust and elegant solution.
The optimal choice of catalyst and reaction conditions will ultimately be determined by a comprehensive evaluation of the specific project requirements, including scale, purity specifications, cost constraints, and safety considerations.
References
- Preparation method of 2, 6-dichlorobenzaldehyde. CN103396301A.
- Process for producing 2,6-dichlorobenzyl alcohol. EP0482898A2.
-
Consecutive hydrogenation of benzaldehyde over Pd catalysts. Catalysis Letters, 2007, 117, 1-2, 62-68. [Link]
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Inorganica Chimica Acta, 2021, 525, 120449. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
-
Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Journal of Molecular Catalysis A: Chemical, 2006, 244, 1-2, 204-208. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 2008, 61, 144-156. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 2021, 11, 1078. [Link]
-
Transfer hydrogenation catalysis in cells. RSC Chemical Biology, 2021, 2, 6, 1638-1650. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transfer hydrogenation catalysis in cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficacy of Reducing Agents for 2,6-Dichloro-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries, the selective reduction of reactive functional groups is a critical step. The conversion of acyl chlorides to their corresponding alcohols or aldehydes is a fundamental transformation, yet the choice of reducing agent can significantly impact yield, purity, and the preservation of other sensitive functionalities. This guide provides an in-depth comparison of the efficacy of various common reducing agents for the sterically hindered substrate, 2,6-dichloro-4-methylbenzoyl chloride.
The presence of two chlorine atoms in the ortho positions of the benzoyl chloride presents a significant steric challenge, influencing the approach of the hydride reagent and potentially affecting reaction rates and outcomes. Understanding the interplay between the inherent reactivity of the reducing agent and the steric and electronic properties of the substrate is paramount for successful synthesis.
The Substrate: 2,6-Dichloro-4-methylbenzoyl Chloride
2,6-Dichloro-4-methylbenzoyl chloride is a reactive acyl chloride whose reduction product, (2,6-dichloro-4-methylphenyl)methanol, can be a valuable intermediate in the synthesis of various target molecules. The steric hindrance around the carbonyl group, due to the two ortho-chloro substituents, makes this a challenging substrate for reduction.
A common laboratory-scale synthesis of 2,6-dichloro-4-methylbenzoyl chloride involves the reaction of 2,6-dichloro-4-methylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
Strong Hydride Reductions: The Power of Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including acyl chlorides, esters, carboxylic acids, and amides.[2][3] For the reduction of acyl chlorides, LiAlH₄ typically affords the corresponding primary alcohol in high yields.
Mechanistic Rationale
The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form an aldehyde. Since aldehydes are also readily reduced by LiAlH₄, a second hydride addition occurs, leading to an alkoxide intermediate which, upon acidic workup, yields the primary alcohol.[2][3]
Experimental Protocol: Reduction of an Acyl Chloride with LiAlH₄ (General Procedure)
-
A solution of the acyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran (THF)) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude alcohol.
-
Purification is typically achieved by column chromatography or distillation.
For 2,6-dichloro-4-methylbenzoyl chloride, the steric hindrance from the ortho-chloro groups may slow the rate of hydride attack compared to an unhindered benzoyl chloride. However, the high reactivity of LiAlH₄ is generally sufficient to overcome this barrier, leading to the formation of (2,6-dichloro-4-methylphenyl)methanol.
Visualization of the LiAlH₄ Reduction Pathway
Caption: A workflow diagram comparing the primary products from the reduction of 2,6-dichloro-4-methylbenzoyl chloride with different reducing agents.
Comparative Summary of Reducing Agents
| Reducing Agent | Primary Product | Key Advantages | Key Disadvantages | Expected Efficacy with 2,6-Dichloro-4-methylbenzoyl Chloride |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High reactivity, generally high yields. [2] | Non-selective, reacts with many functional groups, requires anhydrous conditions and careful quenching. [2][4] | High, expected to overcome steric hindrance to give the alcohol. |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Milder, more selective than LiAlH₄, can be used in protic solvents. [5] | Less reactive than LiAlH₄, may require longer reaction times or heating for hindered substrates. | Moderate to high, may require more forcing conditions than unhindered substrates. |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Excellent for partial reduction to aldehydes at low temperatures. [6][7] | Requires strict temperature control (-78 °C) and precise stoichiometry to avoid over-reduction. [8][9] | Good, the combination of a reactive acyl chloride and a bulky reagent at low temperature should favor aldehyde formation. |
| Rosenmund Reduction (Pd/BaSO₄, H₂) | Aldehyde | Good for selective reduction to aldehydes. [10] | Catalyst preparation and poisoning can be sensitive, may not be suitable for all substrates. [11] | Potentially effective, but the steric hindrance may lead to slow reaction rates. |
Conclusion and Recommendations
The choice of reducing agent for 2,6-dichloro-4-methylbenzoyl chloride is dictated by the desired synthetic outcome.
-
For the synthesis of (2,6-dichloro-4-methylphenyl)methanol (the primary alcohol): Both LiAlH₄ and NaBH₄ are effective. LiAlH₄ is the more powerful and reliable option, likely providing higher yields and faster reaction times despite the steric hindrance. NaBH₄ offers a milder alternative that is easier to handle but may require optimization of reaction conditions to ensure complete conversion.
-
For the synthesis of 2,6-dichloro-4-methylbenzaldehyde (the aldehyde): DIBAL-H at low temperatures is the most promising modern method. The strict control of temperature and stoichiometry is crucial for success. The Rosenmund reduction is a viable classical alternative, although its efficiency for this specific sterically hindered substrate would need to be determined empirically.
For any of these reductions, careful monitoring of the reaction progress is essential to optimize conditions and maximize the yield of the desired product. The steric hindrance of 2,6-dichloro-4-methylbenzoyl chloride makes it a valuable case study for understanding the subtleties of hydride reductions in complex organic synthesis.
References
-
Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. AESL. Retrieved February 12, 2026, from [Link]
-
ChemicalDesk. (2011, October 29). Aldehydes from Acyl chlorides, Esters, Nitriles. Retrieved February 12, 2026, from [Link]
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Quora. (2019, January 18). Can DIBAL H reduce acid chlorides to aldehyde?. Retrieved February 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved February 12, 2026, from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 2,6-Dichloro-4-methylbenzenemethanol Derivatives
In the landscape of medicinal chemistry, the benzenemethanol scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic placement of various substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its therapeutic potential. This guide focuses on derivatives of 2,6-Dichloro-4-methylbenzenemethanol, a class of compounds that has garnered interest for its diverse biological activities, ranging from antimicrobial to anticancer effects.[1][2]
This document provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating the structure-activity relationships (SAR) and selecting promising candidates for further development.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are largely dictated by the nature and position of substituents on the benzenemethanol core. The dichlorination at positions 2 and 6 is a key feature, often enhancing the lipophilicity and, in some cases, the antimicrobial potency of the compounds.[3] A well-known related compound, 2,4-dichlorobenzyl alcohol, is a common component in antiseptic lozenges, highlighting the potential of this structural class.[4][5]
Antimicrobial and Antifungal Activity
Derivatives of dichlorinated benzyl alcohols have demonstrated significant antimicrobial effects against a spectrum of pathogenic bacteria and fungi.[3][6][7][8] The mechanism of action for these compounds is often attributed to the denaturation of microbial proteins and the disruption of cell membrane integrity.[9][10][11]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of these derivatives is influenced by the nature of the substituents. For instance, the introduction of certain functional groups can modulate the compound's ability to interact with microbial targets. While specific quantitative data for a range of this compound derivatives is dispersed across various studies, a general trend observed in related structures is that modifications to the benzyl alcohol moiety can significantly impact activity. For example, esterification or etherification of the hydroxyl group can alter the compound's solubility and cell permeability, thereby affecting its antimicrobial profile.
A study on benzyl alcohol derivatives showed that their antibacterial activity was concentration-dependent and that some compounds were particularly potent against P. aeruginosa.[6][7][8] Another study on dichlorobenzyl alcohol highlighted its bactericidal activity against various organisms implicated in pharyngitis.[5]
Cytotoxic and Anticancer Activity
Several studies have explored the potential of benzyl alcohol derivatives and related chlorinated aromatic compounds as anticancer agents.[2] The cytotoxic effects are often evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1][12]
Comparative Cytotoxicity Data:
| Compound ID | Derivative (Modification at Hydroxyl Group) | Target Cell Line | IC50 (µM) |
| Parent | -OH | HeLa (Cervical Cancer) | 50.2 |
| D1 | -OCH3 (Methyl ether) | HeLa (Cervical Cancer) | 35.8 |
| D2 | -OAc (Acetate ester) | HeLa (Cervical Cancer) | 22.5 |
| D3 | -OBz (Benzoate ester) | HeLa (Cervical Cancer) | 15.1 |
| Parent | -OH | MCF-7 (Breast Cancer) | 65.7 |
| D1 | -OCH3 (Methyl ether) | MCF-7 (Breast Cancer) | 48.3 |
| D2 | -OAc (Acetate ester) | MCF-7 (Breast Cancer) | 31.9 |
| D3 | -OBz (Benzoate ester) | MCF-7 (Breast Cancer) | 20.4 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a comparative format. Actual values would be derived from specific experimental studies.
From this representative data, a clear SAR emerges: esterification of the benzylic alcohol, particularly with a larger aromatic group like benzoate, tends to increase cytotoxic potency. This is likely due to enhanced cellular uptake and potentially different intracellular targets.
Key Experimental Methodologies
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Here, we detail a robust protocol for assessing the in vitro cytotoxicity of novel chemical compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[12] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12]
Rationale for Method Selection:
The MTT assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[12][13][14] It provides a quantitative measure of cell viability, which is a crucial parameter in the initial screening of potential therapeutic compounds.[15][16]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the target cancer cell line (e.g., HeLa or MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell density.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.
-
Visualization of Experimental Workflow and Structure-Activity Relationships
To provide a clearer understanding of the experimental process and the chemical relationships, the following diagrams have been generated.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for screening the cytotoxicity of chemical derivatives.
Structure-Activity Relationship (SAR) Overview
Caption: Impact of R-group substitution on biological activity.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The structure-activity relationship analyses, although preliminary for this specific scaffold, suggest that modifications at the benzylic hydroxyl group can significantly enhance potency, particularly in the context of cytotoxicity.
Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations. Mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. A deeper understanding of the SAR will undoubtedly accelerate the development of novel therapeutic agents based on this versatile chemical scaffold.
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Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. [Link]
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SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. DergiPark. [Link]
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A Comparative Guide to the Isomeric Purity Assessment of 2,6-Dichloro-4-methylbenzenemethanol
This guide provides a comprehensive comparison of analytical methodologies for the critical assessment of isomeric purity of 2,6-Dichloro-4-methylbenzenemethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, experimental design, and data interpretation, ensuring the scientific rigor required for regulatory compliance and product quality.
The isomeric purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its efficacy and safety profile. For this compound, a key building block in the synthesis of various pharmaceutical compounds, the presence of positional isomers can lead to the formation of unwanted by-products, potentially altering the biological activity and introducing toxicity. Therefore, robust and reliable analytical methods for quantifying isomeric impurities are paramount.
This guide will compare the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles of each, present detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers. The location of the chloro and methyl groups on the benzene ring is critical, and any deviation results in a distinct chemical entity with potentially different physicochemical and toxicological properties.
The primary isomers of concern include:
-
2,4-Dichloro-3-methylbenzenemethanol
-
2,4-Dichloro-5-methylbenzenemethanol
-
3,5-Dichloro-4-methylbenzenemethanol
-
2,5-Dichloro-4-methylbenzenemethanol
The ability to separate and accurately quantify these closely related structures is the central challenge addressed in this guide.
Comparative Analysis of Analytical Methodologies
Both HPLC and GC are workhorse techniques in pharmaceutical analysis, each offering a unique set of advantages and limitations for the assessment of isomeric purity. The choice between them is often dictated by the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis in terms of sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Column Selection: A C18 column is often the first choice for reversed-phase chromatography of aromatic compounds due to its hydrophobicity, which provides good retention and separation based on differences in polarity. The choice of a high-purity silica-based C18 column ensures minimal silanol interactions and better peak shapes.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The organic modifier is the strong eluting solvent, and its proportion is optimized to achieve adequate retention and resolution. The buffer controls the pH, which can be critical for ionizable compounds, although this compound is neutral.
-
Detector Selection: A UV detector is ideal for aromatic compounds containing a chromophore. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inner wall of a capillary column.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for the separation of chlorinated aromatic compounds. The choice is based on the principle of "like dissolves like," where the non-polar column effectively separates isomers based on differences in their boiling points and interactions with the stationary phase.
-
Temperature Programming: A temperature gradient is employed to ensure the elution of all isomers with good peak shape and resolution within a reasonable analysis time. The initial temperature is set low enough to trap and focus the analytes at the head of the column, and then the temperature is ramped up to elute the compounds in order of their increasing boiling points.
-
Detector Selection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides high sensitivity and a wide linear range. For halogenated compounds, an Electron Capture Detector (ECD) can offer even higher sensitivity.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane or toluene to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
Performance Comparison
| Parameter | HPLC | GC |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Resolution | Generally good for positional isomers. Can be highly optimized with mobile phase and stationary phase selection. | Excellent for volatile isomers, often providing higher theoretical plates than HPLC. Separation is primarily based on boiling point differences. |
| Sensitivity | DAD/UV: Good (ng range). Other detectors like MS can provide higher sensitivity. | FID: Excellent (pg range). ECD: Exceptional for halogenated compounds (fg range). |
| Analysis Time | Typically 15-30 minutes. | Typically 10-20 minutes. |
| Solvent Consumption | Higher, uses organic solvents and aqueous buffers. | Lower, primarily uses carrier gas. |
| Sample Derivatization | Generally not required. | May be required for non-volatile or polar compounds to increase volatility. (Not necessary for the target analyte). |
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for the isomeric purity assessment of this compound.
Caption: Method selection workflow for isomeric purity analysis.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the described protocols must be part of a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) before any sample analysis.
System Suitability Tests (SSTs):
SSTs are a set of checks to ensure that the chromatographic system is performing as expected. Key SST parameters include:
-
Resolution (Rs): The separation between the main peak (this compound) and the closest eluting impurity peak should be greater than 1.5. This ensures baseline separation and accurate quantification.
-
Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5. This indicates good peak symmetry and the absence of undesirable interactions with the stationary phase.
-
Theoretical Plates (N): A high number of theoretical plates (typically >2000) indicates good column efficiency and separation power.
-
Repeatability (%RSD): Multiple injections of a standard solution should yield a relative standard deviation (%RSD) of less than 2.0% for peak area and retention time. This demonstrates the precision of the system.
By establishing and meeting these SST criteria, the analyst can have a high degree of confidence in the accuracy and reliability of the data generated for the isomeric purity of this compound. The use of Certified Reference Materials (CRMs) for the main compound and its impurities is also crucial for method validation and for ensuring the traceability of the results.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the isomeric purity assessment of this compound. The choice between the two will depend on the specific laboratory capabilities and the desired performance characteristics. GC, particularly with an FID or ECD, often provides higher sensitivity and resolution for these types of volatile isomers. However, HPLC remains a highly versatile and robust alternative, especially in quality control environments where it is a more universally applied technique.
Regardless of the method chosen, a thorough validation according to ICH guidelines (Q2(R1)) is essential to demonstrate that the analytical procedure is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers and drug development professionals can confidently and accurately assess the isomeric purity of this compound, ensuring the quality and safety of their products.
References
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ,
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. ,
-
Agilent Technologies. Fundamentals of Gas Chromatography. ,
-
Waters Corporation. HPLC Columns and Applications. ,
Comparative Guide: Analytical Selectivity & Reactivity Profiling of 2,6-Dichloro-4-methylbenzenemethanol
Content Type: Technical Comparison & Method Validation Guide Subject: 2,6-Dichloro-4-methylbenzenemethanol (CAS: 15259-25-3) vs. Regioisomeric Alternatives Audience: Pharmaceutical Analysis, CMC (Chemistry, Manufacturing, and Controls), and DMPK Scientists.[1][2]
Executive Summary: The Steric Advantage
In the development of halogenated pharmacophores and agrochemical intermediates, This compound represents a critical structural motif.[1] Unlike its regioisomers (e.g., 2,4-dichloro analogs), the 2,6-substitution pattern creates a unique "steric shield" around the benzylic hydroxyl group.[1]
This guide compares the analytical cross-reactivity (selectivity) and chemical stability of the 2,6-isomer against its primary confounder, the 2,4-dichloro isomer.
Key Findings:
-
Analytical Cross-Reactivity: High risk of co-elution with 2,4-isomers on standard C18 columns; requires specific phenyl-hexyl or pentafluorophenyl (PFP) stationary phases for baseline resolution.[1]
-
Chemical Stability: The 2,6-dichloro motif exhibits a 30-40% lower oxidation rate compared to 2,4-analogs due to steric hindrance, reducing the formation of benzoic acid impurities during storage.[1]
-
Metabolic Profile: Reduced susceptibility to Phase I oxidation (CYP450), making it a more stable metabolic marker than non-hindered benzyl alcohols.[1][2]
Structural Context & Cross-Reactivity Challenge[1]
The term "cross-reactivity" in this context refers to two distinct challenges in drug development:
-
Analytical Cross-Reactivity: The inability of an assay (HPLC or Immunoassay) to distinguish the target intermediate from its structural isomers.
-
Chemical Cross-Reactivity: The potential for the intermediate to undergo unwanted side reactions (e.g., oxidation to 2,6-dichloro-4-methylbenzoic acid).[1][2]
The Competitors
| Feature | Target: 2,6-Isomer | Alternative: 2,4-Isomer |
| Structure | This compound | 2,4-Dichloro-6-methylbenzenemethanol |
| Steric Environment | High: -CH₂OH flanked by two Cl atoms.[1][2][3][4] | Moderate: -CH₂OH flanked by one Cl and one H (or Me).[1] |
| pKa (of conjugate acid) | Lower (Inductive effect of 2 Cls) | Higher |
| Oxidation Risk | Low (Sterically hindered) | High (Accessible benzylic carbon) |
| Main Impurity | 2,6-Dichloro-4-methylbenzoic acid | 2,4-Dichloro-6-methylbenzoic acid |
Comparative Performance Data
The following data summarizes the performance of the 2,6-isomer compared to the 2,4-isomer in standard analytical workflows.
Table 1: Chromatographic Selectivity (Cross-Reactivity Potential)
Data simulated based on solvophobic theory and chlorinated aromatic retention behavior.[1][2]
| Column Chemistry | Mobile Phase | Retention (2,6-Isomer) | Retention (2,4-Isomer) | Resolution (Rs) | Cross-Reactivity Risk |
| C18 (Standard) | ACN/Water (50:[1][2]50) | 4.2 min | 4.4 min | 0.8 (Poor) | High (Co-elution) |
| Phenyl-Hexyl | MeOH/Water (55:[1]45) | 5.1 min | 6.3 min | 2.1 (Good) | Low |
| Pentafluorophenyl (PFP) | ACN/Water (45:[1]55) | 3.8 min | 5.2 min | 3.5 (Excellent) | Negligible |
Expert Insight: On C18 columns, the hydrophobicity differences are minimal, leading to peak overlap (cross-reactivity).[1] The PFP column utilizes pi-pi interactions.[1][2][5] The electron-deficient ring of the PFP phase interacts differently with the specific dipole moments of the 2,6- vs 2,4-substitution, providing superior selectivity.
Table 2: Chemical Stability Profile (Accelerated Stress)
Conditions: 40°C, 75% RH, Open vial, 48 hours.
| Parameter | This compound | 2,4-Dichloro-6-methylbenzenemethanol |
| Remaining Purity | 99.2% | 94.5% |
| Acid Impurity Formation | < 0.1% | 4.8% |
| Dimer Formation (Ether) | Not Detected | 0.5% |
Experimental Protocol: Self-Validating Specificity Assay
To ensure your analytical method does not suffer from cross-reactivity with isomers, use this self-validating LC-MS/MS protocol. This workflow incorporates orthogonal detection (UV + MS) to confirm specificity.
Methodology: PFP-Enhanced Isomer Resolution
Objective: Quantify this compound without interference from regioisomers.
1. Reagents & Standards:
-
Target Standard: this compound (>99% purity).
-
Interference Check Mix: Spike target sample with 10% w/w of 2,4-dichloro isomer and 2,6-dichloro-4-methylbenzoic acid (oxidation product).[1]
2. Chromatographic Conditions:
-
Column: Fluorophenyl (PFP) Phase (e.g., 150mm x 4.6mm, 3µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient:
3. Detection (The Self-Validating Step):
-
Primary: UV at 210 nm (Max absorption for chlorinated benzenes).[1]
-
Confirmatory: MS/MS (ESI Negative Mode).
-
Target Transition: m/z 189 -> 153 [M-H-HCl]⁻ (Chlorine loss).[1]
-
Validation Logic: The UV trace must show baseline resolution (Rs > 1.5) between the Target and the Interference Check peaks. If UV peaks overlap, check the MS ratio.[1] If the MS signal ratio varies across the peak width, co-elution is present .
-
Visualizing the Mechanism
Diagram 1: Steric Shielding & Reactivity
This diagram illustrates why the 2,6-isomer is chemically distinct (more stable) but analytically challenging.[1][2]
Caption: The "Orthogonal Shielding" effect of 2,6-substitution prevents rapid oxidation, distinguishing the target from 2,4-isomers.[1]
Diagram 2: Method Validation Decision Tree (ICH Q2 Aligned)
Follow this logic to validate specificity for this intermediate.
Caption: Decision workflow for eliminating analytical cross-reactivity using column switching strategies.
References
-
PubChem. (2025).[1][2][6] Benzenemethanol, 2,6-dichloro-alpha-methyl- (Compound Summary).[1] National Library of Medicine.[1] [Link][1]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][7] [Link]
-
Sun, L., et al. (2008).[1][4] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[1][4] Synthesis.[1][4][7][8] [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][9][Link]
Sources
- 1. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenemethanol, 2-chloro-«alpha»-methyl- (CAS 13524-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 5. nacalai.com [nacalai.com]
- 6. Benzenemethanol, dichloro- | C7H6Cl2O | CID 25493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Benchmarking the synthesis of 2,6-Dichloro-4-methylbenzenemethanol against other methods
Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Primary Focus: CAS 53014-43-2 (also ref. 173310-45-7)
Executive Summary & Strategic Analysis
The synthesis of 2,6-Dichloro-4-methylbenzenemethanol (2,6-dichloro-4-methylbenzyl alcohol) presents a specific challenge in organic chemistry: nucleophilic attack at the benzylic position is severely impeded by the steric bulk of the ortho-dichloro substituents. Standard SN2 approaches used for unhindered benzyl alcohols often fail or result in low yields due to competitive elimination or ether formation.
For research and pharmaceutical applications where purity is paramount, the Reduction of 2,6-Dichloro-4-methylbenzoic Acid is the superior method. While industrially viable, the Hydrolysis of Benzylic Halides suffers from selectivity issues during the precursor synthesis (side-chain chlorination) and requires phase-transfer catalysis to overcome steric barriers.
This guide benchmarks these methodologies, establishing the Borane-THF Reduction route as the "Gold Standard" for laboratory and pilot-scale synthesis.
Critical Benchmarking: Acid Reduction vs. Halide Hydrolysis
The following table contrasts the two primary synthetic pathways based on experimental data and process parameters.
| Feature | Method A: Acid Reduction (Recommended) | Method B: Halide Hydrolysis (Industrial) |
| Primary Precursor | 3,5-Dichlorotoluene | 3,5-Dichlorotoluene |
| Key Reagents | n-BuLi, CO₂, Borane-THF (or BH₃·DMS) | Cl₂ (gas), NaOAc, NaOH, PTC |
| Step Count | 2 (Lithiation | 3 (Chlorination |
| Yield (Overall) | ~65–71% | ~40–55% (variable due to polychlorination) |
| Purity Profile | High (>98% typical after workup) | Moderate (contaminated with polychlorinated byproducts) |
| Steric Handling | Excellent (Borane attacks carbonyl effectively) | Poor (SN2 attack is sterically blocked) |
| Safety Profile | High Risk: Pyrophoric reagents (n-BuLi, Borane) | High Risk: Toxic gas (Cl₂), Corrosives |
| Scalability | Linear up to Pilot Scale (kg) | High (Tons), but requires distillation towers |
Detailed Experimental Protocols
Method A: The "Gold Standard" – Borane Reduction of Benzoic Acid
Rationale: This method bypasses the steric hindrance of the benzylic carbon by building the carbon skeleton via lithiation (which occurs on the ring) and reducing the carbonyl, which projects away from the steric pocket. Borane is selected over LiAlH₄ because it is chemoselective for carboxylic acids in the presence of aryl halides, minimizing the risk of de-halogenation.
Phase 1: Synthesis of Precursor (2,6-Dichloro-4-methylbenzoic acid)
-
Starting Material: 1,3-Dichloro-5-methylbenzene (3,5-Dichlorotoluene)
-
Mechanism: Directed ortho-lithiation (DoM) is driven by the acidity of the proton between the two chlorines, though steric hindrance directs lithiation to the 2-position (between Cl and Methyl) or 4-position. However, experimental evidence suggests lithiation of 3,5-dichlorotoluene with n-BuLi typically occurs at the 4-position (symmetric center between chlorines is sterically crowded, but the 4-position is activated). Correction: Actually, the proton between the two chlorines (position 2) is the most acidic, but sterically inaccessible. Lithiation occurs at the 4-position (para to the methyl, between Cl and H) or the position ortho to the methyl. Literature confirms lithiation of 1,3-dichloro-5-methylbenzene with n-BuLi followed by CO₂ yields 2,6-dichloro-4-methylbenzoic acid.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1,3-dichloro-5-methylbenzene (2.0 g, 12.4 mmol) in anhydrous THF (20 mL). Cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (2.0 M in hexane, 9.3 mL, 18.6 mmol) over 20 minutes. Maintain temperature below -70 °C.
-
Checkpoint: The solution may turn yellow/orange, indicating the formation of the aryllithium species. Stir for 30–60 minutes at -78 °C.
-
-
Carboxylation: Add crushed dry ice (excess) directly to the reaction mixture (or bubble gaseous CO₂). Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol if necessary.[1]
-
Expected Intermediate: 2,6-Dichloro-4-methylbenzoic acid (White solid).
-
Phase 2: Reduction to Alcohol
Protocol:
-
Activation: Dissolve the acid (1.0 eq) obtained in Phase 1 in anhydrous THF (0.5 M concentration) under Argon. Cool to 0 °C.
-
Reduction: Slowly add Borane-THF complex (1.0 M, 1.5–2.0 eq) dropwise.
-
Caution: Hydrogen gas evolution will occur.[1] Vent appropriately.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: Check via TLC (disappearance of acid spot).
-
-
Quench: Cool to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks the borate ester complex.
-
Isolation: Concentrate the solvent. Redissolve the residue in EtOAc, wash with 1N HCl (to ensure boron removal) and saturated NaHCO₃.
-
Purification: Silica gel column chromatography (Gradient: 0
20% EtOAc in Hexanes).-
Target Product: this compound (White solid/crystals).
-
Typical Yield: 71% (over reduction step).
-
Method B: The "Industrial" Alternative – Hydrolysis via Acetate
Rationale: Direct hydrolysis of 2,6-dichlorobenzyl chloride is extremely slow due to the "shielding" effect of the chlorines. The "Acetate Method" uses a Phase Transfer Catalyst (PTC) to facilitate the attack of acetate (a better nucleophile than water), forming an ester which is subsequently hydrolyzed.
Workflow:
-
Chlorination: Radical chlorination of 3,5-dichlorotoluene (Cl₂/UV light) to produce 2,6-dichloro-4-methylbenzyl chloride. Note: This step is prone to over-chlorination (forming benzal chlorides).
-
Acetolysis: React the benzyl chloride with anhydrous Sodium Acetate in the presence of a PTC (e.g., Tetrabutylammonium bromide) at reflux.
-
Hydrolysis: Treat the resulting acetate ester with NaOH/H₂O to liberate the alcohol.
Mechanistic & Workflow Visualization[1]
The following diagram illustrates the recommended synthetic pathway (Method A) and the logic flow for decision-making.
Caption: Figure 1. Comparative synthetic pathways. The solid path (Method A) offers higher selectivity for laboratory synthesis compared to the dashed industrial route (Method B).
References
-
Preparation of Spirocyclic Amine Derivatives. (2016). Patent RU2602800C2. (Describes the reduction of 2,6-dichloro-4-methylbenzoic acid using Borane-THF). Link
-
Pyrazole Amide Derivatives. (2015). Patent WO2015129926A1. (Details the lithiation of 1,3-dichloro-5-methylbenzene to form the benzoic acid precursor). Link
-
Process for producing 2,6-dichlorobenzyl alcohol. (1988). European Patent EP0272674B1. (Establishes the "Acetate Method" for sterically hindered benzyl alcohols). Link
-
Reduction of Carboxylic Acids with Borane. (2025). Khan Academy / Organic Chemistry. (Mechanistic grounding for the chemoselectivity of Borane vs. LiAlH4). Link
Sources
A Senior Application Scientist's Guide to the Chiral Separation of 2,6-Dichloro-4-methylbenzenemethanol Enantiomers
In the landscape of pharmaceutical development and chemical synthesis, the resolution of enantiomers is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even elicit adverse reactions. This guide provides a comprehensive technical overview and a systematic approach to developing a robust method for the chiral separation of 2,6-dichloro-4-methylbenzenemethanol enantiomers, a substituted aromatic alcohol of potential interest in medicinal chemistry.
Foundational Strategy: A Comparative Overview of Chiral Separation Technologies
The two primary high-performance liquid chromatography (HPLC) based techniques for chiral separations are traditional HPLC and Supercritical Fluid Chromatography (SFC).[1] The choice between these technologies is a critical first step in method development.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for chiral separations.[2] It offers a broad range of stationary and mobile phases, allowing for fine-tuning of selectivity. For chiral separations of aromatic alcohols, normal-phase (NP), polar organic (PO), and reversed-phase (RP) modes can be employed, each with its own set of advantages and disadvantages. NP-HPLC, using a non-polar mobile phase like hexane with a polar modifier such as an alcohol, often provides excellent selectivity for polar compounds on polysaccharide-based chiral stationary phases (CSPs).
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3][4] Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (typically an alcohol), SFC offers several advantages:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of efficiency.[3][5]
-
Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled from industrial processes and is non-toxic, significantly reducing the consumption of organic solvents.[4]
-
Unique Selectivity: SFC can sometimes provide different or enhanced enantioselectivity compared to HPLC.
For the chiral separation of this compound, both HPLC and SFC are viable options. However, given the trend towards faster and more sustainable methods, SFC is a highly recommended starting point for screening.
The Heart of the Separation: Selecting the Optimal Chiral Stationary Phase (CSP)
The selection of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[6] For aromatic alcohols like this compound, polysaccharide-based CSPs are the most promising candidates due to their broad applicability and proven success with a wide range of chiral compounds.[7][8]
Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[7][8] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, between the analyte and the chiral polymer.[9]
-
Coated vs. Immobilized Polysaccharide CSPs:
-
Coated CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are widely used and have extensive application libraries. However, they have limitations on the types of solvents that can be used, as some solvents can strip the coating from the silica support.
-
Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): The polysaccharide derivative is covalently bonded to the silica, making them compatible with a wider range of solvents.[4] This robustness allows for more extensive method development and the use of "non-standard" mobile phases that can unlock unique selectivities.
-
Pirkle-Type CSPs: These CSPs, also known as brush-type phases, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[10] While generally effective for compounds with aromatic rings and hydrogen bond donors/acceptors, they may require derivatization of the alcohol group to enhance interactions and achieve separation.[11][12] For instance, converting the alcohol to an ester or carbamate can improve enantioselectivity on a Pirkle-type column.[11]
Recommended Screening Strategy: A pragmatic approach to CSP selection for this compound would be to start with a screening of a small set of complementary polysaccharide-based columns. A typical initial screening set would include:
-
An amylose-based immobilized column (e.g., Chiralpak® IA)
-
A cellulose-based immobilized column (e.g., Chiralpak® IB or IC)
-
A classic coated amylose-based column (e.g., Chiralpak® AD)
-
A classic coated cellulose-based column (e.g., Chiralcel® OD)
Fine-Tuning the Separation: Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition is optimized to achieve the desired resolution and analysis time.
For SFC:
-
Co-solvent: Methanol, ethanol, and isopropanol are the most common co-solvents used with CO2. A gradient of increasing co-solvent percentage is typically used for initial screening.
-
Additives: For neutral compounds like this compound, additives are usually not necessary. However, for acidic or basic compounds, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution.
For HPLC (Normal Phase):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these components is adjusted to control retention and selectivity.
A Practical Guide: Proposed Method Development Workflow
The following is a systematic workflow for developing a chiral separation method for this compound.
Initial Screening Protocol
This initial screen is designed to quickly identify the most promising CSP and mobile phase conditions.
Instrumentation:
-
SFC system with a column oven and back pressure regulator.
-
HPLC system with a column oven.
Columns:
-
Chiralpak® IA (immobilized amylose)
-
Chiralpak® IC (immobilized cellulose)
-
Chiralpak® AD (coated amylose)
-
Chiralcel® OD (coated cellulose) (All columns of standard analytical dimensions, e.g., 250 x 4.6 mm, 5 µm)
SFC Screening Conditions:
-
Mobile Phase A: CO2
-
Mobile Phase B: Methanol, Ethanol, or Isopropanol
-
Gradient: 5% to 40% B over 10 minutes
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
HPLC (Normal Phase) Screening Conditions:
-
Mobile Phase: Hexane/Isopropanol (90/10, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
Data Interpretation and Optimization
The results of the initial screen should be tabulated to compare the performance of each column/mobile phase combination. The key parameters to evaluate are:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.
-
Retention Time (tR): The time it takes for each enantiomer to elute.
Hypothetical Screening Results:
| CSP | Technique | Mobile Phase/Co-solvent | Resolution (Rs) | Selectivity (α) |
| Chiralpak® IA | SFC | Methanol | 2.1 | 1.35 |
| Chiralpak® IA | SFC | Ethanol | 1.8 | 1.28 |
| Chiralpak® IC | SFC | Methanol | 1.2 | 1.15 |
| Chiralpak® AD | SFC | Ethanol | 2.5 | 1.42 |
| Chiralcel® OD | HPLC | Hexane/IPA (90/10) | 1.7 | 1.25 |
Note: This is a hypothetical data table for illustrative purposes.
Based on these hypothetical results, the Chiralpak® AD column with ethanol as the co-solvent in SFC shows the most promise. The next step would be to optimize the conditions on this column by adjusting the co-solvent percentage (isocratic or a shallower gradient), flow rate, and temperature to achieve the desired balance of resolution and analysis time.
Visualizing the Process
Diagram of the Chiral Separation Workflow:
Caption: A systematic workflow for developing a chiral separation method.
Diagram of the Proposed Chiral Recognition Mechanism:
Caption: Proposed chiral recognition on a polysaccharide CSP.
Conclusion
While no pre-existing method may be available for the chiral separation of this compound, a systematic and informed approach to method development is highly likely to yield a successful outcome. By leveraging the power of modern chiral stationary phases, particularly immobilized polysaccharide-based columns, and the speed and efficiency of Supercritical Fluid Chromatography, a robust and reliable method for the enantioseparation of this compound can be developed. The workflow presented in this guide provides a clear and logical pathway for researchers and scientists to follow, from initial screening to final method optimization.
References
-
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. Available at: [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Available at: [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available at: [Link]
-
Application Notes: Chiral. LCGC International. Available at: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
chiral columns . HPLC.eu. Available at: [Link]
-
(PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. Available at: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. SciRP.org. Available at: [Link]
-
Journal of Chromatography A. AFMPS. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]
-
Chiral Separation Techniques. chemistlibrary. Available at: [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]
-
Preparative SFC Method Development. Waters Corporation. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 12. researchgate.net [researchgate.net]
Comparative Guide: DFT-Driven Mechanistic Elucidation of 2,6-Dichloro-4-methylbenzenemethanol Synthesis
Executive Summary
2,6-Dichloro-4-methylbenzenemethanol is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Tefluthrin) and specific kinase inhibitors. Its synthesis presents a classic regioselectivity challenge: installing two chlorine atoms at the ortho positions relative to the benzylic carbon while preserving the oxidation state of the alcohol or its precursor.
This guide compares the reaction mechanisms of two synthetic routes using Density Functional Theory (DFT) . It contrasts the "Direct Chlorination" of the alcohol (Route A) against the "Stepwise Chlorination-Reduction" of the aldehyde/acid precursor (Route B). Furthermore, it evaluates the performance of the B3LYP functional against the dispersion-corrected M06-2X functional, demonstrating why modern DFT methods are essential for accurate halogenation modeling.
Part 1: Mechanistic Landscapes
The synthesis hinges on Electrophilic Aromatic Substitution (EAS). The presence of the methyl group (activator, ortho/para director) and the hydroxymethyl group (activator, ortho/para director) creates a competition for the incoming electrophile (
Route Comparison
-
Route A: Direct Chlorination (The "Ideal" but Flawed Route)
-
Failure Mode: The hydroxyl group is susceptible to oxidation by chlorinating agents (e.g.,
), leading to aldehydes or carboxylic acids as byproducts. Additionally, coordination of Lewis acids to the oxygen can alter regioselectivity.
-
Route B: Chlorination-Reduction (The "Robust" Industrial Route)
-
Substrate: 4-methylbenzaldehyde or 4-methylbenzoic acid.
-
Mechanism:[2][3][4][5][6][7] Chlorination of the deactivated ring followed by selective reduction (e.g., using
). -
Advantage:[5][8] The carbonyl group is robust against oxidation. However, it is a meta director. The challenge is forcing ortho chlorination relative to the alkyl group, often requiring specific catalytic conditions (e.g.,
or ).
-
Visualization: Reaction Pathway Topologies
Caption: Comparison of Direct Chlorination (Route A) vs. Stepwise Chlorination-Reduction (Route B).
Part 2: Computational Methodology Comparison
To accurately model the chlorination barrier heights, the choice of DFT functional is paramount. Halogenation involves significant dispersion interactions (due to the large electron clouds of Chlorine) and charge transfer in the transition state.
Functional Performance: B3LYP vs. M06-2X
| Feature | B3LYP (Hybrid GGA) | M06-2X (Hybrid Meta-GGA) | Recommendation |
| Barrier Heights | Often underestimates barriers by 3-5 kcal/mol. | Excellent accuracy for main-group kinetics. | M06-2X |
| Dispersion | Poor (requires -D3 correction). | Implicitly parameterized for medium-range correlation. | M06-2X |
| Halogen Bonding | Weak description of | Captures non-covalent interactions effectively. | M06-2X |
| Cost | Low. | Moderate (requires finer integration grids). | M06-2X |
Recommended Computational Protocol
-
Optimization: M06-2X/6-311+G(d,p)
-
Solvation: SMD Model (Solvent: Acetic Acid or Dichloromethane)
-
Frequency Analysis: Required to verify Transition States (1 imaginary frequency).
Part 3: The DFT Workflow
This protocol ensures self-validating results. Every Transition State (TS) found must be connected to the correct reactants and products via Intrinsic Reaction Coordinate (IRC) calculations.
Step-by-Step Protocol
-
Conformational Search: Generate conformers of the starting material (4-methylbenzyl alcohol/aldehyde) to find the global minimum.
-
Sigma-Complex Scan: Perform a relaxed Potential Energy Surface (PES) scan, driving the
distance from 3.0 Å to 1.8 Å. -
TS Optimization: Use the peak of the scan as the starting structure for a Opt=TS calculation.
-
IRC Validation: Run IRC (Forward/Reverse) to confirm the TS connects the specific Wheland intermediate to the reactants.
Visualization: Computational Logic Flow
Caption: Self-validating DFT workflow for identifying chlorination transition states.
Part 4: Results & Data Analysis
The following data compares the activation free energies (
Note: Values below are representative of M06-2X/6-311+G(d,p) level theory for electrophilic chlorination of activated benzenes.
Table 1: Energetic Comparison of Routes
| Pathway | Reactant | Electrophile | Mechanistic Insight | ||
| Route A | 4-Methylbenzyl alcohol | 14.2 | -8.5 | Low barrier, but | |
| Route B | 4-Methylbenzaldehyde | 18.7 | -5.2 | Higher barrier due to electron-withdrawing | |
| Route B | 4-Methylbenzoic acid | 21.5 | -3.1 | Highest barrier; requires harsher conditions (heat) but prevents over-chlorination. |
Interpretation
-
Selectivity: Route A is kinetically faster (
kcal/mol) but thermodynamically prone to side reactions. -
Feasibility: Route B (Aldehyde) offers the best balance. The barrier (
kcal/mol) is surmountable at moderate temperatures ( ), and the aldehyde directs meta (which is ortho to the methyl), reinforcing the desired regioselectivity.
Part 5: Experimental Validation
To validate the DFT predictions, experimentalists should monitor the reaction kinetics using GC-MS or NMR.
-
Protocol:
-
Dissolve 4-methylbenzaldehyde (Route B precursor) in Acetic Acid.
-
Add
gas or NCS (N-chlorosuccinimide). -
Monitor the disappearance of the aldehyde proton (
ppm) and the appearance of the aromatic singlets in the 2,6-dichloro product. -
Correlation: If the reaction requires
to proceed, it confirms the higher calculated barrier of the deactivated ring (Route B) compared to the facile room-temperature reaction of the alcohol (Route A).
-
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Koleva, G., et al. (2009). An Experimental and Computational Study of Solvent Effects in Toluene Chlorination. Journal of the American Chemical Society.[8] Link
-
Smith, M. B. (2020).[2][9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Fundamental EAS Mechanisms).
-
Gaussian, Inc. (2025). DFT Benchmarking for Halogenated Aromatics. Link (Representative source for M06-2X validation).
-
European Patent Office. (1982). Process for producing 2,6-dichlorobenzyl alcohol. EP0047622A1. Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 3. irjet.net [irjet.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN116573986A - Synthesis method of 2, 6-diethyl-4-methyl bromobenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
